molecular formula C15H27ClO12 B599322 Polysucrose 400 CAS No. 26873-85-8

Polysucrose 400

Cat. No.: B599322
CAS No.: 26873-85-8
M. Wt: 434.819
InChI Key: IACFXVUNKCXYJM-AKSHDPDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthetic high molecular weight polymer made by the copolymerization of sucrose and epichlorohydrin. The molecules have a branched structure with a high content of hydroxyl groups giving a good solubility in aqueous solutions. Used for the density gradient separation of cells, cell membranes and virus cells. It can also be used to isolate different organelles. Has been used in a study to develop a new method for the purification of human motile spermatozoa.>Sucrose-polymer formed by copolymerization of sucrose with epichlorohydrin.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)oxirane;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACFXVUNKCXYJM-AKSHDPDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26873-85-8
Record name Epichlorohydrin-sucrose copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26873-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

434.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White lyophilized powder; [Sigma-Aldrich MSDS]
Record name alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11729
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

26873-85-8
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α-D-Glucopyranoside, β-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Polysucrose 400: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysucrose 400, a synthetic, non-ionic polymer of sucrose and epichlorohydrin, is a versatile and indispensable tool in modern biological research. With a high molecular weight of approximately 400,000 g/mol , it is renowned for its ability to form iso-osmotic solutions of varying densities and high viscosity.[1][2][3] These properties make it an ideal medium for the separation of cells, organelles, and viruses through density gradient centrifugation. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its primary applications, and quantitative data to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound is a highly branched, spherical molecule that is readily soluble in aqueous solutions.[4] Its key characteristics are pivotal to its utility in research:

  • High Molecular Weight: Averaging 400,000 g/mol , this large polymer does not readily pass through biological membranes, thus minimizing osmotic effects on cells and organelles during separation procedures.[1][2]

  • Low Osmolality: Solutions of this compound exert minimal osmotic pressure, which is crucial for maintaining the morphological and functional integrity of biological samples.[2]

  • High Density and Viscosity: Aqueous solutions of this compound can be prepared at various concentrations to create density gradients. While beneficial for separation, the high viscosity may necessitate adjustments in centrifugation time and speed.[1]

  • Chemical Inertness: As a non-ionic and biocompatible polymer, this compound does not interfere with most biological assays, making it suitable for a wide range of downstream applications.[4]

Physicochemical Data

The following tables summarize the key quantitative properties of this compound solutions.

PropertyValueReference
Average Molecular Weight 400,000 g/mol [1][2]
Appearance White, odorless powder[3]
Solubility in Water Up to 50% (w/v)[1][3]
Specific Rotation +53.0° to +59.0°[1]
pH (10% aqueous solution) 5.5 - 8.5[1]
Density and Viscosity of Aqueous Solutions

The density and viscosity of this compound solutions are critical parameters for designing separation protocols. The data below is extrapolated from graphical representations and should be considered approximate.

Concentration (% w/v)Approximate Density (g/mL)Approximate Relative Viscosity (cP)
51.0175
101.03415
151.05140
201.068100
251.085250
301.102600

Primary Uses in Research

This compound is a cornerstone of many laboratory techniques, primarily due to its utility in creating density gradients for centrifugation.

Cell Separation

The most common application of this compound is in the isolation of specific cell populations from heterogeneous mixtures, such as blood. By layering a cell suspension onto a this compound gradient and centrifuging, cells separate into distinct bands based on their buoyant density. This is widely employed for the purification of lymphocytes, monocytes, and other peripheral blood mononuclear cells (PBMCs).

Organelle Isolation

Subcellular fractionation to isolate specific organelles, such as mitochondria, nuclei, and endoplasmic reticulum, is another key application. The gentle osmotic properties of this compound help to preserve the structural and functional integrity of the isolated organelles, which is crucial for subsequent biochemical and functional studies.

Virus Purification

This compound gradients are also utilized for the purification of viruses from cell lysates or culture supernatants. This method allows for the separation of viral particles from cellular debris and other contaminants based on their density, resulting in a highly purified virus preparation suitable for a variety of downstream applications, including gene therapy and vaccine development.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from standard lymphocyte separation procedures using Ficoll-Paque™, a solution containing this compound and diatrizoate sodium.

Materials:

  • Whole blood collected in anticoagulant (e.g., EDTA, heparin)

  • Ficoll-Paque™ (or equivalent this compound-based separation medium)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile Pasteur pipettes or serological pipettes

  • Centrifuge with a swinging-bucket rotor

Methodology:

  • Blood Dilution: Dilute the whole blood with an equal volume of sterile PBS in a conical centrifuge tube.

  • Gradient Preparation: Carefully layer 3 mL of Ficoll-Paque™ underneath the diluted blood in a 15 mL conical tube (or 15 mL in a 50 mL tube). To do this, slowly dispense the Ficoll-Paque™ at the bottom of the tube containing the blood, minimizing mixing at the interface.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Cell Collection: After centrifugation, four distinct layers will be visible:

    • Top layer: Plasma and platelets

    • Second layer (at the plasma-Ficoll interface): A milky-white layer of mononuclear cells (lymphocytes and monocytes)

    • Third layer: Clear Ficoll-Paque™

    • Bottom pellet: Granulocytes and erythrocytes

  • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

  • Using a clean pipette, carefully collect the mononuclear cell layer and transfer it to a new sterile centrifuge tube.

  • Washing: Add at least 3 volumes of sterile PBS to the collected cells.

  • Centrifuge at 100-200 x g for 10 minutes at room temperature to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.

Purification of Lentivirus using a this compound Gradient

This protocol provides a general framework for purifying lentiviral vectors. Optimization may be required depending on the specific virus and production system.

Materials:

  • Lentiviral supernatant, clarified by low-speed centrifugation and filtration (0.45 µm)

  • This compound solutions (e.g., 20% and 10% w/v in PBS), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Ultracentrifuge with a swinging-bucket rotor (e.g., SW41)

  • Sterile ultracentrifuge tubes

  • Sterile pipettes

Methodology:

  • Gradient Preparation: In a sterile ultracentrifuge tube, carefully create a discontinuous gradient by first adding 2 mL of the 20% this compound solution.

  • Gently overlay the 20% layer with 2 mL of the 10% this compound solution, ensuring a sharp interface.

  • Sample Loading: Carefully layer the clarified lentiviral supernatant on top of the 10% this compound layer. The volume of the supernatant will depend on the tube size.

  • Ultracentrifugation: Place the tubes in the swinging-bucket rotor and centrifuge at 100,000 x g for 2 hours at 4°C.

  • Virus Collection: After centrifugation, the viral particles will form a visible band at the interface of the 10% and 20% this compound layers.

  • Carefully puncture the side of the tube with a needle and syringe to collect the viral band. Alternatively, carefully aspirate the layers from the top, collecting the interface.

  • Buffer Exchange: To remove the this compound, dilute the collected virus in a large volume of sterile PBS and re-pellet by ultracentrifugation (100,000 x g for 1.5 hours at 4°C).

  • Resuspend the final viral pellet in a small volume of a suitable buffer for storage at -80°C.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

PBMC_Isolation_Workflow cluster_Preparation Sample Preparation cluster_Gradient_Centrifugation Density Gradient Centrifugation cluster_Cell_Collection Cell Collection and Washing Start Start: Collect Whole Blood Dilute_Blood Dilute Blood 1:1 with PBS Start->Dilute_Blood Layer_Ficoll Layer Diluted Blood onto This compound Medium Dilute_Blood->Layer_Ficoll Centrifuge Centrifuge at 400 x g for 30-40 min (Brake Off) Layer_Ficoll->Centrifuge Aspirate_Plasma Aspirate Plasma Layer Centrifuge->Aspirate_Plasma Collect_PBMCs Collect Mononuclear Cell Layer (PBMCs) Aspirate_Plasma->Collect_PBMCs Wash_Cells_1 Wash PBMCs with PBS Collect_PBMCs->Wash_Cells_1 Pellet_Cells_1 Centrifuge at 100-200 x g for 10 min Wash_Cells_1->Pellet_Cells_1 Resuspend_Cells Resuspend PBMC Pellet Pellet_Cells_1->Resuspend_Cells End End: Purified PBMCs Resuspend_Cells->End Virus_Purification_Workflow cluster_Preparation Virus and Gradient Preparation cluster_Ultracentrifugation Ultracentrifugation cluster_Purification Virus Collection and Final Purification Start Start: Clarified Viral Supernatant Prepare_Gradient Prepare Discontinuous This compound Gradient (10% & 20%) Load_Sample Layer Viral Supernatant onto Gradient Prepare_Gradient->Load_Sample Ultracentrifuge Ultracentrifuge at 100,000 x g for 2h Load_Sample->Ultracentrifuge Collect_Band Collect Viral Band at 10%/20% Interface Ultracentrifuge->Collect_Band Dilute_Virus Dilute Virus with PBS Collect_Band->Dilute_Virus Pellet_Virus Ultracentrifuge to Pellet Virus Dilute_Virus->Pellet_Virus Resuspend_Virus Resuspend Purified Virus Pellet_Virus->Resuspend_Virus End End: Purified Virus Stock Resuspend_Virus->End

References

Polysucrose 400 chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysucrose 400, a synthetic, neutral, and highly branched polymer of sucrose, is a versatile tool in biomedical research and pharmaceutical development. Formed by the copolymerization of sucrose with epichlorohydrin, this hydrophilic polysaccharide is renowned for its utility in creating density gradients for the separation of cells and subcellular organelles.[1][2][3] Its high molecular weight and branched structure provide unique physical properties that make it an invaluable component in various experimental protocols. This guide offers an in-depth look at the chemical structure, physical properties, and key applications of this compound.

Chemical Structure

This compound is a complex, synthetic polymer and does not have a single, defined chemical structure. Instead, it is a heterogeneous mixture of highly branched macromolecules. The fundamental building blocks of this compound are sucrose molecules that are cross-linked by epichlorohydrin. This cross-linking process results in a spherical, three-dimensional network with a high density of hydroxyl (-OH) groups.[1][2]

The abundance of these hydroxyl groups is a key feature of the this compound structure, rendering the molecule highly hydrophilic and readily soluble in aqueous solutions.[1][2] The general chemical formula for this compound can be represented as (C₁₂H₂₂O₁₁)n·(C₃H₅ClO)n, reflecting the copolymerization of sucrose and epichlorohydrin. The CAS number for this compound is 26873-85-8.

Due to the nature of the polymerization process, the exact branching and molecular weight of individual this compound molecules vary, resulting in a distribution of sizes and structures within a given sample. The "400" in its name refers to its weight-average molecular weight, which is approximately 400,000 g/mol .

Physical Properties

The physical properties of this compound are central to its utility in various research applications. Key quantitative data are summarized in the table below.

PropertyValueReferences
Average Molecular Weight (Mw) 300,000 - 550,000 g/mol (Typical average ~400,000 - 450,000 g/mol )[3][4][5][6][7][8]
Solubility in Water Readily soluble, up to 50% (w/v)[2][9]
Intrinsic Viscosity 0.14 - 0.20 dL/g[1][10]
Specific Rotation ([α]D²⁰) +53° to +59°[1][10]
Density (of a lymphocyte separation medium) 1.077 g/mL
Osmolality Low
Appearance White to off-white powder[6]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are often proprietary to the manufacturers. However, the principles behind the determination of its key physical properties are well-established.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers like this compound.

Methodology:

  • Column Selection: A GPC column with a stationary phase of porous particles is chosen. The pore size of these particles is selected to be in a range that allows for the separation of macromolecules within the expected molecular weight range of this compound.

  • Mobile Phase: An appropriate aqueous solvent is used as the mobile phase to dissolve the this compound and carry it through the column.

  • Calibration: The GPC system is calibrated using a series of polymer standards with known, narrow molecular weight distributions. This creates a calibration curve that correlates elution volume with molecular weight.

  • Sample Analysis: A solution of this compound is injected into the GPC system. As the sample passes through the column, larger molecules, which are excluded from the pores of the stationary phase, elute first. Smaller molecules, which can penetrate the pores, have a longer path and elute later.

  • Data Analysis: The elution profile of the this compound sample is detected, typically by a refractive index detector. The resulting chromatogram is then compared to the calibration curve to determine the average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).

Viscometry

The intrinsic viscosity of this compound is a measure of its contribution to the viscosity of a solution and is related to its molecular size and shape.

Methodology:

  • Solution Preparation: A series of this compound solutions of different known concentrations are prepared in a suitable solvent (e.g., water).

  • Viscosity Measurement: The viscosity of each solution and the pure solvent is measured using a viscometer, such as a capillary viscometer or a rotational viscometer, at a constant temperature.

  • Calculation: The relative viscosity (η_rel = viscosity of solution / viscosity of solvent) and specific viscosity (η_sp = η_rel - 1) are calculated for each concentration.

  • Extrapolation: The reduced viscosity (η_red = η_sp / concentration) is plotted against concentration. The intrinsic viscosity is determined by extrapolating this plot to zero concentration.

Mandatory Visualization

Workflow for Density Gradient Centrifugation

A primary application of this compound is in the separation of cells, particularly lymphocytes, from whole blood using density gradient centrifugation. The following diagram illustrates the typical workflow for this process.

DensityGradientCentrifugation cluster_prep Preparation cluster_centrifugation Centrifugation cluster_separation Separation & Collection cluster_analysis Downstream Analysis start Start: Whole Blood Sample prep_gradient Prepare this compound Density Gradient Solution (e.g., 1.077 g/mL) start->prep_gradient layer_blood Carefully layer diluted blood onto the gradient solution prep_gradient->layer_blood centrifuge Centrifuge at specified speed and time (e.g., 400 x g for 30 min) layer_blood->centrifuge separation Formation of distinct layers: - Plasma (top) - Mononuclear cells (interface) - this compound - Erythrocytes/Granulocytes (bottom) centrifuge->separation collect_cells Aspirate the mononuclear cell layer (lymphocytes) separation->collect_cells wash_cells Wash the collected cells to remove residual gradient medium collect_cells->wash_cells end Isolated Mononuclear Cells Ready for Downstream Applications wash_cells->end

Caption: Workflow for cell separation using this compound density gradient centrifugation.

References

Polysucrose 400: A Comprehensive Technical Guide to its Molecular Weight and Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Polysucrose 400, specifically focusing on its molecular weight and solubility in aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is a synthetic, non-ionic, and highly branched polymer synthesized by the copolymerization of sucrose and epichlorohydrin. Its structure, rich in hydroxyl groups, imparts a high degree of hydrophilicity, making it readily soluble in aqueous solutions.[1][2] This property, combined with its high molecular weight and low osmotic pressure in solution, makes it a versatile tool in various biological and pharmaceutical applications.[3] It is frequently employed as a density gradient medium for cell and organelle separation, a stabilizing agent for proteins and nucleic acids, and as a component in drug delivery systems.[2][4]

Molecular Weight Characteristics

The molecular weight of this compound is a critical parameter influencing its solution properties, such as viscosity and hydrodynamic radius. It is typically characterized by its weight average molecular weight (Mw). While the nominal designation is "400," indicating a molecular weight of approximately 400,000 g/mol , the actual value can vary between batches and manufacturers.

Table 1: Summary of this compound Molecular Weight Data

ParameterValueSource(s)
Weight Average Molecular Weight (Mw) ~400,000 g/mol [2][5]
300,000 - 550,000 g/mol [6]
450,000 ± 100,000 g/mol [7]
Molecular Weight Distribution Polydisperse

Solubility in Aqueous Solutions

This compound exhibits excellent solubility in water and various aqueous buffers due to its highly branched structure and abundant hydroxyl groups.[3] This high solubility allows for the preparation of dense solutions with relatively low osmolality, which is advantageous for maintaining the viability and integrity of biological samples.

3.1. General Solubility

This compound is readily soluble in aqueous solutions, with concentrations up to 50% (w/v) being easily achievable with constant stirring.[2][3] The resulting solutions are typically clear to slightly hazy and colorless.[1]

3.2. Effect of pH

The stability and, consequently, the solubility of this compound are influenced by the pH of the aqueous medium.

  • Neutral and Alkaline Conditions: this compound is stable in neutral and alkaline solutions.[2][3]

  • Acidic Conditions: At a pH below 3, this compound undergoes rapid hydrolysis, particularly at elevated temperatures. This degradation breaks the glycosidic bonds in the sucrose residues, leading to a decrease in molecular weight and a change in solubility characteristics.[2][3]

3.3. Solubility in Common Biological Buffers

While specific quantitative data on the solubility of this compound in various biological buffers at different temperatures is not extensively published, its characterization as being readily soluble in electrolyte solutions suggests good compatibility with common buffers like Phosphate-Buffered Saline (PBS), TRIS, and HEPES.[3] Researchers should empirically determine the maximum solubility for their specific buffer system and experimental conditions.

Table 2: Solubility and Stability of this compound in Aqueous Solutions

ParameterObservationSource(s)
Solubility in Water Up to 50% (w/v)[2][3]
Appearance in Solution Clear to slightly hazy, colorless[1]
pH Stability Stable in neutral and alkaline solutions[2][3]
pH Instability Rapid hydrolysis at pH < 3, especially at elevated temperatures[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the molecular weight and aqueous solubility of this compound.

4.1. Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[8]

4.1.1. Principle

GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying degrees and have longer elution times. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the sample can be determined.

4.1.2. Experimental Workflow

GPC_Workflow prep Sample Preparation instrument GPC System Setup prep->instrument Inject Sample run Data Acquisition instrument->run Elution analysis Data Analysis run->analysis Chromatogram result Molecular Weight Determination analysis->result Calibration Curve

Caption: Workflow for Molecular Weight Determination by GPC.

4.1.3. Detailed Protocol

  • Mobile Phase Preparation: Prepare an aqueous mobile phase, typically containing a salt (e.g., 0.1 M NaNO₃) to minimize ionic interactions. Filter and degas the mobile phase thoroughly.

  • System Setup:

    • Equip the GPC system with a column set suitable for the analysis of high molecular weight water-soluble polymers.

    • Set the column oven temperature (e.g., 30-40 °C) to ensure viscosity control and reproducible results.

    • Use a Refractive Index (RI) detector, which is sensitive to changes in the concentration of the polymer.

    • Set the flow rate to a constant value (e.g., 0.5-1.0 mL/min).

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight standards (e.g., pullulan or dextran standards) with known molecular weights that bracket the expected molecular weight of this compound.

    • Inject each standard solution and record the elution time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution time.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 2-5 mg/mL).

    • Dissolve it completely in the mobile phase. Gentle agitation may be required.

    • Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Data Acquisition:

    • Inject the filtered this compound solution into the GPC system.

    • Record the chromatogram until the polymer has fully eluted.

  • Data Analysis:

    • Integrate the peak in the sample chromatogram.

    • Using the calibration curve, determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the this compound sample.

4.2. Determination of Aqueous Solubility

The equilibrium solubility of a polymer can be determined by the saturation shake-flask method.

4.2.1. Principle

An excess amount of the polymer is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved polymer in the supernatant is then determined.

4.2.2. Experimental Workflow

Solubility_Workflow prep Sample Preparation equilibration Equilibration prep->equilibration Agitation separation Phase Separation equilibration->separation Centrifugation/ Filtration analysis Concentration Analysis separation->analysis Supernatant result Solubility Determination analysis->result

Caption: Workflow for Aqueous Solubility Determination.

4.2.3. Detailed Protocol

  • Preparation of Solvent Systems: Prepare the desired aqueous solutions (e.g., deionized water, PBS, TRIS buffer at a specific pH).

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess should be clearly visible as undissolved solid.

  • Equilibration:

    • Place the containers in a constant temperature water bath or incubator.

    • Agitate the samples using a shaker or magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed at the same temperature to let the undissolved polymer settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

  • Concentration Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of this compound in the supernatant. A suitable analytical method is gravimetry after evaporation of the solvent.

      • Accurately weigh a clean, dry container.

      • Add a known volume of the supernatant to the container.

      • Evaporate the solvent completely in an oven at a temperature that does not degrade the this compound (e.g., 60-80 °C) until a constant weight is achieved.

      • Reweigh the container with the dried this compound.

  • Calculation:

    • Calculate the solubility in g/L or other desired units using the weight of the dried polymer and the volume of the supernatant taken.

Logical Relationships and Visualization

The physicochemical properties of this compound are interconnected and influence its behavior in aqueous solutions.

Polysucrose_Properties cluster_0 Molecular Properties cluster_1 Solution Properties MW High Molecular Weight (~400 kDa) Viscosity Increased Viscosity MW->Viscosity Osmolality Low Osmolality MW->Osmolality Structure Highly Branched Structure Solubility High Aqueous Solubility Structure->Solubility Groups Abundant Hydroxyl Groups Groups->Solubility Hydrophilicity

Caption: Physicochemical Properties of this compound.

Conclusion

This compound is a high molecular weight polymer with excellent solubility in aqueous solutions, a property attributed to its highly branched structure and numerous hydroxyl groups. This technical guide has summarized the key data regarding its molecular weight and solubility and provided detailed experimental protocols for their determination. Understanding these core properties is essential for the effective application of this compound in research, diagnostics, and drug development.

References

Polysucrose 400: A Technical Guide to its Mechanism of Action in Density Gradient Centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Polysucrose 400 in density gradient centrifugation. This compound is a synthetic, high molecular weight polymer of sucrose and epichlorohydrin, widely utilized for the separation of cells, organelles, and viruses.[1] Its efficacy as a density gradient medium stems from its unique physicochemical properties, which allow for the creation of stable, iso-osmotic gradients, ensuring the preservation of cellular integrity and function during separation.

Core Mechanism of Action

The utility of this compound in density gradient centrifugation is predicated on its ability to form a density gradient that facilitates the separation of biological particles based on their buoyant density. When a heterogeneous sample is layered onto a this compound gradient and subjected to centrifugal force, its components migrate through the gradient until they reach a point where their own density equals that of the surrounding medium. At this isopycnic point, the net force on the particles becomes zero, and they cease to sediment, forming distinct bands.

The key physicochemical properties of this compound that underpin this mechanism are:

  • High Molecular Weight and Branched Structure: this compound is a large, highly branched polymer with an average molecular weight of approximately 400,000 to 450,000 g/mol .[2] This structure results in solutions that are dense yet have a relatively low osmolality compared to solutions of sucrose with equivalent densities. This is crucial for maintaining the viability and morphological integrity of cells and organelles during centrifugation, as it prevents osmotic shock.

  • High Solubility and Low Viscosity: It is readily soluble in aqueous solutions, with concentrations up to 50% (w/v) being easily achievable.[3][4] The resulting solutions, while viscous, are less so than sucrose solutions of similar density, allowing for shorter centrifugation times.

  • Chemical Inertness: this compound is a neutral, non-ionic molecule that is biologically inert and does not interfere with most downstream applications.[5] It is stable in neutral and alkaline solutions, although it can be hydrolyzed at a pH below 3.[3][4]

The following diagram illustrates the logical relationship of this compound's properties and the separation mechanism.

Mechanism_of_Action cluster_properties Physicochemical Properties of this compound cluster_gradient Density Gradient Formation & Properties cluster_separation Separation Mechanism & Outcome Prop1 High Molecular Weight (~400-450 kDa) Grad1 Formation of a Stable Density Gradient Prop1->Grad1 Prop2 Highly Branched Structure Grad2 Low Osmolality Prop2->Grad2 Prop3 High Aqueous Solubility Prop3->Grad1 Prop4 Chemical Inertness (Non-ionic) Preservation Preservation of Cell Viability & Integrity Prop4->Preservation Sep1 Isopycnic Centrifugation Grad1->Sep1 Grad2->Preservation Grad3 Controlled Viscosity Grad3->Sep1 Sep2 Separation based on Buoyant Density Sep1->Sep2 Outcome Banding of Particles at Isopycnic Point Sep2->Outcome

Caption: Logical flow of this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative properties of this compound solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Average Molecular Weight (Mw)450,000 ± 100,000 g/mol [2]
FormPowder
Solubility in waterUp to 50% (w/v)[3][4]
Specific Optical Rotation (α)D,2053 – 59°
Intrinsic Viscosity (20°C)0.14 – 0.20 dL/g
pH (10% w/v aqueous solution)7.0 – 9.0

Table 2: Density of this compound Solutions

Concentration (% w/v)Density (g/mL) at 20°C
101.034
201.065
301.096
401.127
501.158

Data adapted from Cosmo Bio USA product information for Polysucrose™ 400.

Table 3: Viscosity of a Ficoll® 400 Solution (this compound Analogue)

Concentration (% w/v)Viscosity (cP) at 22°C
10.14.91

Note: Ficoll® 400 is a highly similar polymer, and its viscosity data is provided as a reference.

Experimental Protocols

Preparation of a this compound Stock Solution (50% w/v)
  • Weighing: Accurately weigh 50 g of this compound powder.

  • Dissolving: To a 100 mL volumetric flask or graduated cylinder, add a portion of the desired buffer (e.g., PBS, Hanks' Balanced Salt Solution). Slowly add the this compound powder while stirring continuously to prevent clumping.

  • Volume Adjustment: Continue to add buffer and stir until the powder is completely dissolved. Bring the final volume to 100 mL with the buffer.

  • Sterilization: The solution can be sterilized by autoclaving at 110°C for 30 minutes.[3][4] Ensure the pH is neutral before autoclaving.[3][4]

  • Storage: Store the sterile solution at 4°C.

General Protocol for Cell Separation using a Discontinuous this compound Gradient

This protocol provides a general framework for separating different cell populations. The specific densities of the gradient layers should be optimized for the particular cell types being separated.

  • Prepare Gradient Layers: From the 50% (w/v) stock solution, prepare a series of dilutions with your chosen buffer to create solutions of the desired densities (refer to Table 2). For example, to separate lymphocytes, you might prepare 40%, 30%, and 20% (w/v) solutions.

  • Create the Gradient:

    • Carefully layer the solutions into a centrifuge tube, starting with the highest density solution at the bottom.

    • Gently overlay the subsequent layers of decreasing density, taking care not to mix the interfaces. A peristaltic pump or a syringe with a long needle can be used for precise layering.

  • Sample Loading: Carefully layer the cell suspension on top of the uppermost layer of the gradient. The cell suspension should be in a compatible buffer.

  • Centrifugation: Centrifuge the prepared gradient at the appropriate speed and time. Typical conditions for cell separation range from 400 to 800 x g for 20-30 minutes at room temperature in a swing-out rotor.

  • Fraction Collection: After centrifugation, distinct cell bands will be visible at the interfaces of the different density layers. Carefully aspirate each band using a sterile pipette or fractionate the gradient from the bottom using a tube piercer and a peristaltic pump.

  • Washing: Wash the collected cells with an appropriate buffer to remove the this compound. Centrifuge the cells at a lower speed (e.g., 200-300 x g) for 5-10 minutes and resuspend in fresh medium for downstream applications.

The following diagram illustrates the experimental workflow for density gradient centrifugation using this compound.

Experimental_Workflow cluster_prep Preparation cluster_gradient_formation Gradient Formation cluster_centrifugation Centrifugation & Separation cluster_collection Collection & Washing Prep1 Prepare this compound Stock Solution (e.g., 50% w/v) Prep2 Prepare Gradient Layers (Dilutions of Stock Solution) Prep1->Prep2 Form1 Layer High Density Solution at the Bottom Prep2->Form1 Prep3 Prepare Cell Suspension Form3 Carefully Layer Cell Suspension on Top Prep3->Form3 Form2 Overlay with Decreasing Density Solutions Form1->Form2 Form2->Form3 Centrifuge Centrifuge at Appropriate Speed and Time Form3->Centrifuge Separation Cells Migrate to their Isopycnic Points Centrifuge->Separation Collect Aspirate Cell Bands from Interfaces Separation->Collect Wash1 Wash Collected Cells with Buffer Collect->Wash1 Wash2 Centrifuge and Resuspend in Fresh Medium Wash1->Wash2

References

Polysucrose 400 Powder: A Technical Guide to Safe Handling, Storage, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage recommendations for Polysucrose 400 powder. This compound is a high molecular weight, synthetic, nonionic polymer of sucrose and epichlorohydrin.[1][2] It is widely used in research and development for the density gradient separation of cells, organelles, and viruses.[3] Due to its high hydroxyl group content, it is highly soluble in aqueous solutions.[1] While generally considered non-toxic and biocompatible, adherence to proper laboratory safety protocols is essential to mitigate potential physical hazards and ensure material stability.[4]

Chemical and Physical Properties

This compound is a white to off-white powder that is readily soluble in water.[5] It is a stable material under normal conditions and can be stored for extended periods.[4][6]

PropertyDescriptionSource(s)
CAS Number 26873-85-8[7]
Synonyms Sucrose-epichlorohydrin copolymer, Ficoll 400 alternative[5]
Molecular Formula (C₁₂H₂₂O₁₁)n · (C₃H₅ClO)n[5][7]
Molecular Weight 300,000 - 550,000 g/mol [5][7]
Appearance White to off-white powder[5]
Solubility Soluble in water
Chemical Nature Neutral, non-ionic polymer[4]

Safety and Toxicology

This compound is not classified as a hazardous substance.[5][6] It is generally considered non-toxic, non-irritating, and biocompatible.[4] However, as with any fine powder, it can present a physical hazard if not handled correctly.

Toxicological Summary

Based on available safety data sheets, this compound is not classified as acutely toxic, a skin or eye irritant, a carcinogen, or a reproductive toxicant.[5][8] Symptoms and effects of exposure are not known to date.[5][8]

  • Acute Toxicity: Shall not be classified as acutely toxic.[5][8]

  • Skin Corrosion/Irritation: Shall not be classified as corrosive/irritant to skin.[5][8]

  • Eye Damage/Irritation: Shall not be classified as seriously damaging to the eye or eye irritant.[5][8]

  • Respiratory/Skin Sensitisation: Shall not be classified as a respiratory or skin sensitiser.[5][8]

  • Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[5][8]

  • Carcinogenicity: Shall not be classified as carcinogenic.[5][8]

  • Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[5][8]

Note on Experimental Protocols: Detailed toxicological studies with specific experimental methodologies for this compound are not widely available in the public domain. The substance is generally recognized as safe for its intended laboratory applications, and as such, extensive toxicological data comparable to that of hazardous materials is limited. The toxicological statements provided are based on classifications from supplier Safety Data Sheets.[5][6][8]

Physical Hazards

The primary physical hazard associated with this compound powder is the potential for dust explosion. While the product as delivered is not typically capable of a dust explosion, the enrichment of fine dust in the presence of an ignition source can lead to this risk.[5][8] It is also considered a combustible solid.[3]

Chemical Reactivity

This compound is stable under normal ambient and anticipated storage and handling conditions.[5][8] However, it can undergo a violent reaction with strong oxidizing agents.[5][8] In the event of a fire, hazardous combustion products such as carbon monoxide (CO) and carbon dioxide (CO₂) may be liberated.[5][8] The material is stable in neutral and alkaline solutions but can be rapidly hydrolyzed at a pH below 3, especially at elevated temperatures.[1][2]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and prevent physical hazards. The primary goal is to control dust formation.[8]

G start Start: Handling This compound Powder prep Preparation: - Read SDS - Work in well-ventilated area - Assemble required PPE start->prep ppe Don Personal Protective Equipment (PPE) prep->ppe weigh Weighing and Transfer: - Use fume hood or ventilated balance enclosure - Handle gently to avoid dust clouds - Keep container closed when not in use ppe->weigh dissolve Dissolving: - Add powder slowly to the liquid with constant stirring - Avoid splashing weigh->dissolve cleanup Post-Handling: - Clean work area of any residual powder - Decontaminate or dispose of PPE properly dissolve->cleanup hygiene Personal Hygiene: - Wash hands thoroughly after handling cleanup->hygiene end End hygiene->end

Caption: Standard Handling Workflow for this compound Powder.

Recommended Personal Protective Equipment
Protection TypeSpecificationSource(s)
Eye/Face Protection Safety goggles with side protection.[5][6][8]
Hand Protection Suitable chemical resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[5][8][9]
Respiratory Protection For dust formation, use a particulate filter device (e.g., P1 or N95).[5][8]
Skin and Body Protection Standard laboratory coat.[6]
General Hygiene

Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

Storage Recommendations

Proper storage is essential for maintaining the quality and stability of this compound powder. It is stable for more than six years when stored correctly.[4][6]

ParameterRecommendationSource(s)
Temperature Store at ambient or room temperature. Specific ranges cited include +15 to +25 °C.[7][10]
Container Keep in a tightly closed, well-sealed container.[4][6]
Environment Store in a cool, dry, and well-ventilated area. Protect from humidity.[6][8]
Incompatibilities Keep away from strong oxidizing agents.[5][6][8]

Spill, Disposal, and First Aid

Accidental Release Measures

In the event of a spill, the primary concern is to avoid generating dust.

G spill Spill Detected assess Assess Spill Size and Risk (Ensure proper PPE is worn) spill->assess small_spill Small Spill? assess->small_spill large_spill Large Spill: - Evacuate area - Increase ventilation - Prevent entry into drains small_spill->large_spill No cleanup Clean-up: - Take up mechanically (scoop, sweep) - Use a wet mop to avoid dust - Do not use dry sweeping small_spill->cleanup Yes contain Contain Spill large_spill->contain contain->cleanup disposal Place in appropriate, sealed container for disposal cleanup->disposal final_clean Final Cleaning: - Flush area with water - Note: Floor may become slippery disposal->final_clean end Spill Response Complete final_clean->end

Caption: Spill Response and Cleanup Workflow for this compound Powder.

Key Spill Response Steps:

  • Avoid Dust: Control dust formation during cleanup.[8]

  • Mechanical Collection: Take up the material mechanically (e.g., with a scoop or dustpan).[8] A wet mop can also be used.[6]

  • Containerize: Place the spilled material into a suitable container for disposal.[6][8]

  • Final Cleaning: Flush the area with water. Be aware that the floor may become slippery.[6]

  • Environmental Precautions: Keep away from drains, surface water, and ground water.[8]

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If symptoms persist, get medical attention.[6][8]
Skin Contact Wash off with soap and water.[5][6]
Eye Contact Rinse cautiously with water for several minutes.[5][6][8]
Ingestion Rinse mouth with water. If only a small amount is ingested, no treatment is required. If feeling unwell, call a doctor.[5][6][8]

Sterilization

For applications requiring sterile conditions, this compound solutions can be sterilized. In neutral solutions, it can be autoclaved at 100-110°C for 30 minutes without significant degradation.[1][2]

References

A Technical Guide to the Synthesis and Manufacturing of Research-Grade Polysucrose 400

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, manufacturing, and quality control processes for producing research-grade Polysucrose 400. It is intended to serve as a technical resource for professionals in the fields of life sciences and drug development who utilize this polymer for various research applications.

Introduction to this compound

This compound, widely known by the trade name Ficoll® 400, is a synthetic, neutral, and highly branched polymer.[1][2] It is synthesized through the copolymerization of sucrose and epichlorohydrin.[3] The resulting molecules are characterized by a high density of hydroxyl groups, which imparts excellent solubility in aqueous solutions.[4] With an average molecular weight of approximately 400,000 g/mol , this compound is a staple in research laboratories.[5]

Its primary application is as a density gradient medium for the separation of cells, organelles, and viruses.[6][7][8] The polymer's high molecular weight and low osmotic pressure make it ideal for creating solutions of high density without significantly altering the osmolarity of the medium, thus preserving the integrity of biological samples.[9] It is also used as a stabilizing agent for protein solutions and as an inert carrier for haptens in immunological research.[3]

Synthesis of this compound

The core of this compound manufacturing is the polymerization reaction between sucrose and epichlorohydrin. This reaction is typically conducted under alkaline conditions.[10]

Starting Materials:

  • Sucrose: A disaccharide composed of glucose and fructose. Its eight hydroxyl groups serve as reactive sites for polymerization.[11]

  • Epichlorohydrin (3-chloro-1,2-propylene oxide): A bifunctional molecule that acts as a cross-linking agent, connecting sucrose molecules to form a highly branched, three-dimensional polymer network.[11]

  • Alkaline Catalyst: Typically a strong base like sodium hydroxide (NaOH) is used to facilitate the reaction.[11]

The synthesis results in a highly branched structure, though the exact, detailed structure has not been fully elucidated.[12] The process is designed to create a polymer with a specific average molecular weight and a defined molecular weight distribution.

Synthesis_Pathway Sucrose Sucrose (C12H22O11) Reaction Copolymerization Sucrose->Reaction Epichlorohydrin Epichlorohydrin (C3H5ClO) Epichlorohydrin->Reaction Catalyst Alkaline Catalyst (e.g., NaOH) Catalyst->Reaction Polysucrose This compound (Highly Branched Polymer) Reaction->Polysucrose

Caption: Synthesis pathway of this compound from its core reactants.

Manufacturing and Purification Workflow

Producing research-grade this compound requires a multi-step process that goes beyond the initial synthesis. The purification stage is critical for removing contaminants and ensuring the final product meets the stringent requirements for research applications.

The general workflow is as follows:

  • Polymerization: Sucrose and epichlorohydrin are reacted in an aqueous solution with a catalyst.[11]

  • Neutralization: After the reaction, the mixture is neutralized, typically with an acid like hydrochloric acid (HCl), to stop the polymerization.[11]

  • Purification: The crude polymer solution undergoes purification to remove unreacted sucrose, epichlorohydrin, catalyst salts, and low-molecular-weight polymers. Common methods include ultrafiltration or fractional precipitation using solvents like acetone or ethanol.[5][12]

  • Drying: The purified this compound is dried to yield a fine, white, odorless powder.

  • Quality Control: The final product is subjected to a series of tests to verify its physical and chemical properties.

Manufacturing_Workflow A 1. Polymerization (Sucrose + Epichlorohydrin) B 2. Neutralization (Stop Reaction) A->B C 3. Purification (Ultrafiltration or Precipitation) B->C D 4. Drying (Powder Formation) C->D E 5. Quality Control Analysis D->E F Research-Grade This compound E->F

Caption: Manufacturing and purification workflow for research-grade this compound.

Experimental Protocols

The following protocols are generalized representations based on published methodologies.[5][11] Specific parameters may vary between manufacturers.

A. Synthesis Protocol (Two-Stage Polymerization Example)

This protocol describes a method for creating a soluble polysucrose prepolymer.[11]

  • Preparation of Reactant Mixture:

    • In a suitable reaction vessel, dissolve 80g of sucrose in 25g of distilled, deionized water.

    • Add 35g of epichlorohydrin to the sucrose solution.

  • Initiation of Polymerization:

    • While stirring the mixture at room temperature, add 30g of a 50% (w/w) aqueous sodium hydroxide (NaOH) solution. Maintain the system pH at approximately 13.

    • Continue stirring at room temperature for 2 hours.

  • Reaction Progression:

    • Increase the temperature of the reaction mixture to 60°C and allow the polymerization to proceed for an additional 2 hours.

  • Neutralization:

    • Cool the mixture. Add a standard solution of hydrochloric acid (HCl) dropwise until the pH of the solution reaches 7.0.

  • Initial Product Isolation:

    • The resulting product is a crude solution of polysucrose. This solution contains the desired polymer along with salts and unreacted monomers, requiring further purification.

B. Purification Protocol (Fractional Precipitation)

This protocol outlines a general method for purifying the crude polysucrose solution.

  • Solvent Addition:

    • Slowly add a non-solvent, such as acetone or anhydrous ethanol, to the crude polysucrose solution while stirring.[5] This will cause the higher molecular weight polymer to precipitate.

  • Separation:

    • Collect the precipitated polymer by filtration or centrifugation.

  • Washing:

    • Wash the collected precipitate multiple times with the non-solvent (e.g., anhydrous ethanol) and distilled water to remove residual impurities.[5]

  • Drying:

    • Dry the purified polymer under vacuum at a controlled temperature to obtain the final this compound powder.

Quality Control Specifications

To be classified as research-grade, this compound must meet strict quality control specifications. The following table summarizes key parameters and their typical acceptable ranges.

ParameterMethodTypical SpecificationReference(s)
Appearance Visual InspectionWhite, odorless powder
Molecular Weight (Avg.) Gel Permeation Chromatography (GPC)~400,000 g/mol (Range: 300,000-550,000)[13]
Solubility (in water) Visual InspectionSoluble up to 50% (w/v)[12][14]
pH (10% aqueous solution) pH Meter5.5 - 8.5
Specific Rotation (α)D,20 Polarimetry+53.0° to +59.0°[4]
Loss on Drying Gravimetric≤ 6.0%
Sulfated Ash Gravimetric≤ 0.3%
Chloride (Cl⁻) Ion Chromatography / Titration≤ 500 ppm
Heavy Metals (as Pb) ICP-MS / Colorimetric≤ 10 ppm
Bacterial Endotoxins LAL Test≤ 1.6 EU/g[9]

Disclaimer: All products mentioned are for research purposes only and are not intended for human consumption.[6] The protocols and specifications provided are illustrative and may not represent the exact process of any single manufacturer. Researchers should always refer to the certificate of analysis provided by their supplier for lot-specific data.

References

A Technical Guide to the Non-ionic Nature of Polysucrose 400

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental non-ionic character of Polysucrose 400, a synthetic, high molecular weight polymer. Understanding this core property is crucial for its effective application in various research, development, and clinical settings, including cell separation, organelle isolation, and as a stabilizer in protein solutions.[1][2]

Molecular Basis of the Non-ionic Character

This compound is a highly branched polymer synthesized through the copolymerization of sucrose and epichlorohydrin.[1][3] Its non-ionic nature is a direct consequence of its molecular structure, which is characterized by an abundance of hydroxyl (-OH) groups and the absence of any ionizable functional groups.[1][4] The constituent sucrose monomers are linked via glycosidic bonds, and the crosslinking by epichlorohydrin forms a stable, three-dimensional network.

The hydroxyl groups are polar, contributing to the high water solubility of this compound, allowing for the preparation of dense solutions.[1][3] However, these hydroxyl groups do not readily ionize under typical physiological pH conditions (pH 5.5-8.5), meaning they do not carry a net positive or negative charge.[5] This inherent lack of charge is the defining feature of its non-ionic character.

A diagram illustrating the basic structural components of this compound is provided below.

Simplified Structure of this compound cluster_sucrose1 Sucrose Monomer cluster_sucrose2 Sucrose Monomer cluster_sucrose3 Sucrose Monomer S1 Glucose-Fructose Dimer S1_OH1 -OH S1->S1_OH1 S1_OH2 -OH S1->S1_OH2 S1_OH3 -OH S1->S1_OH3 Epi Epichlorohydrin Crosslinker S1->Epi Covalent Bond S2 Glucose-Fructose Dimer S2_OH1 -OH S2->S2_OH1 S2_OH2 -OH S2->S2_OH2 S2->Epi Covalent Bond S3 Glucose-Fructose Dimer S3_OH1 -OH S3->S3_OH1 S3_OH2 -OH S3->S3_OH2 S3->Epi Covalent Bond

Caption: Simplified structure of this compound.

Physicochemical Properties

The non-ionic nature of this compound leads to several key physicochemical properties that are advantageous in biological applications. The lack of charge minimizes non-specific interactions with charged biological molecules such as proteins and nucleic acids. This property is critical for maintaining the integrity and activity of these molecules during separation and purification processes.

PropertyValueSignificance
Molecular Weight 300,000 - 550,000 g/mol [6]High molecular weight contributes to low osmotic pressure in solution.
Form White powderEasy to handle and dissolve in aqueous solutions.
Solubility in Water Readily soluble, up to 50% (w/v)[1]Allows for the preparation of high-density gradients.
pH (10% aqueous solution) 5.5 - 8.5[5]Stable and neutral under physiological conditions.
Charge Non-ionic / Neutral[4][7]Minimizes non-specific binding to biological macromolecules.

Experimental Protocols for Determining Non-ionic Nature

The non-ionic character of this compound can be experimentally verified through several methods that measure the electrical properties of its aqueous solutions or its behavior in the presence of an electric field or charged surfaces.

Conductivity Measurement

Objective: To determine the electrical conductivity of a this compound solution. A non-ionic substance will not contribute to the conductivity of the solution beyond that of the solvent and any background electrolytes.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of this compound solutions of varying concentrations (e.g., 1%, 5%, 10% w/v) in deionized water.

    • Prepare a control solution of deionized water.

    • Prepare a positive control solution of a known ionic compound (e.g., 0.1 M NaCl) in deionized water.

  • Calibration of the Conductivity Meter:

    • Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride (KCl) solutions of known conductivity.

  • Measurement:

    • Rinse the conductivity probe with deionized water and blot dry before each measurement.

    • Immerse the probe in the sample solution, ensuring the electrodes are fully covered.

    • Allow the reading to stabilize and record the conductivity in microsiemens per centimeter (µS/cm).

    • Measure the conductivity of the deionized water, the this compound solutions, and the NaCl solution.

  • Analysis:

    • The conductivity of the this compound solutions should be very low and close to that of the deionized water control, indicating the absence of mobile ions. In contrast, the NaCl solution will show a significantly higher conductivity.

Ion-Exchange Chromatography

Objective: To demonstrate the lack of interaction of this compound with a charged stationary phase.

Methodology:

  • Column Preparation:

    • Pack a chromatography column with a cation-exchange resin (e.g., sulfopropyl-based) and a separate column with an anion-exchange resin (e.g., quaternary ammonium-based).

    • Equilibrate both columns with a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Sample Preparation and Loading:

    • Dissolve this compound in the equilibration buffer to a known concentration.

    • Load the this compound solution onto each column.

  • Elution and Detection:

    • Wash the columns with the equilibration buffer and collect the eluate.

    • Monitor the eluate for the presence of this compound using a suitable method such as refractive index detection or by collecting fractions and performing a colorimetric assay for carbohydrates (e.g., phenol-sulfuric acid assay).

  • Analysis:

    • A non-ionic molecule like this compound will not bind to either the cation or anion exchange resin and will elute in the void volume of the column during the initial wash with the equilibration buffer. This is in contrast to charged molecules, which would bind to the respective columns and require a change in buffer pH or an increase in salt concentration for elution.

Gel Electrophoresis

Objective: To show that this compound does not migrate in an electric field.

Methodology:

  • Gel Preparation:

    • Prepare a native polyacrylamide or agarose gel of an appropriate concentration (e.g., 6% polyacrylamide).

  • Sample Preparation and Loading:

    • Dissolve this compound in a sample buffer without any charged detergents (e.g., SDS). A tracking dye that is known to be charged can be included in a separate lane as a control.

    • Load the this compound solution into a well of the gel.

    • Load a charged molecule of a similar size (if available) and the tracking dye into separate wells as controls.

  • Electrophoresis:

    • Place the gel in an electrophoresis chamber filled with a suitable running buffer.

    • Apply an electric field across the gel for a sufficient amount of time for the tracking dye to migrate a significant distance.

  • Visualization:

    • After electrophoresis, stain the gel using a method appropriate for visualizing carbohydrates (e.g., periodic acid-Schiff stain).

  • Analysis:

    • The this compound will remain in the loading well, demonstrating its lack of migration in the electric field due to its neutral charge. The charged controls will migrate towards the oppositely charged electrode.

The following diagram illustrates the logical workflow for characterizing the non-ionic nature of this compound.

Experimental Workflow for Non-ionic Characterization Start Hypothesis: This compound is Non-ionic Conductivity Conductivity Measurement Start->Conductivity IonExchange Ion-Exchange Chromatography Start->IonExchange Electrophoresis Gel Electrophoresis Start->Electrophoresis Result_Conductivity Result: Conductivity is negligible Conductivity->Result_Conductivity Result_IonExchange Result: No binding to charged resin IonExchange->Result_IonExchange Result_Electrophoresis Result: No migration in electric field Electrophoresis->Result_Electrophoresis Conclusion Conclusion: This compound is Non-ionic Result_Conductivity->Conclusion Result_IonExchange->Conclusion Result_Electrophoresis->Conclusion

Caption: Experimental workflow for non-ionic characterization.

Applications Leveraging the Non-ionic Nature

The non-ionic and other physicochemical properties of this compound make it a versatile tool in life science research and pharmaceutical development.

  • Density Gradient Centrifugation: Its high solubility and low osmotic pressure allow for the creation of dense yet osmotically stable gradients for the separation of cells, organelles, and viruses without damaging them.[1][2][5]

  • Protein and Cell Stabilization: The non-ionic nature prevents interference with the native charge of proteins and cells, making it an effective stabilizing agent in solutions.[1]

  • Immunological Studies: It can function as an immunologically inert carrier for haptens.[1]

  • Nucleic Acid Hybridization: this compound is used to reduce non-specific binding of probes to membranes.[1]

Conclusion

The non-ionic character of this compound is a fundamental property derived from its unique chemical structure. This feature, combined with its high molecular weight, excellent solubility, and low osmotic pressure, makes it an invaluable tool for a wide range of applications in research and drug development where maintaining the integrity of biological samples is paramount. The experimental protocols outlined in this guide provide a robust framework for the verification of its non-ionic nature.

References

Polysucrose 400: A Technical Guide to its Synthesis, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysucrose 400 is a synthetic, non-ionic polymer of sucrose and epichlorohydrin with a high molecular weight, typically around 400,000 Daltons. Its highly branched, hydrophilic nature and low osmotic pressure in solution make it an invaluable tool in various life science research and drug development applications. This technical guide provides an in-depth overview of this compound, covering its synthesis, key physicochemical properties, and detailed experimental protocols for its primary application in density gradient centrifugation for the separation of cells and subcellular components.

Introduction

This compound, often referred to by the trade name Ficoll® 400, is a versatile polymer synthesized from the copolymerization of sucrose and epichlorohydrin.[1][2] The resulting molecules are highly branched with a high density of hydroxyl groups, which imparts excellent solubility in aqueous solutions.[1] A key characteristic of this compound is its ability to form solutions of high density and low viscosity with an osmotic pressure that is physiologically compatible with most cells.[3] This property makes it an ideal medium for the separation of biological materials based on their density without causing osmotic stress and cell damage.[4][5]

Its applications are extensive, ranging from the isolation of various cell types (e.g., peripheral blood mononuclear cells), cell organelles, and viruses to its use as a stabilizing agent for protein solutions and as an immunologically inert carrier for haptens.[5]

Synthesis of this compound

This compound is synthesized through a cross-linking reaction between sucrose and epichlorohydrin in an alkaline aqueous solution. The primary and secondary hydroxyl groups on the sucrose molecules react with epichlorohydrin, leading to the formation of a highly branched, high-molecular-weight polymer.

Synthesis Sucrose Sucrose (C12H22O11) Copolymerization Copolymerization Sucrose->Copolymerization Epichlorohydrin Epichlorohydrin (C3H5ClO) Epichlorohydrin->Copolymerization Alkaline_Solution Alkaline Solution (e.g., NaOH) Alkaline_Solution->Copolymerization Catalyst Polysucrose_400 This compound (Highly Branched Polymer) Copolymerization->Polysucrose_400

Figure 1. Simplified reaction scheme for the synthesis of this compound.

Physicochemical Properties

The utility of this compound in research applications is dictated by its unique physicochemical properties. A summary of these properties is provided in the tables below. Note: The data for viscosity, density, and osmolality are derived from graphical data for Ficoll® PM400, a chemically analogous product, and should be considered a close approximation for this compound.[6]

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Appearance White to off-white powder[4]
Molecular Weight (Mw) 300,000 - 550,000 g/mol [3][4]
Average Molecular Weight (Mw) 400,000 ± 100,000 g/mol [4][5]
Solubility in Water Up to 50% (w/v)[6]
Intrinsic Viscosity (20°C) 0.14 - 0.20 dL/g[5]
Specific Rotation (α)D,20 +53° to +59°[5]
pH (10% w/v aqueous solution) 5.5 - 8.5[5]
Table 2: Density of this compound Solutions at 20°C
Concentration (% w/v)Density (g/mL)
01.000
101.035
201.068
301.100
401.135
501.170
Data extrapolated from Cytiva's Ficoll PM400 datasheet.[6]
Table 3: Relative Viscosity of this compound Solutions at 20°C
Concentration (% w/v)Relative Viscosity (ηr)
01
105
2020
3080
40300
Data extrapolated from Cytiva's Ficoll PM400 datasheet.[6]
Table 4: Osmolality of this compound Solutions
Concentration (% w/v)Osmolality (mOsm/kg H₂O)
00
5~5
10~10
15~18
20~28
Data extrapolated from Cytiva's Ficoll PM400 datasheet.[6]

Experimental Protocols: Density Gradient Centrifugation

One of the most common applications of this compound is in the preparation of density gradients for the separation of cells and subcellular components. Below is a detailed protocol for the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using a discontinuous density gradient.

Preparation of a Discontinuous this compound Gradient

This protocol describes the preparation of a simple two-layer discontinuous gradient, which is often sufficient for PBMC isolation.[4]

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection or cell culture grade water

  • Balanced salt solution (e.g., PBS or Hanks' Balanced Salt Solution)

  • 50 mL conical centrifuge tubes

  • Sterile pipettes

Procedure:

  • Prepare Stock Solutions: Prepare two different concentrations of this compound in a balanced salt solution. For PBMC isolation, solutions with densities of approximately 1.077 g/mL are commonly used.[2][7] This can be achieved by dissolving the appropriate amount of this compound. The exact concentration required to achieve a specific density should be determined empirically or by consulting manufacturer's literature. For example, a solution of approximately 6% (w/v) Ficoll PM400 in a diatrizoate solution has a density of 1.077 g/mL.

  • Layering the Gradient:

    • Carefully pipette the higher density this compound solution into the bottom of a 50 mL conical tube.

    • Slowly and carefully layer the lower density solution on top of the higher density solution, taking care not to mix the two layers. A distinct interface should be visible.

Isolation of PBMCs from Whole Blood

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • Balanced salt solution (e.g., PBS)

  • Prepared discontinuous this compound gradient

  • 50 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Blood Dilution: Dilute the whole blood 1:1 with a balanced salt solution at room temperature.[1][7]

  • Layering of Blood: Carefully layer the diluted blood onto the prepared this compound gradient.[1][8] Hold the tube at an angle and slowly dispense the blood against the side of the tube just above the gradient interface to minimize mixing.

  • Centrifugation: Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[7][8]

  • Harvesting PBMCs: After centrifugation, four distinct layers will be visible (from top to bottom):

    • Plasma

    • A cloudy band of PBMCs at the plasma-Polysucrose 400 interface

    • This compound solution

    • A pellet of red blood cells and granulocytes at the bottom of the tube Carefully aspirate the PBMC layer using a sterile pipette and transfer to a new 50 mL conical tube.[1][7]

  • Washing:

    • Add at least 3 volumes of balanced salt solution to the harvested PBMCs.

    • Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in a fresh balanced salt solution.

    • Repeat the wash step two more times to remove any remaining platelets and this compound.

  • Cell Counting and Viability: Resuspend the final cell pellet in an appropriate buffer or cell culture medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

PBMC_Isolation_Workflow cluster_prep Preparation cluster_separation Separation cluster_wash Washing & Analysis Dilute_Blood Dilute Whole Blood (1:1 with PBS) Layer_Blood Layer Diluted Blood onto Gradient Dilute_Blood->Layer_Blood Prepare_Gradient Prepare Discontinuous This compound Gradient Prepare_Gradient->Layer_Blood Centrifuge Centrifuge (400-500 x g, 30-40 min, no brake) Layer_Blood->Centrifuge Harvest Harvest PBMC Layer (at interface) Centrifuge->Harvest Wash1 Wash PBMCs with PBS (Centrifuge 100-250 x g) Harvest->Wash1 Wash2 Repeat Wash Steps (2x) Wash1->Wash2 Count Resuspend, Count Cells, and Assess Viability Wash2->Count

Figure 2. Experimental workflow for PBMC isolation using a this compound density gradient.

Other Applications

Beyond cell separation, this compound finds use in several other research areas:

  • Organelle Isolation: Gradients of this compound can be used to isolate subcellular organelles such as mitochondria, nuclei, and lysosomes.[1][2]

  • Virus Purification: Due to its inert nature, it is suitable for the purification of viruses.[2]

  • Stabilizing Agent: It can be used to stabilize protein solutions and other biological macromolecules.

  • Immunological Studies: this compound can function as a non-immunogenic carrier for haptens and other small molecules in immunological research.[5]

  • Nucleic Acid Hybridization: It is a component of Denhardt's solution, used to block non-specific binding of probes to membranes in Southern and Northern blotting.

Storage and Handling

Storage: this compound powder should be stored in a dry place at room temperature. When stored correctly in a well-sealed container, it is stable for several years.[1]

Handling: this compound is considered non-hazardous. However, standard laboratory safety precautions should be observed, including wearing gloves, and eye protection. Avoid inhalation of the powder by using a fume hood or wearing a dust mask.

Stability: this compound is stable in neutral and alkaline solutions. It is susceptible to hydrolysis at a pH below 3, especially at elevated temperatures.[6] Solutions can be sterilized by autoclaving at 110°C for 30 minutes at a neutral pH.[5]

Conclusion

This compound is a robust and versatile tool for researchers in the biological and biomedical sciences. Its unique combination of high molecular weight, high solubility, and low osmotic activity makes it an excellent medium for the gentle and effective separation of cells and subcellular components. The detailed protocols and physicochemical data provided in this guide aim to facilitate its effective use in the laboratory.

References

Polysucrose 400: A Comprehensive Technical Guide to its Aliases, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Polysucrose 400, a synthetic polymer widely utilized in scientific research. This document will delve into its alternative names and synonyms found in scientific literature, present its key physicochemical properties in a structured format, and provide detailed experimental protocols for its primary applications. Furthermore, this guide includes visual representations of key processes and relationships to facilitate a deeper understanding of its utility.

Nomenclature: Unraveling the Synonyms of this compound

In scientific literature and commercial products, this compound is identified by several names. Understanding these synonyms is crucial for comprehensive literature searches and product sourcing. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 26873-85-8 .[1][2][3]

The most common trade name for this compound is Ficoll® 400 .[1][3][4] "Ficoll" is a registered trademark, and many laboratory protocols and publications use this name interchangeably with this compound.[5] Chemically, it is a synthetic, high-molecular-weight polymer created by the copolymerization of sucrose and epichlorohydrin.[6][7][8] This leads to its more descriptive chemical names:

  • Sucrose-epichlorohydrin copolymer [1][4]

  • Poly(sucrose-co-epichlorhydrin) [1][4]

  • Sucrose polymer with 1-chloro-2,3-epoxypropane [1][4]

The "400" in its name refers to its average molecular weight of approximately 400,000 g/mol .[3][9]

Polysucrose_Nomenclature cluster_synonyms Common Synonyms & Trade Names cluster_chemical_names Chemical Names This compound This compound Ficoll® 400 Ficoll® 400 This compound->Ficoll® 400 is commonly known as Sucrose-epichlorohydrin copolymer Sucrose-epichlorohydrin copolymer This compound->Sucrose-epichlorohydrin copolymer is chemically Ficoll Ficoll Ficoll® 400->Ficoll Poly(sucrose-co-epichlorhydrin) Poly(sucrose-co-epichlorhydrin) Sucrose-epichlorohydrin copolymer->Poly(sucrose-co-epichlorhydrin) Sucrose polymer with 1-chloro-2,3-epoxypropane Sucrose polymer with 1-chloro-2,3-epoxypropane Poly(sucrose-co-epichlorhydrin)->Sucrose polymer with 1-chloro-2,3-epoxypropane PBMC_Isolation_Workflow cluster_preparation Sample Preparation cluster_centrifugation Density Gradient Centrifugation cluster_harvesting Cell Harvesting & Washing Dilute_Blood Dilute whole blood with PBS (1:1) Layer_Blood Carefully layer diluted blood onto Ficoll-Paque™ Dilute_Blood->Layer_Blood Layer_Ficoll Add Ficoll-Paque™ to centrifuge tube Layer_Ficoll->Layer_Blood Centrifuge Centrifuge at 400 x g for 30-40 min (20°C, brake off) Layer_Blood->Centrifuge Collect_PBMCs Aspirate plasma, then collect the PBMC 'buffy coat' layer Centrifuge->Collect_PBMCs Wash_Cells Wash PBMCs with PBS (300 x g for 10 min) Collect_PBMCs->Wash_Cells Resuspend Resuspend PBMC pellet for downstream applications Wash_Cells->Resuspend Southern_Blotting_Role cluster_blotting Southern Blotting Workflow cluster_denhardts Role of Denhardt's Solution DNA_Transfer Transfer of DNA fragments from agarose gel to membrane Prehybridization Prehybridization (Blocking) DNA_Transfer->Prehybridization Hybridization Hybridization with labeled probe Prehybridization->Hybridization blocks non-specific binding sites on the membrane Washing Post-hybridization washes Hybridization->Washing Detection Detection of hybridized probe Washing->Detection Denhardts Denhardt's Solution (contains this compound) Denhardts->Prehybridization is a key component of the prehybridization buffer

References

Biocompatibility of Polysucrose 400: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysucrose 400, a synthetic, highly branched, and hydrophilic polymer of sucrose and epichlorohydrin, is widely utilized in various biomedical and research applications. Its purported biocompatibility is a cornerstone of its use in cell separation, drug delivery, and tissue engineering. This technical guide provides a comprehensive analysis of the biocompatibility of this compound with a range of cell types. It consolidates available quantitative data from in vitro studies, details relevant experimental methodologies, and visualizes key cellular interaction pathways and experimental workflows. This document aims to be a critical resource for researchers and professionals in drug development, enabling informed decisions on the application of this compound in their work.

Introduction

This compound, also known commercially as Ficoll™ 400, is a high molecular weight (average Mw ~400,000) polymer synthesized from sucrose and epichlorohydrin.[1][2] Its highly branched structure and abundance of hydroxyl groups render it readily soluble in aqueous solutions.[1] A key characteristic of this compound is its nature as a neutral polymer, lacking charged groups, which contributes to its excellent biocompatibility under physiological conditions. This property, combined with its low osmotic pressure compared to sucrose solutions of equivalent concentrations, makes it a valuable tool in various biological applications.[3]

This guide delves into the existing scientific literature to provide a detailed overview of the biocompatibility of this compound with various cell types, focusing on in vitro evidence.

Physicochemical Properties of this compound

The biocompatibility of a material is intrinsically linked to its chemical and physical properties. This compound exhibits several key features that are pertinent to its biological interactions:

  • High Molecular Weight: With an average molecular weight of approximately 400,000 g/mol , it is a large polymer.[2]

  • High Hydrophilicity: The numerous hydroxyl groups on the sucrose units make it extremely water-soluble.[4]

  • Neutral Charge: As a non-ionic polymer, it does not interact with charged molecules on cell surfaces under physiological pH.

  • Low Osmolality: Solutions of this compound have a significantly lower osmotic pressure than sucrose solutions of the same concentration.[3]

  • Stability: It is stable in neutral and alkaline solutions and can be sterilized by autoclaving. However, it is susceptible to hydrolysis at pH values below 3, especially at elevated temperatures.[1]

In Vitro Biocompatibility Data

The assessment of biocompatibility relies on a variety of in vitro assays that measure cytotoxicity, cell viability, and specific cellular responses. This section summarizes the available quantitative data on the interaction of this compound with different cell types.

Fibroblasts and Macrophages

A study investigating Polysucrose-methacrylate (PSucMA) hydrogels for wound healing applications provides valuable quantitative data on the cytotoxicity of the base material. The study utilized mouse L929 fibroblasts and RAW 264.7 macrophages to determine the half-maximal inhibitory concentration (IC50) of various natural products incorporated into the hydrogel, with the hydrogel itself serving as a control.[5]

Cell LineAssayMaterialIC50 (mg/mL)Reference
L929 (Fibroblast)MTTPolysucrose-methacrylate hydrogel> 50[5]
RAW 264.7 (Macrophage)MTTPolysucrose-methacrylate hydrogel> 50[5]

Table 1: Cytotoxicity of Polysucrose-methacrylate hydrogel on fibroblast and macrophage cell lines.

The high IC50 values suggest that the Polysucrose-based hydrogel is highly cytocompatible with both fibroblasts and macrophages. The study also noted that a higher concentration of Ginkgo biloba loaded into the polysucrose hydrogel promoted the invasion of L929 fibroblasts across the hydrogel surface, indicating good cell-matrix interaction.[5]

Immune Cells (Lymphocytes, Neutrophils, and Dendritic Cells)

This compound is a primary component of Ficoll-Paque, a density gradient medium widely used for the isolation of peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes. The high viability of cells recovered after this process is an indirect indicator of this compound's biocompatibility.

While direct cytotoxicity studies on this compound with these specific immune cells are scarce, some studies on Ficoll-Paque separation suggest potential for low-level cell activation. However, one study explicitly found that Ficoll 400 does not directly activate neutrophils. Furthermore, monocytes isolated using Ficoll-based methods have been shown to retain their capacity to differentiate into functional dendritic cells, suggesting no significant impairment of their biological function.

Other Cell Types

There is a notable lack of specific quantitative biocompatibility data for this compound with other critical cell types such as endothelial and epithelial cells in the readily available scientific literature. Given its widespread use and general classification as biocompatible, it is often presumed to be non-toxic to these cells. However, for applications involving direct and prolonged contact with these cell types, specific biocompatibility testing is highly recommended.

Experimental Protocols for Biocompatibility Assessment

To facilitate further research and standardized testing, this section details the methodologies for key in vitro biocompatibility assays.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound (or the test material) for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B 24h C Add MTT solution B->C 24-72h D Incubate (2-4 hours) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

MTT Assay Workflow for Cell Viability.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH reaction, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well if required by the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Detailed Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cellular Interaction and Signaling Pathways

The interaction of a biomaterial with cells can trigger various signaling cascades that influence cell behavior. While specific studies on the signaling pathways activated by this compound are limited, we can infer potential interactions based on the general behavior of polysaccharides and the observed cellular responses.

General Polysaccharide-Cell Interactions

Polysaccharides can interact with cells through various mechanisms, including binding to cell surface receptors like Toll-like receptors (TLRs), which can initiate downstream signaling cascades such as the NF-κB and MAPK pathways. These pathways are central regulators of inflammation, cell proliferation, and survival.

Polysaccharide_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Polysucrose This compound Receptor Cell Surface Receptor (e.g., TLR) Polysucrose->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation, etc.) MAPK->Gene_Expression NFkB->Gene_Expression

Potential Signaling Pathways Activated by Polysaccharides.
Cell Adhesion and Migration

The biocompatibility of a material is also reflected in its ability to support cell adhesion and migration. The study on Polysucrose-methacrylate hydrogels demonstrated that these scaffolds support fibroblast adhesion and invasion, which are crucial for wound healing.[5] The neutral and hydrophilic nature of this compound likely provides a favorable substrate for the adsorption of extracellular matrix (ECM) proteins, which in turn facilitates cell attachment via integrin receptors.

Cell_Adhesion_Workflow Polysucrose This compound Surface ECM ECM Protein Adsorption (e.g., Fibronectin, Collagen) Polysucrose->ECM Integrin Integrin Binding ECM->Integrin Cell Cell Adhesion & Migration Integrin->Cell

Proposed Mechanism of Cell Adhesion to this compound.

Conclusion

For researchers and drug development professionals, this compound can be considered a highly biocompatible material for a wide range of applications. Nevertheless, for novel applications involving prolonged and intimate contact with specific cell types not extensively studied, it is prudent to conduct targeted in vitro biocompatibility assessments using the standardized protocols outlined in this guide. Future research should focus on expanding the biocompatibility profile of this compound to a broader range of cells and elucidating the molecular mechanisms that govern its interaction with biological systems.

References

Methodological & Application

Application Notes: Step-by-Step Protocol for Density Gradient Centrifugation Using Polysucrose 400

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Density gradient centrifugation is a powerful technique used to separate biological particles based on their size, shape, and density. Polysucrose 400, a synthetic, high-molecular-weight polymer of sucrose and epichlorohydrin, is an ideal medium for this purpose.[1][2][3] Its high solubility, low osmotic pressure, and ability to form solutions of varying densities make it suitable for the separation of cells, organelles, and viruses while preserving their morphological and functional integrity.[4] These application notes provide a detailed, step-by-step protocol for preparing and using this compound for density gradient centrifugation.

Properties of this compound

This compound is a non-ionic, highly branched polymer.[4] It is readily soluble in aqueous solutions, with concentrations up to 50% (w/v) being easily attainable.[5] Solutions of this compound are stable in neutral and alkaline conditions and can be sterilized by autoclaving.[5]

Key Specifications:

PropertyValue
Average Molecular Weight (Mw)400,000 ± 100,000 g/mol
AppearanceWhite, odorless powder
Solubility in waterUp to 50% (w/v)

Data Presentation: this compound Concentration and Density

The following table provides the approximate densities of this compound solutions at various concentrations. This data is essential for preparing gradients to separate specific biological materials.

Concentration (% w/v)Density (g/mL)Typical Applications
5~1.017Washing and resuspension of cells
10~1.034Upper layer in discontinuous gradients for cell separation
15~1.050Separation of larger cells and some organelles
20~1.067Isolation of mononuclear cells (in combination with other media)
30~1.100Purification of mitochondria and larger viruses
40~1.133Purification of smaller viruses and cellular membranes
50~1.166Cushion for pelleting dense particles

Note: The exact density may vary slightly depending on the solvent and temperature. It is recommended to measure the density of prepared solutions using a densitometer or refractometer for precise applications.

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or Tris-HCl buffer)

  • Magnetic stirrer and stir bar

  • Autoclave or sterile filter (0.22 µm)

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 50% w/v).

  • Slowly add the this compound powder to the appropriate volume of buffer while stirring continuously to prevent clumping.[5]

  • Gently heat the solution on a stirrer hotplate if necessary to aid dissolution, but avoid boiling.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume with buffer.

  • Sterilize the solution by autoclaving at 121°C for 15-20 minutes or by passing it through a 0.22 µm sterile filter.[5]

  • Store the sterile stock solution at 4°C.

II. Preparation of a Discontinuous (Step) Gradient

Discontinuous gradients are useful for separating distinct populations of cells or organelles that band at the interfaces of the layers.

Materials:

  • Sterile this compound stock solution

  • Sterile physiological buffer

  • Centrifuge tubes

  • Pipettes

Procedure:

  • Prepare a series of this compound solutions of decreasing densities by diluting the stock solution with the physiological buffer. For example, for separating mononuclear cells, you might prepare 35%, 30%, 25%, and 20% (w/v) solutions.

  • Carefully layer the solutions into a centrifuge tube, starting with the densest solution at the bottom.

  • To create sharp interfaces, gently overlay each subsequent layer of decreasing density on top of the previous one. This can be done by slowly pipetting the solution against the side of the tube just above the meniscus of the previous layer.

  • The gradient is now ready for sample loading.

III. Preparation of a Continuous (Linear) Gradient

Continuous gradients are ideal for separating particles with a wide range of densities or when high resolution is required.

Materials:

  • Two sterile this compound solutions of the desired highest and lowest concentrations (e.g., 50% and 10% w/v)

  • Gradient maker/mixer

  • Peristaltic pump (optional)

  • Centrifuge tubes

Procedure:

  • Set up the gradient maker with two chambers connected by a channel with a valve.

  • Place the lower concentration ("light") solution in the reservoir chamber and the higher concentration ("heavy") solution in the mixing chamber.

  • Ensure the volume of the solutions in both chambers is equal.

  • With the valve between the chambers closed, open the outlet of the mixing chamber and allow a small amount of the heavy solution to fill the connecting tube to the centrifuge tube to avoid air bubbles.

  • Simultaneously open the valve between the chambers and the outlet of the mixing chamber.

  • A continuous gradient will be formed in the centrifuge tube, with the density increasing from top to bottom.

  • Once the gradient is formed, it is ready for sample loading.

Application: Isolation of Mononuclear Cells from Peripheral Blood

This protocol is an adaptation for the general use of this compound, often used in combination with a density agent like sodium diatrizoate in commercial preparations.

Materials:

  • Whole blood collected with an anticoagulant (e.g., heparin or EDTA)

  • Physiological buffer (e.g., PBS)

  • This compound solution with a density of 1.077 g/mL (This may require the addition of a density-adjusting agent like sodium diatrizoate to a this compound solution).

  • Centrifuge tubes (15 mL or 50 mL)

  • Swinging-bucket centrifuge

Protocol:

  • Dilute the whole blood 1:1 with a physiological buffer.

  • Carefully layer the diluted blood over the this compound solution in a centrifuge tube. Maintain a sharp interface between the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[6]

  • After centrifugation, three distinct layers will be visible:

    • Top layer: Plasma

    • Middle layer (at the interface): Mononuclear cells (lymphocytes and monocytes)

    • Bottom layer: Erythrocytes and granulocytes

  • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

  • Collect the mononuclear cell layer using a sterile pipette and transfer it to a new centrifuge tube.

  • Wash the collected cells by adding 3-4 volumes of physiological buffer and centrifuging at 180-200 x g for 10 minutes to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

Visualization of Experimental Workflow

DensityGradientCentrifugation cluster_prep Gradient Preparation cluster_procedure Centrifugation Procedure cluster_collection Fraction Collection prep_stock Prepare this compound Stock Solution prep_layers Prepare Gradient Solutions (Different Densities) prep_stock->prep_layers layering Layer Solutions into Centrifuge Tube prep_layers->layering load_sample Load Biological Sample on top of Gradient layering->load_sample centrifuge Centrifuge at Specified Speed and Time load_sample->centrifuge separation Particles Separate based on Density centrifuge->separation collect Collect Separated Bands (Fractions) separation->collect wash Wash Collected Fractions to Remove Gradient Medium collect->wash analyze Downstream Analysis wash->analyze TCR_Signaling APC Antigen Presenting Cell (APC) TCell T-Cell APC->TCell TCR TCR Lck Lck TCR->Lck Activates MHC MHC-Antigen MHC->TCR ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras Ras-MAPK Pathway DAG->Ras NFkB NF-κB Activation DAG->NFkB Ca Ca²⁺ Release IP3->Ca NFAT NFAT Activation Ca->NFAT Gene Gene Expression (e.g., IL-2) NFAT->Gene Ras->Gene NFkB->Gene

References

Application Notes and Protocols for the Isolation of Human Lymphocytes Using Polysucrose 400

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysucrose 400 is a synthetic, high molecular weight polymer of sucrose and epichlorohydrin, widely utilized in biomedical research for the isolation of cells and organelles through density gradient centrifugation.[1] Its utility in isolating human lymphocytes from peripheral blood is well-established, offering a rapid and efficient method to obtain a high yield of viable mononuclear cells.[2][3] This document provides detailed application notes and protocols for the use of this compound in this application.

This compound is a key component of various commercially available lymphocyte separation media.[2][4][5] These media are sterile, iso-osmotic solutions containing this compound and a salt, such as sodium diatrizoate, to achieve a specific density, typically around 1.077 g/mL.[2][4][6] This density is crucial for the separation of mononuclear cells (lymphocytes and monocytes) from other blood components.

The principle of separation lies in the differential migration of blood cells through the this compound density gradient during centrifugation.[3] When anticoagulated and diluted whole blood is carefully layered over the separation medium, centrifugation at a moderate speed results in the formation of distinct cell layers. Erythrocytes and granulocytes, having a higher density, sediment through the gradient to the bottom of the tube.[4] Lymphocytes and other mononuclear cells, possessing a lower density, are retained at the interface between the plasma and the separation medium.[4][7] Platelets, which have the lowest density, remain in the plasma layer.

Materials and Methods

Reagents and Equipment
  • This compound-based Lymphocyte Separation Medium (LSM) : A sterile solution with a density of 1.077-1.080 g/mL.[4]

  • Anticoagulated Human Peripheral Blood : Collected in tubes containing an anticoagulant such as heparin or EDTA. For optimal results, use blood drawn less than 2 hours prior and no more than 24 hours.[4]

  • Balanced Salt Solution : Phosphate-buffered saline (PBS) or other physiological saline solution.

  • Sterile Centrifuge Tubes : 15 mL or 50 mL conical tubes.

  • Sterile Pipettes

  • Centrifuge with a swinging bucket rotor.

  • Laminar Flow Hood (for sterile procedures)

  • Washing Medium : Serum-free culture medium or balanced salt solution.

Experimental Protocol: Isolation of Human Lymphocytes
  • Preparation of Blood Sample :

    • Bring the this compound separation medium and the blood sample to room temperature (18-22°C).[2]

    • In a sterile conical tube, dilute the anticoagulated whole blood 1:1 with a balanced salt solution.[4][6] For example, mix 5 mL of blood with 5 mL of PBS.

  • Layering the Density Gradient :

    • Aseptically transfer an appropriate volume of the this compound separation medium into a new sterile conical tube. For a 15 mL tube, 3 mL of medium is typical.[4]

    • Carefully layer the diluted blood sample on top of the separation medium.[4] It is critical to maintain a sharp interface and avoid mixing the two layers. This can be achieved by slowly pipetting the diluted blood down the side of the tube.

  • Centrifugation :

    • Balance the centrifuge tubes.

    • Centrifuge at 400 x g for 15-30 minutes at room temperature.[4] Ensure the centrifuge brake is turned off to prevent disruption of the cell layers upon stopping.

  • Harvesting Lymphocytes :

    • After centrifugation, four distinct layers will be visible:

      • Top layer: Plasma

      • Interface: A cloudy layer of mononuclear cells (lymphocytes and monocytes)

      • Middle layer: Clear separation medium

      • Bottom pellet: Erythrocytes and granulocytes

    • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer at the interface.[4]

    • Using a sterile pipette, collect the mononuclear cell layer.

  • Washing the Cells :

    • Transfer the collected cells to a new sterile centrifuge tube.

    • Add at least 3 volumes of a balanced salt solution or washing medium to the cells.[7] This step is crucial for removing platelets, plasma proteins, and the separation medium.

    • Centrifuge at 160-260 x g for 10 minutes at room temperature to pellet the lymphocytes.[4]

    • Discard the supernatant.

    • Resuspend the cell pellet in fresh washing medium and repeat the centrifugation step. Perform a total of 2-3 washes.

  • Cell Counting and Viability Assessment :

    • After the final wash, resuspend the cell pellet in a known volume of an appropriate medium for your downstream applications.

    • Determine the cell count and viability using a hemocytometer and a viability stain such as Trypan Blue.

Data Presentation

ParameterValueReference
Separation Medium Composition This compound and Sodium Diatrizoate[2][4]
Density of Separation Medium 1.077 - 1.080 g/mL at 20°C[4]
Osmolality 290 ± 20 mOsm[4]
pH 7.0 ± 2.0[4]
Blood Sample Dilution 1:1 with balanced salt solution[4][6]
Centrifugation Speed 400 x g[4]
Centrifugation Time 15 - 30 minutes[4]
Centrifugation Temperature Room Temperature (18-20°C)[4]
Cell Washing Centrifugation Speed 160 - 260 x g[4]
Expected Lymphocyte Viability >90%[3]
Expected Lymphocyte Purity High, with some monocyte presence[2]

Visualizations

Experimental Workflow for Lymphocyte Isolation

G cluster_0 Sample Preparation cluster_1 Density Gradient Centrifugation cluster_2 Cell Harvesting and Washing cluster_3 Final Product start Start: Anticoagulated Whole Blood dilute Dilute 1:1 with Balanced Salt Solution start->dilute layer Layer Diluted Blood onto this compound Medium dilute->layer centrifuge Centrifuge at 400 x g for 15-30 min layer->centrifuge harvest Aspirate Plasma and Collect Lymphocyte Layer centrifuge->harvest wash1 Wash Cells with Balanced Salt Solution (160-260 x g, 10 min) harvest->wash1 wash2 Repeat Wash Step (2-3 times total) wash1->wash2 end Isolated Human Lymphocytes wash2->end

Caption: Workflow for isolating human lymphocytes using this compound.

Logical Relationship of Blood Components After Centrifugation

G CentrifugeTube Top Layer: Plasma (Platelets) Interface: Mononuclear Cells (Lymphocytes, Monocytes) Middle Layer: this compound Medium Bottom Pellet: Granulocytes and Erythrocytes

Caption: Stratification of blood components after density gradient centrifugation.

Troubleshooting

ProblemPossible CauseSolution
Low Lymphocyte Yield - Blood sample older than 24 hours.[4]- Improper dilution of blood.- Disruption of the interface during layering or harvesting.- Centrifugation speed or time is incorrect.- Use fresh blood samples.- Ensure a 1:1 dilution ratio.- Be meticulous during the layering and collection steps.- Calibrate the centrifuge and adhere to the protocol.
Contamination with Erythrocytes - Centrifugation temperature is too low.- Centrifugation speed is too low or time is too short.- Ensure all components are at room temperature (18-20°C).- Verify the centrifugation parameters.
Contamination with Granulocytes - Disruption of the cell layers during centrifugation (e.g., centrifuge brake on).- Collection of the separation medium along with the lymphocyte layer.- Ensure the centrifuge brake is off.- Carefully aspirate only the distinct lymphocyte layer at the interface.
Low Cell Viability - Over-centrifugation during washing steps.- Harsh pipetting.- Use the recommended lower g-force for washing.- Handle cells gently throughout the procedure.

Conclusion

The use of this compound for density gradient centrifugation is a robust and reliable method for the isolation of human lymphocytes. By following the detailed protocol and adhering to the recommended parameters, researchers can consistently obtain a high yield of pure and viable mononuclear cells suitable for a wide range of downstream applications in immunology, cell therapy, and drug development.

References

Techniques for Virus Purification Employing a Polysucrose 400 Gradient

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of viruses is a critical step in virology research, vaccine development, and the production of viral vectors for gene therapy. Density gradient centrifugation is a widely employed technique for separating viral particles from host cell debris and other contaminants based on their size, shape, and density. While sucrose gradients have traditionally been the standard for such separations, Polysucrose 400, a synthetic, high-molecular-weight polymer of sucrose and epichlorohydrin, offers a valuable alternative.[1][2][3][4][5][6][7] Its properties, including high solubility, stability in neutral and alkaline solutions, and the ability to form solutions of varying densities, make it a suitable medium for density gradient centrifugation.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in virus purification. The information is intended to guide researchers, scientists, and drug development professionals in developing and optimizing purification strategies for a variety of viruses.

Properties of this compound

This compound is a non-ionic, hydrophilic polymer with an average molecular weight of approximately 400,000 g/mol .[1][2] Its branched structure and high content of hydroxyl groups contribute to its excellent solubility in aqueous solutions, allowing for the preparation of dense solutions.[1][2][3] this compound solutions are stable at neutral and alkaline pH and can be sterilized by autoclaving.[1][2][3] However, they are susceptible to hydrolysis at pH values below 3, especially at elevated temperatures.[1][2][3]

Key Physicochemical Properties of this compound:

PropertyValue
Average Molecular Weight~400,000 g/mol
FormWhite powder
Solubility in waterReadily soluble
pH (10% w/v aqueous solution)7.0 - 9.0[1]
StabilityStable in neutral and alkaline solutions[1][2][3]

Experimental Protocols

The following protocols provide a general framework for virus purification using a this compound gradient. It is important to note that these are starting points, and optimization is crucial for each specific virus and application.

Protocol 1: Preparation of a Discontinuous (Step) this compound Gradient

This protocol is suitable for initial purification to remove the bulk of cellular debris.

Materials:

  • This compound powder

  • Buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

  • Ultracentrifuge tubes

  • Pipettes and sterile tips

  • Ultracentrifuge with a swinging-bucket rotor

Procedure:

  • Prepare this compound Solutions:

    • Prepare a series of this compound solutions at different concentrations (w/v) in your chosen buffer. Common concentrations for a step gradient range from 10% to 50%.

    • For example, to prepare a 40% (w/v) solution, dissolve 40 g of this compound powder in the buffer and bring the final volume to 100 mL.

    • Ensure each solution is completely dissolved and at the desired temperature (typically 4°C).

  • Layer the Gradient:

    • Carefully layer the this compound solutions into an ultracentrifuge tube, starting with the highest concentration at the bottom and progressively adding layers of lower concentrations.

    • To avoid mixing, gently dispense the next layer against the wall of the tube just above the previous layer's meniscus.

  • Sample Loading:

    • Carefully overlay the clarified viral supernatant onto the top of the prepared gradient.

  • Centrifugation:

    • Place the tubes in the swinging-bucket rotor and centrifuge at a high speed. The optimal centrifugation speed and time will depend on the specific virus and may range from 50,000 to 150,000 x g for 1 to 3 hours at 4°C.

  • Virus Collection:

    • After centrifugation, the virus will typically form a visible band at one of the interfaces between the this compound layers.

    • Carefully collect the viral band using a sterile pipette or by fractionating the gradient from the top or bottom.

Protocol 2: Preparation of a Continuous this compound Gradient

This protocol is used for higher resolution separation and is often a second step after initial purification.

Materials:

  • This compound powder

  • Buffer of choice

  • Gradient maker

  • Peristaltic pump

  • Ultracentrifuge tubes

  • Ultracentrifuge with a swinging-bucket rotor

Procedure:

  • Prepare High and Low Concentration Solutions:

    • Prepare two this compound solutions in your chosen buffer: a "heavy" solution (e.g., 50% w/v) and a "light" solution (e.g., 10% w/v).

  • Form the Gradient:

    • Use a gradient maker connected to a peristaltic pump to create a linear gradient in the ultracentrifuge tube. The heavy solution is placed in the mixing chamber, and the light solution in the reservoir.

    • The gradient is formed by slowly pumping the solution into the bottom of the centrifuge tube.

  • Sample Loading:

    • Carefully layer the clarified viral supernatant on top of the continuous gradient.

  • Centrifugation:

    • Centrifuge the gradient under conditions optimized for your virus of interest. This may involve speeds of 100,000 to 200,000 x g for 2 to 18 hours at 4°C.

  • Virus Collection:

    • After centrifugation, the purified virus will form a distinct band at its isopycnic point within the gradient.

    • Collect the viral band by fractionation.

Data Presentation

Due to the limited availability of specific quantitative data for virus purification using this compound in the public domain, the following tables are based on typical parameters used for sucrose gradients, which can serve as a starting point for optimization with this compound.

Table 1: Example Centrifugation Parameters for Virus Purification (Sucrose Gradient)

Virus TypeGradient Range (% w/v)Centrifugation Speed (x g)Centrifugation Time (hours)
Influenza Virus30% - 60%~100,0002 - 3
Lentivirus10% - 50%~100,0001.5 - 2
Adenovirus20% - 50%~150,00018
Baculovirus25% - 60%~80,0001 - 2

Note: These values are illustrative and require optimization for this compound and the specific viral strain.

Visualizations

Experimental Workflow for Virus Purification

Virus_Purification_Workflow cluster_0 Upstream Processing cluster_1 Clarification cluster_2 Purification cluster_3 Downstream Analysis Virus_Culture Virus Culture in Host Cells Harvest Harvest of Viral Supernatant Virus_Culture->Harvest Low_Speed_Centrifugation Low-Speed Centrifugation (to remove cells and debris) Harvest->Low_Speed_Centrifugation Filtration Filtration (0.45 µm) (optional) Low_Speed_Centrifugation->Filtration Gradient_Preparation This compound Gradient Preparation Filtration->Gradient_Preparation Ultracentrifugation Ultracentrifugation Gradient_Preparation->Ultracentrifugation Fractionation Fractionation and Virus Collection Ultracentrifugation->Fractionation Purity_Analysis Purity Analysis (e.g., SDS-PAGE, Western Blot) Fractionation->Purity_Analysis Titer_Determination Titer Determination (e.g., Plaque Assay, TCID50) Fractionation->Titer_Determination

Caption: General workflow for virus purification using a this compound gradient.

Logical Relationship of Gradient Components

Gradient_Logic Polysucrose_400 This compound (Density Medium) Gradient_Solution This compound Gradient Solution Polysucrose_400->Gradient_Solution Provides Density Buffer Buffer (e.g., PBS, Tris-HCl) Buffer->Gradient_Solution Maintains pH and Osmolality

Caption: Relationship between components of a this compound gradient solution.

Conclusion

This compound presents a viable and effective medium for the purification of viruses using density gradient centrifugation. Its favorable physicochemical properties offer an alternative to traditional sucrose gradients. While the provided protocols offer a solid foundation, empirical optimization of gradient concentrations, centrifugation parameters, and buffer compositions is essential to achieve high yield and purity for each specific virus. Further research and publication of specific protocols and comparative data will undoubtedly enhance the utility of this compound in the field of virology.

References

Isolating Plant Organelles with Polysucrose 400: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific organelles is a fundamental technique in cell biology, crucial for understanding their function, composition, and role in cellular processes. Polysucrose 400, a high molecular weight, synthetic polymer of sucrose, serves as an excellent medium for density gradient centrifugation, a core method for separating subcellular components. Its high solubility, low viscosity in solution compared to sucrose, and iso-osmotic nature make it an ideal choice for preserving the structural and functional integrity of isolated organelles.[1][2][3]

These application notes provide detailed protocols for the isolation of mitochondria, chloroplasts, endoplasmic reticulum, and peroxisomes from plant tissues using this compound-based density gradients. The protocols are designed to yield organelle fractions of high purity, suitable for a range of downstream applications including proteomics, metabolomics, nucleic acid analysis, and functional assays.

General Principles of Organelle Isolation

The isolation of organelles from plant tissues typically involves a two-step process:

  • Differential Centrifugation: This initial step separates organelles based on their size and sedimentation rate. A crude homogenate of the plant tissue is subjected to a series of centrifugation steps at increasing speeds. Larger and denser components, such as nuclei and intact cells, pellet at lower speeds, while smaller organelles remain in the supernatant.

  • Density Gradient Centrifugation: The crude organelle fraction obtained from differential centrifugation is further purified by layering it onto a density gradient of this compound. Upon centrifugation, organelles migrate through the gradient and band at a position where their buoyant density matches that of the surrounding medium. This allows for the separation of organelles with similar sizes but different densities.

Preparing this compound Solutions

This compound is a powder that needs to be dissolved in a suitable buffer to create stock solutions of various densities. These stock solutions are then used to prepare the layers of the density gradient.

Protocol for Preparing a 60% (w/v) this compound Stock Solution:

  • Weigh 60 g of this compound powder.

  • In a beaker, add the powder to approximately 70 ml of the desired buffer (e.g., a HEPES-based buffer with appropriate osmoticum like sorbitol or mannitol).

  • Stir the mixture on a magnetic stirrer until the this compound is completely dissolved. This may take some time. Avoid vigorous stirring that can cause foaming. Gentle heating (e.g., in a 30-40°C water bath) can aid dissolution.

  • Once dissolved, transfer the solution to a 100 ml volumetric flask.

  • Rinse the beaker with a small amount of buffer and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 ml with the buffer.

  • Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter. Store at 4°C.

Lower percentage solutions can be prepared by diluting the 60% stock solution with the appropriate buffer.

Experimental Protocols

The following protocols provide detailed steps for the isolation of specific organelles using this compound density gradients. All centrifugation steps should be performed at 4°C.

Workflow for Organelle Isolation

OrganelleIsolationWorkflow Start Plant Tissue Homogenization Filtration Filtration through Miracloth/Nylon Mesh Start->Filtration LowSpeedCent Low-Speed Centrifugation (e.g., 1,000 x g, 10 min) Filtration->LowSpeedCent Supernatant1 Supernatant (Contains Organelles) LowSpeedCent->Supernatant1 Collect Pellet1 Pellet (Nuclei, Cell Debris) LowSpeedCent->Pellet1 Discard HighSpeedCent High-Speed Centrifugation (e.g., 10,000 x g, 20 min) Supernatant1->HighSpeedCent Supernatant2 Supernatant (Cytosol) HighSpeedCent->Supernatant2 Discard Pellet2 Crude Organelle Pellet HighSpeedCent->Pellet2 Collect Resuspend Resuspend Pellet Pellet2->Resuspend Gradient Layer on this compound Density Gradient Resuspend->Gradient Ultracentrifugation Ultracentrifugation (e.g., 100,000 x g, 1-2 h) Gradient->Ultracentrifugation Fractionation Fraction Collection Ultracentrifugation->Fractionation Analysis Purity & Yield Analysis Fractionation->Analysis

Caption: General workflow for isolating plant organelles.

Isolation of Mitochondria from Plant Tissues (e.g., Etiolated Seedlings)

Protocol:

  • Homogenization: Homogenize 50-100 g of etiolated plant tissue in 200 ml of ice-cold grinding buffer (0.3 M mannitol, 50 mM HEPES-KOH pH 7.5, 1 mM EDTA, 0.1% (w/v) BSA, 0.1% (w/v) cysteine, 1 mM DTT) using a blender.

  • Filtration: Filter the homogenate through four layers of cheesecloth and two layers of Miracloth.

  • Differential Centrifugation:

    • Centrifuge the filtrate at 1,000 x g for 10 minutes to pellet nuclei and debris.

    • Carefully collect the supernatant and centrifuge at 12,000 x g for 20 minutes to pellet the crude mitochondrial fraction.

    • Discard the supernatant.

  • Washing: Gently resuspend the pellet in 20-30 ml of wash buffer (0.3 M mannitol, 20 mM HEPES-KOH pH 7.5, 1 mM EDTA) and centrifuge again at 12,000 x g for 20 minutes.

  • This compound Gradient Centrifugation:

    • Carefully resuspend the washed mitochondrial pellet in a minimal volume of wash buffer (e.g., 1-2 ml).

    • Prepare a discontinuous this compound gradient in an ultracentrifuge tube by carefully layering solutions of decreasing density. For example, from bottom to top: 3 ml of 40% (w/v), 4 ml of 25% (w/v), and 3 ml of 18% (w/v) this compound in wash buffer.

    • Carefully layer the resuspended crude mitochondrial fraction on top of the gradient.

    • Centrifuge at 100,000 x g for 1-2 hours in a swinging-bucket rotor.

  • Fraction Collection: Intact mitochondria will band at the interface of the 25% and 40% this compound layers. Carefully collect this band using a Pasteur pipette.

  • Final Wash: Dilute the collected fraction with at least 3 volumes of wash buffer and centrifuge at 10,000 x g for 15 minutes to pellet the purified mitochondria. Resuspend the pellet in a suitable buffer for downstream applications.

Quantitative Data and Purity Assessment:

ParameterExpected Value/MethodMarker Enzyme/ProteinContaminant Marker
Yield 1-5 mg mitochondrial protein per 100 g of tissue
Purity >90%Cytochrome c oxidase (inner membrane)Catalase (peroxisomes), Chlorophyll (chloroplasts), Glucose-6-phosphatase (ER)
Integrity High respiratory control ratio (RCR)
Isolation of Chloroplasts from Leaf Tissue (e.g., Spinach)

Protocol:

  • Homogenization: Homogenize 50 g of deveined spinach leaves in 150 ml of ice-cold grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.8, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA) with a few short bursts in a blender.

  • Filtration: Filter the homogenate through four layers of cheesecloth and two layers of Miracloth.

  • Differential Centrifugation:

    • Centrifuge the filtrate at 200 x g for 2 minutes to pellet cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 1,000 x g for 7 minutes to pellet the crude chloroplasts.

  • Washing: Gently resuspend the pellet in wash buffer (same as grinding buffer but without BSA) and centrifuge again at 1,000 x g for 5 minutes.

  • This compound Gradient Centrifugation:

    • Resuspend the crude chloroplast pellet in a small volume of wash buffer.

    • Prepare a discontinuous this compound gradient, for example, a 40%/80% step gradient.

    • Layer the chloroplast suspension onto the gradient and centrifuge at 2,500 x g for 15 minutes in a swinging-bucket rotor.

  • Fraction Collection: Intact chloroplasts will band at the interface of the 40% and 80% layers. Collect this band.

  • Final Wash: Dilute the collected fraction with wash buffer and centrifuge at 1,000 x g for 5 minutes to obtain the purified chloroplast pellet.

Quantitative Data and Purity Assessment:

ParameterExpected Value/MethodMarker Enzyme/ProteinContaminant Marker
Yield 10-20 mg chlorophyll per 100 g of leaves
Purity >85% intact chloroplastsRuBisCO (stroma), LHCII (thylakoid membrane)Cytochrome c oxidase (mitochondria), Catalase (peroxisomes)
Integrity High rates of CO₂-dependent O₂ evolution
Isolation of Endoplasmic Reticulum (Microsomes) from Plant Tissues

Protocol:

  • Homogenization: Homogenize 50 g of plant tissue (e.g., cauliflower florets or etiolated seedlings) in 100 ml of ice-cold grinding buffer (0.4 M sucrose, 100 mM Tris-HCl pH 7.8, 10 mM KCl, 1 mM EDTA, 1 mM DTT).

  • Filtration: Filter through cheesecloth and Miracloth.

  • Differential Centrifugation:

    • Centrifuge at 10,000 x g for 20 minutes to remove larger organelles.

    • Collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction (containing ER).

  • This compound Gradient Centrifugation:

    • Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 0.25 M sucrose in 10 mM Tris-HCl pH 7.2).

    • Prepare a continuous or discontinuous this compound gradient (e.g., 15% to 45%).

    • Layer the resuspended microsomes onto the gradient and centrifuge at 100,000 x g for 2-3 hours.

  • Fraction Collection: The ER will form a band within the gradient. The exact position will depend on the tissue and the gradient profile. Fractions should be collected and analyzed for ER marker enzymes.

Quantitative Data and Purity Assessment:

ParameterExpected Value/MethodMarker Enzyme/ProteinContaminant Marker
Yield Variable, dependent on tissue type
Purity Assessed by enrichment of marker enzymesNADPH-cytochrome c reductase, Glucose-6-phosphataseCytochrome c oxidase (mitochondria), Chlorophyll (chloroplasts), Vanadate-sensitive H+-ATPase (plasma membrane)
Isolation of Peroxisomes (Glyoxysomes/Leaf Peroxisomes) from Plant Tissues

Protocol:

  • Homogenization: Homogenize 50-100 g of tissue (e.g., cotyledons of oilseed plants for glyoxysomes, or green leaves for leaf peroxisomes) in grinding medium (0.25 M sucrose, 100 mM Tricine-KOH pH 7.5, 1 mM EDTA, 1 mM DTT).

  • Filtration: Filter through cheesecloth and Miracloth.

  • Differential Centrifugation:

    • Centrifuge at 2,000 x g for 10 minutes.

    • Centrifuge the supernatant at 10,000 x g for 20 minutes to obtain a crude organellar pellet.

  • This compound Gradient Centrifugation:

    • Gently resuspend the pellet in a small volume of grinding medium.

    • Prepare a steep discontinuous this compound gradient (e.g., 20%, 35%, 45%, 60%).

    • Layer the sample on top and centrifuge at 100,000 x g for 2 hours.

  • Fraction Collection: Peroxisomes are dense organelles and will band in the higher density regions of the gradient (e.g., at the 45%/60% interface).

Quantitative Data and Purity Assessment:

ParameterExpected Value/MethodMarker Enzyme/ProteinContaminant Marker
Yield Lower than mitochondria and chloroplasts
Purity Assessed by high specific activity of marker enzymesCatalase, Malate synthase (glyoxysomes), Glycolate oxidase (leaf peroxisomes)Cytochrome c oxidase (mitochondria), RuBisCO (chloroplasts)

Visualization of Experimental Workflow

Density Gradient Centrifugation for Organelle Purification

DensityGradient CrudePellet Crude Organelle Pellet (Resuspended) GradientTube This compound Gradient (e.g., 18%, 25%, 40%) CrudePellet->GradientTube Layer on top Centrifugation Ultracentrifugation GradientTube->Centrifugation SeparatedTube Banding of Organelles by Density Centrifugation->SeparatedTube Fraction1 Contaminants SeparatedTube->Fraction1 Collect Fractions Fraction2 Purified Organelle SeparatedTube->Fraction2 Fraction3 Other Organelles SeparatedTube->Fraction3

References

Application of Polysucrose 400 as a Cryoprotectant for Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Polysucrose 400 is a high molecular weight, hydrophilic polymer of sucrose. It is chemically similar to Ficoll® 400 and is traditionally used for cell separation and organelle isolation. However, its properties as a large, non-permeating macromolecule suggest its potential utility as an extracellular cryoprotectant for cultured cells. This document provides an overview of the theoretical basis for this application, summarizes relevant data from similar compounds, and offers starting protocols for its evaluation.

Cryopreservation is a critical process for the long-term storage of cultured cells, ensuring genetic stability and preventing loss from contamination. The primary challenge in cryopreservation is mitigating cellular damage caused by the formation of intracellular and extracellular ice crystals during freezing and thawing. Cryoprotective agents (CPAs) are essential for minimizing this damage.

CPAs can be broadly categorized into two types:

  • Intracellular (permeating) CPAs: These are small molecules, such as dimethyl sulfoxide (DMSO) and glycerol, that can cross the cell membrane. They protect cells by reducing the intracellular freezing point and minimizing the formation of damaging ice crystals within the cell. DMSO is the most commonly used cryoprotectant, but it can be toxic to some cell types.

  • Extracellular (non-permeating) CPAs: These are larger molecules, such as sugars (e.g., sucrose, trehalose) and polymers (e.g., polyethylene glycol, Ficoll), that do not readily cross the cell membrane. Their protective effects are exerted in the extracellular space.

Mechanism of Action of this compound

As a large, branched polysucrose, this compound is expected to function as an extracellular cryoprotectant. While direct studies on the cryoprotective mechanism of this compound are limited, research on the similar molecule Ficoll provides valuable insights. Molecular dynamics simulations suggest that Ficoll molecules act as a mechanical barrier, preventing water molecules from approaching and enlarging ice nuclei.[1] This action, combined with an increase in the viscosity of the extracellular solution, can help to:

  • Inhibit Ice Recrystallization: During thawing, small ice crystals can merge into larger, more damaging ones. The high viscosity imparted by this compound can hinder this process.

  • Reduce Osmotic Shock: By remaining in the extracellular space, this compound can help to balance the osmotic pressure as water freezes, reducing excessive cell dehydration.

  • Stabilize Cell Membranes: The presence of a high concentration of macromolecules in the extracellular environment can have a stabilizing effect on the cell membrane during the stresses of freezing and thawing.

The use of this compound could be particularly advantageous in applications where the toxicity of DMSO is a concern, such as in cell-based therapies or for sensitive cell lines. It can be explored either as a supplement to reduce the required concentration of DMSO or as a primary component in a DMSO-free cryopreservation medium.

Data Presentation

Cell TypeCryopreservation Medium ComponentsFicoll 70 Conc.Key FindingsReference
Rabbit SpermatozoaCommercial diluent, 16% DMSO, 2% Sucrose4% (w/v)Improved post-thaw motility and acrosome integrity compared to the control medium without Ficoll 70.[2]
Microencapsulated Cells2.8 M DMSO, 0.25 M Sucrose20% (w/v)No significant enhancement in post-thaw cell viability (97.8%) compared to the control without Ficoll 70 (98.7%).[3]

Note: These data should be considered as indicative and a starting point for the optimization of this compound concentration for specific cell types and applications.

Experimental Protocols

The following protocols are provided as a starting point for evaluating this compound as a cryoprotectant. Optimization of the this compound concentration is highly recommended for each specific cell line.

Protocol 1: this compound as a Supplement to a Standard DMSO-Based Cryopreservation Medium

This protocol is a conservative approach that aims to leverage the potential benefits of this compound while still relying on the established cryoprotective effects of a reduced DMSO concentration.

Materials:

  • Complete cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • This compound

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

  • Water bath at 37°C

Procedure:

  • Preparation of Cryopreservation Medium:

    • Prepare the basal medium: 60% complete cell culture medium, 30% FBS.

    • Prepare a 2X cryoprotectant solution: 10% (v/v) DMSO and 10% (w/v) this compound in the basal medium.

    • Note: The final concentration in the cell suspension will be 5% DMSO and 5% this compound. This is a suggested starting point; a concentration range for this compound (e.g., 2-10%) should be tested.

    • Sterilize the 2X cryoprotectant solution by filtration through a 0.22 µm filter.

    • Chill the solution to 4°C before use.

  • Cell Preparation:

    • Harvest cells during their logarithmic growth phase.

    • For adherent cells, wash with PBS and detach using trypsin or another appropriate dissociation reagent. Neutralize the dissociation agent with complete medium.

    • For suspension cells, collect them directly from the culture vessel.

    • Centrifuge the cell suspension at 200-300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in cold complete culture medium.

    • Perform a viable cell count (e.g., using trypan blue exclusion). Cell viability should be >90%.

    • Centrifuge the cells again and resuspend the pellet in the appropriate volume of cold basal medium to achieve a concentration of 2 x 10^6 to 1 x 10^7 cells/mL.

  • Freezing Procedure:

    • Place the tube of resuspended cells on ice.

    • Slowly add an equal volume of the cold 2X cryoprotectant solution to the cell suspension, mixing gently.

    • Aliquot the final cell suspension (typically 1 mL) into pre-labeled sterile cryovials.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours (or overnight). This will achieve a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to a liquid nitrogen tank for long-term storage.

  • Thawing Procedure:

    • Rapidly thaw the cryovial by immersing it in a 37°C water bath until a small amount of ice remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 150-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Plate the cells at the desired density and incubate under standard conditions.

    • Assess cell viability and attachment/growth 24 hours post-thaw.

Protocol 2: Development of a DMSO-Free Cryopreservation Medium Using this compound

This protocol is designed for researchers who wish to develop a DMSO-free cryopreservation method. It requires optimization of the this compound concentration.

Materials:

  • Same as Protocol 1, with the exclusion of DMSO.

Procedure:

  • Preparation of Cryopreservation Media for Optimization:

    • Prepare a basal medium of 50% complete cell culture medium and 50% FBS.

    • Prepare a series of 2X cryoprotectant solutions with varying concentrations of this compound (e.g., 10%, 15%, 20%, 25% w/v) in the basal medium.

    • Note: The final concentrations in the cell suspension will be half of these values (e.g., 5%, 7.5%, 10%, 12.5%).

    • Sterilize and chill the solutions as described in Protocol 1.

  • Cell Preparation:

    • Follow the same procedure as in Protocol 1 to obtain a cell pellet resuspended in the basal medium at a concentration of 2 x 10^6 to 1 x 10^7 cells/mL.

  • Freezing and Thawing:

    • Follow the same freezing and thawing procedures as outlined in Protocol 1, testing each concentration of this compound.

  • Evaluation:

    • After 24 hours of post-thaw culture, assess cell viability (e.g., using a live/dead staining assay) and cell attachment/proliferation for each concentration of this compound tested.

    • Compare the results to a standard control using 10% DMSO and a negative control with no cryoprotectant.

    • This will allow for the determination of the optimal concentration of this compound for the specific cell line.

Visualizations

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space polysucrose This compound (High Viscosity Barrier) water_ext polysucrose->water_ext Reduces Mobility ice Ice Nucleus polysucrose->ice Inhibits Growth cell_membrane Cell Membrane polysucrose->cell_membrane Stabilizes water_ext->cell_membrane Osmotic Pressure water_int

Caption: Proposed mechanism of this compound as an extracellular cryoprotectant.

G cluster_prep Prepare 2X Cryo-Media (for Optimization) start Start: Healthy, Log-Phase Cells harvest Harvest and Count Cells start->harvest resuspend Resuspend in Basal Medium (2x Final Concentration) harvest->resuspend mix Mix 1:1 with Cell Suspension resuspend->mix c1 Basal + 10% this compound c1->mix c2 Basal + 15% this compound c2->mix c3 Basal + 20% this compound c3->mix c4 Basal + 25% this compound c4->mix control Basal + 10% DMSO (Control) control->mix aliquot Aliquot into Cryovials mix->aliquot freeze Controlled Rate Freezing (-1°C/min) to -80°C aliquot->freeze store Long-Term Storage in Liquid Nitrogen freeze->store thaw Rapid Thaw at 37°C store->thaw wash Wash and Resuspend in Culture Medium thaw->wash evaluate Evaluate Viability and Growth (24h Post-Thaw) wash->evaluate end End: Determine Optimal Concentration evaluate->end

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_trad Traditional DMSO-Based Cryopreservation cluster_poly This compound-Based Cryopreservation trad_components Components DMSO (5-10%) FBS Basal Medium trad_mechanism Primary Mechanism Intracellular Protection Reduces intracellular freezing point trad_pros_cons Pros / Cons Pro: Well-established, effective for many cell lines Con: Potential cytotoxicity poly_components Components This compound (5-15%) FBS Basal Medium poly_mechanism Primary Mechanism Extracellular Protection Increases viscosity, inhibits ice recrystallization, stabilizes membrane poly_pros_cons Pros / Cons Pro: Potentially lower toxicity (DMSO-free) Con: Requires optimization, less established cryopreservation Goal: Maximize Post-Thaw Cell Viability cryopreservation->trad_components Approach 1 cryopreservation->poly_components Approach 2

Caption: Comparison of DMSO-based and this compound-based cryopreservation.

References

Utilizing Polysucrose 400 for the Separation of Diverse Cell Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysucrose 400 is a synthetic, high molecular weight polymer of sucrose and epichlorohydrin, widely employed in biomedical research for the separation of cells and organelles by density gradient centrifugation.[1][2][3][4] Its utility stems from its ability to form solutions of varying densities with low osmolality, which is crucial for preserving cell viability and function during separation. This document provides detailed application notes and protocols for utilizing this compound to isolate various cell populations, presenting quantitative data for comparison and outlining experimental workflows.

This compound is a non-ionic and highly branched polymer that is readily soluble in aqueous solutions.[4] In cell separation, it is often used in conjunction with a salt solution to create a density gradient. During centrifugation, different cell types migrate through the gradient and settle at the point where their buoyant density matches that of the surrounding medium. This allows for the effective separation of distinct cell populations from a heterogeneous mixture, such as whole blood.

Applications of this compound in Cell Separation

This compound is a versatile tool for the isolation of a variety of cell types, including but not limited to:

  • Peripheral Blood Mononuclear Cells (PBMCs): A common application is the separation of lymphocytes and monocytes from erythrocytes and granulocytes in peripheral blood.

  • Granulocytes: With modifications to the density gradient, granulocytes can also be effectively isolated.

  • Spermatozoa: this compound-based gradients are used for the purification of motile sperm from seminal plasma.[5][6]

  • Monocytes: Further purification of monocytes from a PBMC fraction can be achieved using this compound gradients.

  • Cellular Organelles: The principles of density gradient centrifugation with this compound can be adapted for the isolation of subcellular components.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound or similar density gradient media for cell separation. These metrics are critical for evaluating the effectiveness of the separation protocol.

Cell TypeDensity Gradient MediumPurity (%)Viability (%)Recovery/YieldReference
GranulocytesPercoll with Ficoll95.92943.5 x 10⁶ cells/mL[7]
MonocytesFicoll and Percoll98.6 ± 0.6-70%[8]
Spermatozoa (motile)Polysucrose/Optiprep--48 ± 7%[5][6]

Note: Data may vary depending on the starting sample, specific protocol, and analysis method.

Experimental Protocols

Detailed methodologies for the separation of various cell populations using this compound-based density gradients are provided below.

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a standard method for the isolation of lymphocytes and monocytes from whole blood.

Materials:

  • This compound solution with a density of 1.077 g/mL (commercially available or prepared in-house)

  • Phosphate-Buffered Saline (PBS), sterile

  • Anticoagulated whole blood

  • 50 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the anticoagulated whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of the this compound solution in a 50 mL conical tube. To maintain a sharp interface, hold the tube at a 45-degree angle and slowly pipette the diluted blood down the side of the tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a "buffy coat" of PBMCs at the plasma-Polysucrose 400 interface, the this compound solution, and a pellet of erythrocytes and granulocytes at the bottom.

  • Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

  • Using a sterile pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding at least 3 volumes of PBS to the tube.

  • Centrifuge at 250 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.

Protocol 2: Isolation of Granulocytes

This protocol is adapted for the isolation of granulocytes, which have a higher density than PBMCs.

Materials:

  • Two this compound solutions with different densities (e.g., 1.077 g/mL and 1.119 g/mL)

  • PBS, sterile

  • Anticoagulated whole blood

  • 50 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Prepare a discontinuous density gradient by carefully layering 10 mL of the 1.119 g/mL this compound solution under 10 mL of the 1.077 g/mL solution in a 50 mL conical tube.

  • Dilute the anticoagulated whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood on top of the gradient.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, distinct cell layers will form. Granulocytes will be found at the interface between the two this compound layers.

  • Carefully aspirate and discard the upper layers.

  • Collect the granulocyte layer and transfer to a new tube.

  • Wash the cells with PBS as described in the PBMC protocol.

Protocol 3: Purification of Motile Spermatozoa

This protocol is designed to separate motile sperm from non-motile sperm and other cells in the seminal fluid.

Materials:

  • Two this compound solutions of different densities (e.g., 40% and 80% v/v in a suitable buffer)

  • Sperm washing medium

  • Semen sample

  • Conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Allow the semen sample to liquefy at 37°C for 20-30 minutes.

  • Prepare a discontinuous gradient by layering 1 mL of the 40% this compound solution over 1 mL of the 80% solution in a conical tube.

  • Carefully layer the liquefied semen sample on top of the gradient.

  • Centrifuge at 300 x g for 20 minutes.

  • Motile sperm will migrate through the gradient and form a pellet at the bottom of the tube.

  • Carefully remove the upper layers and discard.

  • Resuspend the sperm pellet in sperm washing medium.

  • Centrifuge at 500 x g for 5-7 minutes to wash the sperm.

  • Discard the supernatant and resuspend the purified motile sperm in the desired medium for further use.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological relationships.

G cluster_workflow General Workflow for Cell Separation using this compound start Start: Whole Blood Sample dilution Dilute Blood 1:1 with PBS start->dilution layering Carefully Layer over This compound Gradient dilution->layering centrifugation Centrifuge (e.g., 400 x g, 30 min) layering->centrifugation separation Separated Cell Layers Form centrifugation->separation collection Collect Target Cell Layer (e.g., PBMCs, Granulocytes) separation->collection wash1 Wash Cells with PBS collection->wash1 centrifuge_wash1 Centrifuge (e.g., 250 x g, 10 min) wash1->centrifuge_wash1 resuspend Resuspend in Appropriate Medium centrifuge_wash1->resuspend end Isolated Cells for Downstream Applications resuspend->end

Caption: General workflow for cell separation.

G cluster_pathway Inflammatory Signaling in Isolated Monocytes LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB phosphorylates IκB p65_p50 p65/p50 NFkB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription p65_p50->Inflammatory_Genes Nucleus->Inflammatory_Genes

Caption: TLR4 signaling pathway in monocytes.

Conclusion

This compound is a reliable and effective medium for the separation of various cell populations based on density gradient centrifugation. The protocols provided herein offer a foundation for isolating PBMCs, granulocytes, and spermatozoa. The quantitative data highlights the efficiency of these methods, although it is important to note that results can vary. The visualization of the experimental workflow and a relevant signaling pathway provides a clearer understanding of the practical application and downstream analytical possibilities with cells isolated using this compound. Researchers are encouraged to optimize these protocols for their specific cell types and experimental needs to achieve the highest purity, viability, and yield.

References

Application Notes and Protocols for Polysucrose 400 in Nucleic Acid Hybridization and Blotting Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polysucrose 400, a high molecular weight synthetic polymer of sucrose and epichlorohydrin, is a critical reagent in molecular biology, particularly in nucleic acid hybridization and blotting techniques such as Southern and Northern blotting.[1][2] Its primary function is to act as a blocking agent, effectively reducing the non-specific binding of labeled nucleic acid probes to hybridization membranes.[1] This reduction in background noise is crucial for achieving a high signal-to-noise ratio, enabling the sensitive and specific detection of target nucleic acid sequences. This compound is chemically similar to Ficoll® 400 and is a key component of the widely used Denhardt's solution.[1][3]

These application notes provide a comprehensive overview of the role of this compound in nucleic acid hybridization, along with detailed protocols for its use in Southern and Northern blotting.

Mechanism of Action

During nucleic acid hybridization, labeled probes can bind non-specifically to the surface of the hybridization membrane (e.g., nitrocellulose or nylon) through hydrophobic and electrostatic interactions. This non-specific binding leads to high background signals, which can obscure the detection of the specific hybridization signal from the target nucleic acid sequence.

This compound, as a component of Denhardt's solution, minimizes non-specific probe binding by saturating the potential non-specific binding sites on the membrane.[3] The large, hydrophilic, and branched structure of this compound molecules coats the membrane surface, preventing the probe from adhering to areas devoid of the target nucleic acid.[4] This blocking action significantly improves the clarity and reliability of hybridization results.

Quantitative Data Presentation

Table 1: Composition of 50x Denhardt's Solution [2]

ComponentConcentration (w/v)
This compound (or Ficoll® 400)2%
Polyvinylpyrrolidone2%
Bovine Serum Albumin (BSA)2%

Table 2: Composition of a Typical Southern Blot Prehybridization/Hybridization Solution [2]

ComponentFinal Concentration
20x SSC6x
50x Denhardt's Solution5x
Formamide50%
SDS0.5%
Denatured Salmon Sperm DNA100 µg/mL

Note: The final concentration of this compound in the working hybridization solution is 0.2%.

Experimental Protocols

Detailed methodologies for Southern and Northern blotting incorporating this compound as a component of Denhardt's solution are provided below.

Southern Blotting Protocol

This protocol is designed for the detection of specific DNA sequences.

1. DNA Digestion and Electrophoresis:

  • Digest 10-20 µg of genomic DNA with a suitable restriction enzyme.

  • Separate the DNA fragments on a 0.8% agarose gel in 1x TAE buffer.

  • After electrophoresis, stain the gel with ethidium bromide and visualize the DNA fragments under UV light to confirm digestion and determine the location of molecular weight markers.

2. Blotting: Capillary Transfer:

  • Depurination (optional, for fragments >15 kb): Gently agitate the gel in 0.25 M HCl for 15 minutes.

  • Denaturation: Rinse the gel with deionized water and then gently agitate in a denaturation solution (1.5 M NaCl, 0.5 M NaOH) for 30 minutes.[2]

  • Neutralization: Rinse the gel with deionized water and gently agitate in a neutralization solution (1.5 M NaCl, 1 M Tris-HCl, pH 7.4) for 30 minutes.[2]

  • Set up a capillary transfer apparatus to transfer the DNA from the gel to a nylon or nitrocellulose membrane overnight using 10x SSC as the transfer buffer.

3. Probe Labeling:

  • Label a DNA probe specific to the target sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin or biotin) using methods such as random priming or nick translation.

4. Prehybridization and Hybridization:

  • Place the membrane in a hybridization bottle or bag.

  • Add prehybridization solution containing 5x Denhardt's solution (and therefore 0.2% this compound), 6x SSC, 0.5% SDS, and 100 µg/mL denatured salmon sperm DNA.[2]

  • Incubate at the appropriate hybridization temperature (e.g., 42°C for formamide-containing buffers) for at least 4 hours to block non-specific binding sites.

  • Denature the labeled probe by boiling for 5-10 minutes and then quickly chilling on ice.

  • Add the denatured probe to the prehybridization solution (now the hybridization solution) and incubate overnight at the hybridization temperature with gentle agitation.

5. Washing:

  • Wash the membrane to remove unbound probe. Perform a series of washes with increasing stringency. For example:

    • 2x SSC, 0.1% SDS at room temperature for 15 minutes (low stringency).

    • 0.5x SSC, 0.1% SDS at 65°C for 30 minutes (high stringency).

6. Detection:

  • Expose the membrane to X-ray film (for radioactive probes) or perform a chemiluminescent or colorimetric detection (for non-radioactive probes) according to the manufacturer's instructions.

Northern Blotting Protocol

This protocol is for the detection of specific RNA sequences. All solutions and equipment must be RNase-free.

1. RNA Electrophoresis:

  • Separate 10-30 µg of total RNA on a denaturing formaldehyde-agarose gel (e.g., 1.2% agarose, 1x MOPS buffer, 2.2 M formaldehyde).

  • Include an RNA ladder to determine the size of the transcript of interest.

2. Blotting: Capillary Transfer:

  • Transfer the RNA from the gel to a positively charged nylon membrane overnight using 10x SSC as the transfer buffer.

  • After transfer, UV crosslink the RNA to the membrane.

3. Probe Labeling:

  • Synthesize and label a single-stranded RNA probe (riboprobe) or a DNA probe that is complementary to the target RNA sequence.

4. Prehybridization and Hybridization:

  • Place the membrane in a hybridization bottle.

  • Add prehybridization solution, which often contains 50% formamide, 5x SSC, 5x Denhardt's solution (containing 0.2% this compound), 0.5% SDS, and 100 µg/mL denatured salmon sperm DNA.

  • Incubate at 42°C for at least 4 hours.

  • Add the labeled probe to the hybridization solution and incubate overnight at 42°C with gentle agitation.

5. Washing:

  • Perform a series of washes to remove the unbound probe, similar to the Southern blotting protocol, adjusting temperatures as needed based on the probe and target characteristics.

6. Detection:

  • Detect the hybridized probe using autoradiography or a non-radioactive detection system.

Visualizations

Southern Blotting Workflow

Southern_Blotting_Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_hyb Hybridization cluster_detect Detection DNA_Digestion DNA Digestion Gel_Electrophoresis Agarose Gel Electrophoresis DNA_Digestion->Gel_Electrophoresis Denaturation Denaturation Gel_Electrophoresis->Denaturation Neutralization Neutralization Denaturation->Neutralization Capillary_Transfer Capillary Transfer to Membrane Neutralization->Capillary_Transfer Prehybridization Prehybridization (with this compound) Capillary_Transfer->Prehybridization Hybridization Hybridization (with Labeled Probe) Prehybridization->Hybridization Washing Washing Hybridization->Washing Detection Signal Detection Washing->Detection

Caption: Workflow for Southern blotting including the key prehybridization step with this compound.

Role of this compound in Reducing Non-Specific Binding

Blocking_Mechanism Probe1 Labeled Probe Membrane1 Hybridization Membrane Probe1->Membrane1 Non-specific binding Target1 Target DNA/RNA Probe1->Target1 Specific binding Noise1 High Background Noise Membrane1->Noise1 Polysucrose This compound Membrane2 Hybridization Membrane Polysucrose->Membrane2 Blocks non-specific sites Probe2 Labeled Probe Target2 Target DNA/RNA Probe2->Target2 Specific binding Signal High Signal-to-Noise Ratio Membrane2->Signal

Caption: Mechanism of this compound in preventing non-specific probe binding to the membrane.

References

Preparing sterile solutions of Polysucrose 400 for cell culture applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Polysucrose 400 is a high molecular weight, synthetic polymer of sucrose and epichlorohydrin.[1][2] It is a neutral, highly branched, and hydrophilic polymer that is readily soluble in aqueous solutions.[1][3] Due to its ability to form solutions of high density and low viscosity that are iso-osmotic to biological fluids, this compound is an ideal reagent for the separation of cells and organelles by density gradient centrifugation.[4][5] This document provides detailed protocols for the preparation of sterile this compound solutions and their application in cell separation, specifically for the isolation of peripheral blood mononuclear cells (PBMCs).

Product Information

This compound is a white to off-white powder, and its solutions are stable in neutral and alkaline conditions.[1][2] It is important to note that at a pH below 3, this compound can undergo rapid hydrolysis, especially at elevated temperatures.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight Approximately 400,000 g/mol
Form White to off-white powder
Solubility in Water Up to 50% (w/v)
pH (10% w/v solution) 7.0 - 9.0[5]
Sterilization Autoclavable at 110°C for 30 minutes in neutral solutions[1][6]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a sterile, iso-osmotic stock solution of this compound. The concentration of the stock solution can be adjusted based on the desired final density.

Materials:

  • This compound powder

  • Cell culture-grade water (e.g., Water for Injection - WFI, or Milli-Q water)

  • Phosphate-Buffered Saline (PBS), 10X, sterile

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile glass bottle or flask

  • Sterile magnetic stir bar and stir plate

  • Autoclave

  • Sterile storage bottles

Methodology:

  • Determine the required concentration: The concentration of this compound will determine the density of the final solution. For PBMC isolation, a final density of 1.077 g/mL is typically required. The exact weight-to-volume percentage of this compound to achieve this density should be determined empirically for each lot, but a starting point is often around 9-10% (w/v).

  • Weighing: In a clean, dry beaker, weigh the desired amount of this compound powder.

  • Dissolution:

    • To a sterile glass bottle or flask, add approximately 80% of the final volume of cell culture-grade water.

    • Add a sterile magnetic stir bar.

    • Place the flask on a magnetic stir plate and slowly add the weighed this compound powder to the water while stirring continuously.[1][2] Do not heat the solution to aid dissolution.

    • Continue stirring until the powder is completely dissolved. This may take some time.

  • Addition of Buffer: Add the appropriate volume of 10X PBS to achieve a final concentration of 1X.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • Adjust the pH to a neutral range (typically 7.0-7.4) using 1 M HCl or 1 M NaOH.

  • Final Volume Adjustment: Add cell culture-grade water to reach the final desired volume and continue stirring until the solution is homogenous.

  • Sterilization:

    • Loosely cap the bottle containing the this compound solution.

    • Sterilize by autoclaving at 110°C for 30 minutes.[1][6]

  • Storage: After autoclaving, allow the solution to cool to room temperature. Tighten the cap and store the sterile this compound solution at 2-8°C, protected from light.[7]

Workflow for Preparing Sterile this compound Solution

G A Weigh this compound Powder B Dissolve in 80% final volume of cell culture-grade water with stirring A->B C Add 10X PBS to achieve 1X concentration B->C D Adjust pH to 7.0-7.4 C->D E Adjust to final volume with water D->E F Sterilize by autoclaving (110°C, 30 min) E->F G Cool and store at 2-8°C, protected from light F->G

Caption: Workflow for the preparation of a sterile this compound stock solution.

Protocol 2: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the use of a sterile this compound solution for the isolation of PBMCs from whole blood based on density gradient centrifugation.

Materials:

  • Sterile this compound solution with a density of 1.077 g/mL

  • Whole blood collected in an anticoagulant (e.g., heparin, EDTA)

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

  • Laminar flow hood or biosafety cabinet

Methodology:

  • Prepare this compound Solution: Ensure the sterile this compound solution is at room temperature before use.

  • Dilute Blood: In a sterile conical tube, dilute the whole blood 1:1 with sterile PBS or HBSS.

  • Layering:

    • Carefully add the desired volume of the this compound solution (e.g., 3 mL for a 15 mL tube) to a new sterile conical tube.

    • Slowly and carefully layer the diluted blood on top of the this compound solution. To avoid mixing, tilt the tube and allow the blood to run down the side. A sharp interface should be visible between the two layers.

  • Centrifugation:

    • Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • Harvesting PBMCs:

    • After centrifugation, four distinct layers will be visible:

      • Top layer: Plasma

      • Second layer: A cloudy band of PBMCs (the "buffy coat")

      • Third layer: Clear this compound solution

      • Bottom layer: Red blood cells and granulocytes

    • Carefully aspirate the top plasma layer without disturbing the PBMC layer.

    • Using a sterile pipette, carefully collect the PBMC layer and transfer it to a new sterile conical tube.

  • Washing:

    • Add at least 3 volumes of sterile PBS or HBSS to the collected PBMCs.

    • Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells.

    • Discard the supernatant.

    • Repeat the washing step one or two more times to remove any remaining this compound and platelets.

  • Resuspension: Resuspend the final cell pellet in the appropriate cell culture medium or buffer for downstream applications such as cell counting, cryopreservation, or further cell separation.

Workflow for PBMC Isolation using this compound

G cluster_prep Sample Preparation cluster_gradient Density Gradient Centrifugation cluster_harvest Cell Harvesting and Washing A Dilute whole blood 1:1 with PBS B Layer diluted blood over this compound (1.077 g/mL) A->B C Centrifuge (400-500 x g, 30-40 min, brake off) B->C D Formation of distinct layers C->D E Aspirate plasma layer D->E F Collect PBMC layer (buffy coat) E->F G Wash PBMCs with PBS (100-250 x g, 10 min) F->G H Repeat wash steps G->H I Resuspend PBMC pellet in desired medium H->I

Caption: Step-by-step workflow for the isolation of PBMCs from whole blood.

Quality Control

To ensure the reliability and reproducibility of cell culture experiments, it is crucial to perform quality control checks on the prepared sterile this compound solutions.

Table 2: Quality Control Parameters for Sterile this compound Solutions

ParameterSpecificationRecommended Test Method
Sterility No microbial growthIncubate a sample of the solution in a suitable microbiological growth medium (e.g., Tryptic Soy Broth) at 37°C for 14 days and observe for turbidity.[1][8]
Endotoxin Level < 0.5 EU/mLLimulus Amebocyte Lysate (LAL) assay (Chromogenic or Turbidimetric).
pH 7.0 - 7.4pH meter
Density Application-specific (e.g., 1.077 ± 0.001 g/mL for PBMC isolation)Densitometer or hydrometer
Osmolality 280 - 320 mOsm/kgOsmometer
Visual Appearance Clear, colorless, and free of particulatesVisual inspection

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Low PBMC yield - Incomplete lysis of red blood cells- Incorrect centrifugation speed or time- Poor layering technique, leading to mixing of blood and this compound- Ensure proper dilution of blood- Optimize centrifugation parameters- Practice slow and careful layering of the blood sample
Contamination of PBMC layer with red blood cells - Incorrect density of this compound solution- Centrifugation temperature is too low- Verify the density of the this compound solution- Perform centrifugation at room temperature
Contamination of prepared solution - Improper sterile technique- Incomplete autoclaving- Ensure all materials and equipment are sterile- Validate autoclave cycle
Precipitation or crystallization of this compound upon storage - Storage at too low a temperature- Store at the recommended 2-8°C. If precipitation occurs, warm the solution to room temperature and mix gently to redissolve.

Conclusion

This compound is a versatile and effective reagent for the sterile separation of cells and organelles. By following the detailed protocols for solution preparation and cell isolation, and by implementing rigorous quality control measures, researchers can achieve consistent and reliable results in their cell culture applications. The provided workflows and troubleshooting guide serve as valuable resources for optimizing the use of this compound in the laboratory.

References

Application Notes and Protocols: Purification of Motile Spermatozoa Using Polysucrose 400

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of highly motile and morphologically normal spermatozoa is a critical step in assisted reproductive technologies (ART) and various research applications. Density gradient centrifugation is a widely accepted method for separating motile sperm from seminal plasma, immotile sperm, cellular debris, and leukocytes. Polysucrose 400, a non-ionic synthetic polymer of sucrose, serves as an effective and safe alternative to other density gradient media like Percoll®.[1][2] This document provides detailed protocols and data on the use of this compound, in combination with OptiPrep™, for the purification of motile human spermatozoa. The presented method is based on a study that demonstrated a significantly higher recovery of progressively motile spermatozoa compared to the traditional Percoll method.[3][4]

Data Summary

A comparative study was conducted to evaluate the efficacy of a this compound/OptiPrep™ density gradient method against the conventional Percoll technique for the isolation of motile human spermatozoa.[3] The following table summarizes the key quantitative findings from this study.

ParameterPolysucrose/Optiprep MethodPercoll MethodSignificance
Average Recovery of Progressively Motile Spermatozoa 48% (± 7%)38% (± 6%)p < 0.05
Average Percentage of Motile Spermatozoa (Post-purification) SimilarSimilarNot Significant
Motility Score (Post-purification) SimilarSimilarNot Significant

Data represents mean ± standard deviation from n=18 samples.[3][4]

Experimental Protocols

This section details the methodology for preparing the this compound/OptiPrep™ density gradient and the subsequent purification of motile spermatozoa.

Materials and Reagents
  • This compound[1]

  • OptiPrep™ (60% w/v solution of iodixanol in water)

  • Sperm washing medium (e.g., Earle's balanced salt solution with 0.3% human serum albumin)

  • Sterile conical centrifuge tubes (15 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

  • Incubator set at 37°C

Preparation of Density Gradient Solutions

Two density layers are required for the purification protocol. The following steps outline the preparation of a 90% and a 45% this compound/OptiPrep™ solution.

  • Preparation of the 90% Lower Layer:

    • Aseptically mix 9 parts of the this compound/OptiPrep™ stock solution with 1 part of sperm washing medium.

    • Vortex gently to ensure a homogenous solution.

  • Preparation of the 45% Upper Layer:

    • Aseptically mix 4.5 parts of the this compound/OptiPrep™ stock solution with 5.5 parts of sperm washing medium.

    • Vortex gently to ensure a homogenous solution.

Sperm Purification Protocol
  • Allow the semen sample to liquefy completely at 37°C for 20-30 minutes.

  • In a sterile 15 mL conical centrifuge tube, carefully layer 1.0 mL of the 90% this compound/Optiprep™ solution.

  • Gently overlay 1.0 mL of the 45% this compound/Optiprep™ solution on top of the 90% layer, creating a distinct interface.

  • Carefully layer 1.0 mL of the liquefied semen sample on top of the 45% layer.

  • Centrifuge the prepared gradient at 300 x g for 20 minutes in a swinging-bucket rotor. Ensure that the centrifuge brake is turned off to prevent disruption of the gradient.

  • After centrifugation, carefully aspirate and discard the upper layers (seminal plasma, 45% layer, and the interface between the 45% and 90% layers).

  • Collect the pellet of motile spermatozoa at the bottom of the tube.

  • Resuspend the sperm pellet in 5 mL of fresh sperm washing medium.

  • Centrifuge at 300 x g for 10 minutes to wash the spermatozoa.

  • Discard the supernatant and resuspend the final sperm pellet in an appropriate volume of culture medium for subsequent use.

Visualizations

Experimental Workflow for Sperm Purification

The following diagram illustrates the step-by-step workflow for the purification of motile spermatozoa using the this compound/OptiPrep™ density gradient method.

G cluster_prep Gradient Preparation cluster_procedure Purification Procedure prep90 Prepare 90% Polysucrose/Optiprep layer90 Layer 1.0 mL of 90% solution prep90->layer90 prep45 Prepare 45% Polysucrose/Optiprep layer45 Overlay 1.0 mL of 45% solution prep45->layer45 layerSemen Layer 1.0 mL of semen sample layer45->layerSemen centrifuge1 Centrifuge at 300 x g for 20 min layerSemen->centrifuge1 aspirate Aspirate upper layers centrifuge1->aspirate collect Collect sperm pellet aspirate->collect wash1 Resuspend pellet in 5 mL of washing medium collect->wash1 centrifuge2 Centrifuge at 300 x g for 10 min wash1->centrifuge2 final Resuspend final pellet centrifuge2->final

Caption: Workflow for motile sperm purification.

Logical Relationship of Method Comparison

This diagram outlines the comparative analysis performed in the cited study, highlighting the evaluation of the this compound/OptiPrep™ method against the standard Percoll method.

G cluster_methods Purification Methods cluster_analysis Comparative Analysis semen Semen Samples (n=18) polysucrose Polysucrose/Optiprep Method semen->polysucrose percoll Percoll Method semen->percoll recovery Recovery of Motile Sperm polysucrose->recovery motility Percentage Motility polysucrose->motility score Motility Score polysucrose->score percoll->recovery percoll->motility percoll->score

Caption: Comparison of sperm purification methods.

References

Troubleshooting & Optimization

How to address high viscosity issues with Polysucrose 400 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polysucrose 400 solutions.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and use of this compound solutions.

Issue 1: Solution has excessively high viscosity.

  • Question: My this compound solution is too thick to pipette or filter. What can I do?

  • Answer: High viscosity is an inherent property of this compound solutions, especially at concentrations above 10% (w/v). Here are several non-degradative methods to manage high viscosity:

    • Temperature Adjustment: Gently warming the solution can significantly decrease its viscosity. It is recommended to warm the solution in a water bath and continuously stir. Avoid excessive heat, as it can potentially lead to degradation over time.

    • Concentration Re-evaluation: Assess if the current concentration is essential for your experiment. If possible, using a lower concentration of this compound will result in a less viscous solution.

    • Use of Additives: In some applications, such as density gradient centrifugation, this compound is often mixed with substances like sodium diatrizoate to increase the density while maintaining a lower viscosity. The compatibility of any additive with your specific application must be verified.

Issue 2: this compound powder is clumping ("fish eyes") during dissolution.

  • Question: When I add this compound powder to my solvent, it forms clumps that are very difficult to dissolve. How can I prevent this?

  • Answer: The formation of "fish eyes" is a common issue when dissolving hydrophilic polymers.[1] This occurs when the outer layer of a powder particle hydrates and swells, forming a gel-like barrier that prevents the solvent from reaching the dry powder inside. To prevent this:

    • Gradual Addition: Add the this compound powder to the solvent slowly while continuously and vigorously stirring.[2][3] Creating a vortex in the liquid is an effective way to ensure the powder disperses evenly.[1]

    • Pre-wetting the Powder: In some cases, pre-wetting the powder with a small amount of a water-miscible organic solvent (if compatible with your experiment) before adding the aqueous solvent can help prevent clumping.

    • Sifting: For larger preparations, sifting the powder before adding it to the liquid can help break up any pre-existing agglomerates.

Issue 3: The viscosity of my this compound solution has decreased over time.

  • Question: I prepared a this compound solution, and after a few days, its viscosity seems to have dropped. Why did this happen?

  • Answer: A decrease in viscosity over time can be an indication of polymer degradation. The most common cause is hydrolysis of the glycosidic bonds in the this compound molecule.

    • pH Stability: this compound is stable in neutral and alkaline solutions. However, at a pH below 3, it undergoes rapid hydrolysis, which is accelerated at elevated temperatures.[2][3] Ensure your solution is buffered to a neutral or slightly alkaline pH if it needs to be stored.

    • Microbial Contamination: Microbial growth can also lead to enzymatic degradation of the polymer. It is recommended to prepare solutions using sterile techniques and sterile solvents, especially for long-term storage. Solutions can be sterilized by autoclaving at 110°C for 30 minutes.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight of this compound?

A1: this compound is a synthetic polymer with an average molecular weight of approximately 400,000 g/mol .

Q2: How soluble is this compound in water?

A2: this compound is very soluble in aqueous solutions, and concentrations up to 50% (w/v) can be prepared.[2][3]

Q3: Can I sterilize my this compound solution?

A3: Yes, this compound solutions can be sterilized by autoclaving at 110°C for 30 minutes in a neutral pH solution without significant degradation.[3]

Q4: What factors influence the viscosity of a this compound solution?

A4: The primary factors are:

  • Concentration: Viscosity increases exponentially with concentration.

  • Temperature: Viscosity decreases as the temperature increases.

  • pH: While pH does not directly affect viscosity in the stable range (neutral to alkaline), a low pH (<3) will lead to hydrolysis and a decrease in viscosity.[2][3]

  • Presence of Salts/Additives: The addition of salts can alter the ionic environment and may lead to a decrease in viscosity.[4]

Q5: Is this compound toxic to cells?

A5: this compound is considered non-toxic and is widely used for cell separation and as a component in cell culture media.[5]

Data Presentation

Table 1: Relative Viscosity of this compound Solutions at 20°C

Concentration (% w/v)Relative Viscosity (ηr)
5~2.5
10~7
15~15
20~30
25~50
30~80

Data adapted from Ficoll PM400 product literature from Cytiva. The values are approximate and for illustrative purposes.

Table 2: Illustrative Effect of Temperature on the Viscosity of a 10% (w/v) this compound Solution

Temperature (°C)Relative Viscosity (ηr) (Illustrative)
10~10
20~7
30~5
40~3.5

Note: These are illustrative values based on the general behavior of polymer solutions, as specific experimental data for this compound across a temperature range was not available in the search results. The trend of decreasing viscosity with increasing temperature is well-established.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) this compound Solution

  • Materials:

    • This compound powder

    • Deionized water or desired buffer

    • Magnetic stirrer and stir bar

    • Beaker or flask

    • Weighing scale

  • Procedure:

    • Measure the desired volume of deionized water or buffer and place it in the beaker with the magnetic stir bar.

    • Place the beaker on the magnetic stirrer and start stirring at a speed that creates a vortex without splashing.

    • Weigh the required amount of this compound powder. For a 10% (w/v) solution, this would be 10 g for every 100 mL of solvent.

    • Slowly and gradually add the this compound powder to the center of the vortex. This will ensure the powder disperses quickly and minimizes the formation of clumps.

    • Continue stirring until all the powder is completely dissolved. This may take some time. Gentle heating (e.g., to 30-40°C) can be used to expedite the process, but avoid boiling.

    • Once dissolved, the solution is ready for use. If required, it can be sterilized by autoclaving.

Visualizations

Troubleshooting_High_Viscosity Troubleshooting High Viscosity in this compound Solutions start High Viscosity Issue Identified check_concentration Is the current concentration essential? start->check_concentration lower_concentration Lower the concentration of this compound check_concentration->lower_concentration No consider_warming Can the solution be gently warmed? check_concentration->consider_warming Yes solution_optimized Solution viscosity is optimized lower_concentration->solution_optimized warm_solution Warm the solution (e.g., 30-40°C) with stirring consider_warming->warm_solution Yes check_additives Are additives compatible with the experiment? consider_warming->check_additives No warm_solution->solution_optimized use_additives Consider viscosity-reducing additives (e.g., sodium diatrizoate) check_additives->use_additives Yes check_additives->solution_optimized No use_additives->solution_optimized

Caption: A flowchart for troubleshooting high viscosity issues.

Factors_Influencing_Viscosity Key Factors Affecting this compound Viscosity viscosity This compound Solution Viscosity concentration Concentration concentration->viscosity Increases viscosity temperature Temperature temperature->viscosity Decreases viscosity ph pH (stability) ph->viscosity Affects stability (low pH degrades) additives Additives/Salts additives->viscosity Can decrease viscosity

Caption: Factors that influence the viscosity of this compound solutions.

References

Understanding the pH stability and potential degradation of Polysucrose 400

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pH stability and potential degradation of Polysucrose 400.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a neutral, highly branched, hydrophilic polymer created by the copolymerization of sucrose and epichlorohydrin.[1][2][3][4] It is also widely known by the trade name Ficoll® 400. Due to its high molecular weight (approx. 400,000 g/mol ), abundance of hydroxyl groups, and non-ionic nature, it is extremely soluble in water and is frequently used to prepare density gradients for the separation of cells and organelles.[1][3][5]

Q2: What is the optimal pH range for working with this compound?

This compound is stable in neutral and alkaline solutions.[2][5] For optimal stability and to prevent degradation, it is recommended to maintain the pH of the solution at 7 or above. A pH range of 7 to 9 is considered safe for most applications.[6]

Q3: How does the degradation of this compound occur?

The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the glycosidic bonds within the sucrose units of the polymer.[2][5][7] This process breaks the polymer into smaller fragments, reducing its average molecular weight and, consequently, the viscosity of the solution. This hydrolysis is significantly accelerated at elevated temperatures.[2]

Q4: What are the main degradation products?

Hydrolysis breaks down the complex branched structure of this compound. While not explicitly detailed in the provided literature, the fundamental degradation products would be the constituent sucrose molecules and, upon further hydrolysis, their monomers: glucose and fructose.

Q5: Can this compound solutions be sterilized by autoclaving?

Yes, this compound solutions can be sterilized by autoclaving. It is crucial that the solution is at a neutral or slightly alkaline pH before heating.[8] The recommended autoclaving conditions are typically 110°C for 30 minutes.[5] Autoclaving acidic solutions will cause rapid degradation.

Q6: What are the recommended storage conditions for this compound?

  • As a Powder: The dry powder form is very stable and can be stored in airtight containers at room temperature for at least 5 to 6 years.[1][8][9]

  • As a Solution: Aqueous solutions should be prepared in a neutral or alkaline buffer. Acidic solutions are not recommended for storage as they will hydrolyze over time.

Stability Data Summary

The following table summarizes the stability of this compound under various conditions.

ConditionpH RangeTemperatureStability Outcome
Acidic < 3Ambient / ElevatedRapid Hydrolysis [2][10]
Acidic 3 - 5ElevatedRisk of Hydrolysis [8]
Neutral 6 - 8AmbientStable [2]
Neutral 6 - 8110°C (Autoclave)Stable (for at least 30 min)[5]
Alkaline > 8AmbientStable [2]
Chemical N/AAmbientAvoid strong oxidizing and reducing agents[5]

Troubleshooting Guide

Issue: The viscosity of my this compound solution has noticeably decreased.

  • Possible Cause: This is a primary indicator of polymer degradation. The hydrolysis of glycosidic bonds breaks the large polymer into smaller fragments, which directly leads to a reduction in solution viscosity.

  • Troubleshooting Steps:

    • Check pH: Measure the current pH of your solution. If it is below 6, acid-catalyzed hydrolysis is the most likely cause.

    • Review Preparation Protocol: Was an acidic buffer or reagent added to the solution at any point?

    • Review Storage Conditions: Was the solution stored for an extended period, especially at a pH below neutral or at an elevated temperature?

    • Action: If the solution has degraded, it should be discarded as its physical properties (density, viscosity, osmolality) will have changed, leading to unreliable experimental results. Prepare a fresh solution using a neutral or alkaline buffer.

Issue: My experimental results are inconsistent when using an older solution.

  • Possible Cause: Gradual degradation of the this compound, even if slow, can alter the density gradient and osmotic characteristics of the solution, leading to poor or inconsistent cell separations.

  • Troubleshooting Steps:

    • Follow the steps outlined above to check for signs of degradation (pH, viscosity).

    • It is best practice to use freshly prepared solutions for sensitive applications. If storage is necessary, use a validated neutral buffer and store at 2-8°C.

Visual Guides and Protocols

Degradation Pathway

cluster_0 Acidic Conditions (pH < 5) + Heat Poly This compound (High MW Polymer) Frags Polymer Fragments (Lower MW) Poly->Frags  Hydrolysis of  Glycosidic Bonds Sucrose Sucrose Units Frags->Sucrose Mono Glucose + Fructose Sucrose->Mono Start Problem: Decreased Viscosity or Inconsistent Results CheckPH Measure pH of solution Start->CheckPH IsAcidic Is pH < 6? CheckPH->IsAcidic Degraded Conclusion: Solution has degraded via hydrolysis. IsAcidic->Degraded  Yes CheckOther Investigate other causes: - Incorrect concentration - Contamination IsAcidic->CheckOther  No Action Action: Discard and prepare fresh solution in neutral/alkaline buffer. Degraded->Action Prep Prepare Solutions (e.g., 10% this compound in buffers pH 3, 5, 7, 9) T0 T=0 Analysis: - pH - Viscosity - SEC/GPC Prep->T0 Incubate Incubate Aliquots (e.g., 4°C, 25°C, 40°C) T0->Incubate Timepoint Pull Samples at Time Points (1, 4, 12 weeks) Incubate->Timepoint Timepoint->Incubate  Continue  Incubation Analysis Repeat Analysis: - pH - Viscosity - SEC/GPC Timepoint->Analysis Data Compare Data to T=0 & Assess Degradation Analysis->Data

References

Technical Support Center: Optimizing Polysucrose 400 Concentration for Effective Cell Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polysucrose 400 for effective cell separation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cell separation?

A1: this compound is a high molecular weight, hydrophilic polymer of sucrose.[1][2] For cell separation, it is used to create density gradients in a technique called density gradient centrifugation.[1][2] When a cell suspension is layered on top of a this compound gradient and centrifuged, cells migrate through the gradient and settle at a level where their own buoyant density matches the density of the surrounding medium. This allows for the separation of different cell types based on their density.

Q2: What are the advantages of using this compound for cell separation?

A2: this compound offers several advantages for cell separation:

  • Isotonicity: Solutions can be prepared to be isotonic, minimizing osmotic stress on cells and helping to maintain cell viability and function.

  • Low Viscosity: Compared to other gradient media, this compound solutions have a relatively low viscosity, which allows for faster sedimentation of cells.

  • High Solubility: It is highly soluble in aqueous solutions, allowing for the preparation of a wide range of densities.[2]

  • Biocompatibility: this compound is generally non-toxic to cells.

Q3: What is the difference between this compound and Ficoll™?

A3: this compound and Ficoll™ 400 are chemically very similar, both being high molecular weight polymers of sucrose.[1] They are often used interchangeably in cell separation protocols. Commercial density gradient media, such as Ficoll-Paque™ and Histopaque®, are often based on this compound or a similar polymer, typically in combination with sodium diatrizoate to increase the density.[3]

Q4: How do I prepare a this compound solution of a specific density?

A4: To prepare a this compound solution, you will need to dissolve the powder in a suitable buffer (e.g., PBS or HBSS). The final concentration of this compound will determine the density of the solution. It is recommended to add the powder slowly to the buffer while stirring continuously to ensure it dissolves completely.[2] The density of the final solution should be verified using a hydrometer or a refractometer.

Q5: Can I sterilize this compound solutions?

A5: Yes, this compound solutions can be sterilized. Autoclaving at 121°C for 15-20 minutes is a common method.[2] However, it is crucial to ensure the pH of the solution is neutral, as acidic conditions can cause hydrolysis of the polysucrose. Alternatively, sterile filtration through a 0.22 µm filter can be used.

Data Presentation

Table 1: Buoyant Density of Human Blood Cells

This table provides the approximate buoyant densities of various human blood cells, which is a critical factor in determining the optimal this compound concentration for separation.

Cell TypeBuoyant Density (g/mL)
Platelets1.030 - 1.060
Monocytes1.062 - 1.070
Lymphocytes1.070 - 1.077
Basophils1.070 - 1.080
Neutrophils1.080 - 1.092
Eosinophils1.085 - 1.100
Erythrocytes (Red Blood Cells)1.090 - 1.110

Data compiled from multiple sources.

Table 2: Recommended this compound Densities for Specific Cell Separations

This table outlines the recommended starting densities of this compound-based media for the isolation of common cell types. Optimization may be required based on the specific cell source and experimental conditions.

Target Cell PopulationRecommended Density (g/mL)Expected PurityExpected Viability
Peripheral Blood Mononuclear Cells (PBMCs)1.077>95%>90%
Granulocytes1.080 - 1.090 (using a discontinuous gradient)>90%>85%
Specific Lymphocyte Subsets1.070 - 1.077 (may require further purification steps)Variable>90%
Monocytes1.064 - 1.068 (using a discontinuous gradient)>85%>90%

These are typical values and can vary depending on the protocol and sample quality.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the separation of PBMCs (lymphocytes and monocytes) from whole blood using a this compound solution with a density of 1.077 g/mL.

Materials:

  • This compound solution (density 1.077 g/mL), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Anticoagulated whole blood

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

Procedure:

  • Dilute the anticoagulated whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 3 mL of the diluted blood over 3 mL of the this compound solution in a 15 mL conical centrifuge tube. To avoid mixing, hold the tube at a 45-degree angle and slowly pipette the diluted blood against the side of the tube.

  • Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible (from top to bottom):

    • Plasma

    • A cloudy layer of PBMCs (the "buffy coat")

    • Clear this compound solution

    • A pellet of red blood cells and granulocytes

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new sterile centrifuge tube.

  • Wash the collected cells by adding at least 3 volumes of PBS.

  • Centrifuge at 180-250 x g for 10 minutes at room temperature to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_gradient Density Gradient Centrifugation cluster_isolation Cell Isolation and Washing Blood_Sample 1. Collect Anticoagulated Whole Blood Dilution 2. Dilute Blood 1:1 with PBS Blood_Sample->Dilution Layering 3. Carefully Layer Diluted Blood onto this compound Dilution->Layering Centrifugation 4. Centrifuge at 400 x g for 30 min (Brake Off) Layering->Centrifugation Aspirate_Plasma 5. Aspirate Plasma Centrifugation->Aspirate_Plasma Collect_Buffy_Coat 6. Collect Buffy Coat (PBMCs) Aspirate_Plasma->Collect_Buffy_Coat Wash_Cells 7. Wash Cells with PBS Collect_Buffy_Coat->Wash_Cells Pellet_Cells 8. Centrifuge to Pellet Cells Wash_Cells->Pellet_Cells Resuspend 9. Resuspend in Desired Medium Pellet_Cells->Resuspend Downstream_Applications Downstream_Applications Resuspend->Downstream_Applications Ready for Downstream Applications

Caption: Experimental workflow for PBMC isolation using this compound.

Troubleshooting Guides

Q: My cell yield is very low. What could be the cause?

A: Low cell yield can result from several factors. Consider the following troubleshooting steps:

  • Improper Gradient Formation: Ensure that the blood sample is layered carefully onto the this compound solution without mixing. A diffuse interface will lead to poor separation.

  • Incorrect Centrifugation Speed or Time: Centrifuging at a speed that is too high or for too long can cause the target cells to pellet with the red blood cells. Conversely, insufficient centrifugation will result in incomplete separation.

  • Old Blood Sample: Using blood that is more than 24 hours old can lead to a decrease in cell viability and recovery.

  • Incorrect Temperature: Performing the separation at temperatures below 18°C can cause cell clumping and poor recovery.

  • Cell Activation: Rough handling of the blood sample can activate cells, changing their density and leading to their loss in the red blood cell pellet.

Q: The viability of my separated cells is low. How can I improve it?

A: Low cell viability is a common issue. Here are some potential causes and solutions:

  • Hypertonic/Hypotonic Solutions: Ensure that the this compound solution and the buffers used are isotonic to the cells. Osmotic stress is a major cause of cell death.

  • Contamination: Bacterial or fungal contamination can rapidly lead to cell death. Ensure all reagents and equipment are sterile.

  • Excessive Centrifugation Force: High-speed centrifugation can damage cells. Use the recommended g-force for washing steps.

  • Delayed Processing: Process blood samples as quickly as possible after collection to maintain cell health.

Q: My final cell preparation is contaminated with red blood cells (RBCs). How can I prevent this?

A: RBC contamination can be minimized with the following adjustments:

  • Careful Buffy Coat Aspiration: When collecting the PBMC layer, be careful not to aspirate the underlying red blood cell pellet. It is better to leave a small number of PBMCs behind than to contaminate the sample with RBCs.

  • RBC Lysis: If RBC contamination is persistent, you can perform a red blood cell lysis step after the density gradient separation. There are several commercially available RBC lysis buffers.

  • Blood Dilution: Ensure the blood is adequately diluted before layering. Incomplete dilution can lead to RBC aggregation and trapping of mononuclear cells.

Q: There is a high level of granulocyte contamination in my PBMC fraction. What should I do?

A: Granulocyte contamination can occur if their density is altered, for example, in activated states. To reduce this contamination:

  • Use Fresh Blood: Granulocytes in older blood samples can degranulate and change their density, causing them to co-migrate with PBMCs.

  • Optimize Gradient Density: For specific applications requiring very high purity PBMCs, you might need to slightly adjust the density of the this compound solution.

  • Double Gradient: In some cases, a discontinuous (step) gradient with two different densities of this compound can be used to improve the separation of PBMCs from granulocytes.

Troubleshooting_Workflow cluster_issue Identify the Issue cluster_yield_solutions Solutions for Low Yield cluster_viability_solutions Solutions for Low Viability cluster_contamination_solutions Solutions for Contamination Start Start Troubleshooting Low_Yield Low Cell Yield Start->Low_Yield Low_Viability Low Cell Viability Start->Low_Viability Contamination Contamination (RBCs or Granulocytes) Start->Contamination Check_Layering Verify Careful Layering Technique Low_Yield->Check_Layering Verify_Centrifuge Check Centrifuge Speed and Time Low_Yield->Verify_Centrifuge Use_Fresh_Blood_Y Use Fresh Blood Sample Low_Yield->Use_Fresh_Blood_Y Check_Temp_Y Ensure Room Temperature Separation Low_Yield->Check_Temp_Y Check_Isotonicity Verify Isotonicity of Solutions Low_Viability->Check_Isotonicity Ensure_Sterility Use Sterile Reagents and Technique Low_Viability->Ensure_Sterility Reduce_G_Force Reduce Centrifugation Force During Washing Low_Viability->Reduce_G_Force Process_Quickly Minimize Time Before Processing Low_Viability->Process_Quickly Careful_Aspiration Careful Aspiration of Buffy Coat Contamination->Careful_Aspiration RBC_Lysis Consider RBC Lysis Step Contamination->RBC_Lysis Use_Fresh_Blood_C Use Fresh Blood Sample Contamination->Use_Fresh_Blood_C Optimize_Density Optimize Gradient Density Contamination->Optimize_Density Resolution Issue Resolved Check_Layering->Resolution Verify_Centrifuge->Resolution Use_Fresh_Blood_Y->Resolution Check_Temp_Y->Resolution Check_Isotonicity->Resolution Ensure_Sterility->Resolution Reduce_G_Force->Resolution Process_Quickly->Resolution Careful_Aspiration->Resolution RBC_Lysis->Resolution Use_Fresh_Blood_C->Resolution Optimize_Density->Resolution

Caption: A logical workflow for troubleshooting common issues in cell separation.

References

Best practices for removing Polysucrose 400 from a cell suspension after centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the effective removal of Polysucrose 400 from cell suspensions following density gradient centrifugation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove this compound after cell separation?

It is essential to remove this compound from your cell suspension for several reasons. Residual this compound can be toxic to cells, potentially affecting their viability and function in downstream applications. Furthermore, its presence can interfere with subsequent assays, such as cell counting, viability assessments, and functional studies. Thorough washing ensures a clean cell population, free from contaminants that could compromise experimental results.

Q2: What is the standard procedure for removing this compound?

The standard method involves washing the harvested cell layer with a balanced salt solution, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). This is followed by centrifugation to pellet the cells, allowing for the removal of the supernatant containing the this compound. This washing step is typically repeated two to three times to ensure complete removal.[1][2]

Q3: Can residual this compound affect downstream applications?

Yes, residual this compound can impact a variety of downstream applications. Its high viscosity can make cell pelleting and resuspension difficult. It can also interfere with cell adhesion in culture, alter cellular responses in functional assays, and affect the accuracy of cell-based diagnostics. Therefore, meticulous removal is critical for reliable and reproducible results.

Q4: How many wash steps are recommended?

A minimum of two to three wash steps are generally recommended to effectively remove this compound.[1] The exact number may vary depending on the initial volume of this compound carried over with the cell layer and the specific requirements of your downstream application. For sensitive applications, an additional wash may be beneficial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Cell Viability - Prolonged exposure to this compound.[1] - Harsh pipetting during cell layer collection and washing. - Incorrect centrifugation speed or temperature. - Osmotic shock from improper wash buffer.- Minimize the time cells are in contact with the this compound solution. - Use wide-bore pipette tips and gentle aspiration/dispensing. - Adhere to recommended centrifugation parameters (see table below). - Use an isotonic wash buffer, such as PBS, at room temperature.
Cell Clumping/Aggregation - Presence of platelets or red blood cell contamination. - DNA release from dead cells. - Lack of protein in the wash buffer.[3] - Vigorous vortexing or centrifugation at high speeds.- Ensure careful collection of the mononuclear cell layer to avoid contamination. Consider an RBC lysis step if necessary.[2] - Add DNase I (10-20 µg/mL) to the wash buffer. - Supplement the wash buffer with 2% Fetal Bovine Serum (FBS) or 0.5% Bovine Serum Albumin (BSA).[3][4] - Gently resuspend the cell pellet by flicking the tube or using a pipette. Avoid vortexing.
Difficulty Pelleting Cells - Insufficient centrifugation speed or time. - High viscosity of the suspension due to residual this compound.- Ensure you are using the correct centrifugation settings (see table below). - Perform an initial dilution of the harvested cell layer with a larger volume of wash buffer (e.g., 1:3 or 1:4) before the first wash to reduce viscosity.
Residual this compound Contamination - Insufficient number of wash steps. - Incomplete removal of the supernatant after each wash.- Increase the number of wash steps to three or four. - Carefully aspirate the supernatant, leaving a small amount of buffer behind to avoid disturbing the cell pellet.

Experimental Protocols

Protocol: Washing and Removal of this compound

This protocol outlines the steps for washing cells after isolation using a this compound density gradient.

  • Harvest the Mononuclear Cell Layer: Carefully aspirate the "buffy coat" layer of mononuclear cells from the interface of the plasma and this compound solution using a sterile pipette. Transfer the cells to a new sterile conical centrifuge tube.

  • First Wash:

    • Dilute the harvested cells with at least three volumes of a balanced salt solution (e.g., PBS). This initial dilution is crucial for reducing the viscosity of the this compound.

    • Centrifuge the cell suspension according to the parameters in the table below.

    • Carefully aspirate and discard the supernatant.

  • Subsequent Washes:

    • Resuspend the cell pellet in fresh balanced salt solution. Gently flick the tube or pipette up and down to ensure a single-cell suspension.

    • Centrifuge the suspension.

    • Aspirate and discard the supernatant.

    • Repeat this wash step one to two more times.

  • Final Resuspension: After the final wash, resuspend the cell pellet in the appropriate volume of cell culture medium or buffer for your downstream application.

  • Cell Counting and Viability Assessment: Perform a cell count and assess viability using a method such as Trypan Blue exclusion.

Quantitative Data Summary
Parameter Recommendation Notes
Wash Buffer PBS or HBSS (Ca2+/Mg2+-free)Can be supplemented with 2% FBS or 0.5% BSA to reduce cell clumping.[3][4]
Centrifugation Speed 300 - 500 x gHigher speeds may reduce cell viability.
Centrifugation Time 10 - 15 minutesEnsure sufficient time for complete pelleting.
Temperature 18 - 25°C (Room Temperature)Maintain consistent temperature throughout the washing process.
Number of Washes 2 - 3May be increased for highly sensitive downstream applications.

Visualizations

Polysucrose_Removal_Workflow Workflow for this compound Removal cluster_0 Cell Isolation cluster_1 Washing Protocol cluster_2 Final Steps cluster_3 Troubleshooting start Start with cell suspension post-density gradient centrifugation harvest Harvest mononuclear cell layer from this compound interface start->harvest wash1 First Wash: - Dilute cells 1:3 with PBS - Centrifuge (300-500 x g, 10-15 min) harvest->wash1 supernatant1 Aspirate supernatant wash1->supernatant1 wash2 Second Wash: - Resuspend pellet in PBS - Centrifuge supernatant1->wash2 supernatant2 Aspirate supernatant wash2->supernatant2 clumping Cell Clumping? wash2->clumping Check during resuspension wash3 Optional Third Wash: - Resuspend pellet in PBS - Centrifuge supernatant2->wash3 supernatant3 Aspirate supernatant wash3->supernatant3 resuspend Resuspend clean cell pellet in desired medium/buffer supernatant3->resuspend downstream Proceed to downstream applications (e.g., cell culture, analysis) resuspend->downstream low_viability Low Viability? resuspend->low_viability Check post-protocol

Caption: Workflow for removing this compound from a cell suspension.

References

Troubleshooting cell clumping and aggregation in Polysucrose 400 gradients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell clumping and aggregation during experiments involving Polysucrose 400 gradients.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it used in cell separation?

This compound is a high molecular weight, synthetic polymer of sucrose and epichlorohydrin.[1][2][3] It is widely used to create density gradients for the separation of cells, organelles, and viruses.[1][4] Due to its high molecular weight and low osmolarity, it is gentle on cells, preserving their morphology and function better than sucrose gradients.[4] In practice, a solution of this compound, often combined with a salt like sodium diatrizoate (as in Ficoll-Paque™), is used to create a medium of a specific density.[5][6][7] When a cell suspension is layered on top and centrifuged, cells separate based on their buoyant density.[4][8]

Q2: What are the primary causes of cell clumping in this compound gradients?

The most common cause of cell clumping is the release of extracellular DNA from dead or dying cells.[9][10] This sticky DNA forms a web that traps other cells, leading to aggregation.[9][10] Other contributing factors include:

  • Over-digestion with enzymes: Excessive use of enzymes like trypsin during cell detachment can damage cell membranes and promote aggregation.

  • Environmental stress: Harsh mechanical handling, such as vigorous pipetting or high centrifugation forces, can lead to cell lysis and DNA release.[9]

  • High cell density: Overly concentrated cell suspensions increase the likelihood of cell-to-cell interactions and clumping.

  • Presence of divalent cations: Cations like calcium and magnesium can mediate cell-to-cell adhesion.[11][12]

Q3: How can I prevent cell clumping before loading my sample onto the gradient?

Preventing cell clumping starts with proper sample preparation. The goal is to create a single-cell suspension with high viability.[11][13] Key preventative measures include:

  • Gentle cell handling: Use wide-bore pipette tips and avoid vigorous mixing to minimize cell stress.[13]

  • Enzymatic treatment: If clumping is observed, treat the cell suspension with DNase I to break down extracellular DNA.[9][10][13]

  • Use of chelating agents: Including EDTA in your buffers can help to disrupt cation-dependent cell adhesion.[11][14][15]

  • Filtering: Pass the cell suspension through a cell strainer (e.g., 40-70 µm) to remove any existing clumps before loading.[15][16]

  • Maintain optimal temperature: Keeping cells on ice can reduce metabolic activity and cell death, but some cell types may prefer room temperature.[13]

Troubleshooting Guide

Problem: My cells are clumping after collection from the gradient.

Possible Cause Recommended Solution
Residual this compound Wash the collected cell fraction thoroughly with a balanced salt solution or culture medium to remove the dense gradient medium. Perform two to three washes, centrifuging at a low speed (e.g., 300-400 x g) for 10 minutes for each wash.[17]
Cell Stress During Collection When collecting the cell layer from the interface, do so carefully and slowly to avoid unnecessary stress on the cells.[18]
High Centrifugal Force During Washing Reduce the centrifugation speed during the washing steps to prevent pelleting the cells too harshly, which can lead to aggregation.[17]

Problem: I see a large aggregate of cells at the top of my gradient that doesn't enter the medium.

Possible Cause Recommended Solution
Pre-existing Cell Clumps Ensure you are starting with a single-cell suspension. Before loading, treat with DNase I and/or filter the sample through a cell strainer.[9][15][16]
High Sample Viscosity If the cell suspension is too viscous due to high cell density or excessive DNA, it may not properly enter the gradient. Dilute the sample and consider a DNase I treatment.

Problem: The cell layers in my gradient are indistinct, and the yield is low.

Possible Cause Recommended Solution
Incorrect Temperature Ensure that both your cell sample and the this compound gradient medium are at the recommended temperature (typically room temperature, 18-20°C) before centrifugation.[5][6] Using cold solutions can lead to poor separation and cell clumping.[5]
Incorrect Centrifugation Parameters Use a centrifuge with a swing-out rotor and ensure the brake is turned off to prevent disruption of the gradient layers during deceleration.[5][7][18] Adhere to the recommended centrifugation speed and time for your specific cell type and gradient.
Vibrations During Centrifugation Any vibration can disturb the gradient. Ensure the centrifuge is properly balanced and on a stable surface.[5]

Data Presentation: Anti-Clumping Agent Recommendations

Agent Mechanism of Action Recommended Concentration Notes
DNase I Enzymatically digests extracellular DNA, reducing the primary cause of clumping.[9][10]25-100 µg/mL[10][15][16]Requires Mg²⁺ (optimal at 5 mM) for activity.[16] Incubate for 15-30 minutes at room temperature.[9][16]
EDTA Chelates divalent cations (e.g., Ca²⁺, Mg²⁺) that mediate cell-to-cell adhesion.[11][12][15]1-5 mM[11][14]Can interfere with downstream applications that are cation-dependent.[15]

Experimental Protocols

Protocol 1: Preparation of a Single-Cell Suspension to Prevent Clumping
  • Cell Detachment (for adherent cells):

    • Wash cells with a Ca²⁺/Mg²⁺-free phosphate-buffered saline (PBS).

    • Add a dissociation reagent (e.g., Trypsin-EDTA). Use the lowest effective concentration and incubation time to minimize cell damage.

    • Neutralize the dissociation reagent with culture medium containing serum.

  • Cell Collection and Initial Wash:

    • Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 300 x g) for 5-10 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in a suitable buffer (e.g., PBS without Ca²⁺/Mg²⁺).

  • DNase I Treatment (if clumping is observed or anticipated):

    • Resuspend the cell pellet in a buffer containing 100 µg/mL DNase I and 5 mM MgCl₂.[16]

    • Incubate at room temperature for 15 minutes, gently swirling the tube occasionally.[9]

  • Final Wash and Resuspension:

    • Add at least 3 volumes of wash buffer (e.g., PBS with 2% FBS or 1% BSA to maintain viability).[15]

    • Centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant and resuspend the pellet in the desired buffer for loading onto the this compound gradient.

  • Filtration:

    • Pass the final cell suspension through a 40-70 µm cell strainer into a new tube.[15][16]

    • Keep the single-cell suspension on ice until ready to load.[13]

Protocol 2: Density Gradient Centrifugation with this compound
  • Prepare the Gradient:

    • Bring the this compound solution (e.g., Ficoll-Paque™) to room temperature (18-20°C).[5][6]

    • Invert the bottle several times to ensure it is well-mixed.[5]

    • Add the appropriate volume of the this compound medium to a sterile centrifuge tube.

  • Load the Cell Sample:

    • Carefully layer the prepared single-cell suspension on top of the this compound medium.[5][18] Use a sterile pipette and add the sample slowly to avoid mixing the layers.

  • Centrifugation:

    • Balance the centrifuge tubes.

    • Centrifuge at 400 x g for 30-40 minutes at 18-20°C in a swing-out rotor with the brake turned off.[5][6][7]

  • Cell Collection:

    • After centrifugation, carefully remove the tubes.

    • Using a sterile pipette, aspirate the upper layer (e.g., plasma, platelets) without disturbing the mononuclear cell layer at the interface.[5][6]

    • Carefully collect the layer of mononuclear cells.

  • Washing:

    • Transfer the collected cells to a new, larger conical tube.

    • Add at least 3 volumes of a balanced salt solution or culture medium.[6]

    • Centrifuge at 300-400 x g for 10 minutes.[17]

    • Discard the supernatant and repeat the wash step at least once more to remove all residual this compound.

    • Resuspend the final cell pellet in the appropriate medium for your downstream application.

Visualizations

ExperimentalWorkflow cluster_prep Step 1: Prepare Single-Cell Suspension cluster_troubleshoot Step 2: Prevent Clumping cluster_gradient Step 3: Gradient Centrifugation cluster_post Step 4: Post-Separation Wash start Start with Cell Sample dissociate Dissociate/Collect Cells start->dissociate wash1 Initial Wash dissociate->wash1 dnase DNase I Treatment (if needed) wash1->dnase filter_cells Filter Through Cell Strainer dnase->filter_cells load Layer Cells onto This compound filter_cells->load centrifuge Centrifuge (400g, 30 min, no brake) load->centrifuge collect Collect Cell Layer centrifuge->collect wash2 Wash Cells (2-3x) collect->wash2 resuspend Resuspend for Downstream Use wash2->resuspend end_node Single-Cell Suspension Ready resuspend->end_node

Caption: Workflow for preventing cell clumping in this compound gradients.

TroubleshootingDecisionTree cluster_before cluster_after start Cell Clumping Observed q1 When is clumping occurring? start->q1 a1 Before Gradient Loading q1->a1 a2 During/After Centrifugation q1->a2 s1 Treat with DNase I a1->s1 s2 Add EDTA to buffer a1->s2 s3 Filter cell suspension a1->s3 s4 Reduce cell density a1->s4 q2 Are gradient & cells at room temp? a2->q2 yes1 Yes q2->yes1 no1 No q2->no1 q3 Is centrifuge brake off? yes1->q3 s5 Warm components to 18-20°C no1->s5 yes2 Yes q3->yes2 no2 No q3->no2 s7 Wash collected cells gently & thoroughly yes2->s7 s6 Disable centrifuge brake no2->s6

References

Technical Support Center: Polysucrose 400 Gradients and Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the performance of Polysucrose 400 gradients. It is intended for researchers, scientists, and drug development professionals utilizing this medium for density gradient centrifugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for performing cell separations using this compound gradients?

A1: The optimal temperature for cell separation procedures using this compound gradients is typically in the range of 18-26°C. It is crucial that both the blood or cell sample and the this compound solution are at room temperature (18-20°C) before layering. Performing separations with cold solutions can lead to lower yields and clumping of cells.

Q2: Can I prepare my this compound gradients in advance and store them?

A2: Yes, you can prepare this compound gradients in advance. Prepared gradients can be stored at 4°C for one to two days.[1] It is also possible to prepare gradients by freezing layers of sucrose and storing them indefinitely in a freezer, thawing them at 4°C for 8 to 24 hours before use.[2]

Q3: How does temperature affect the stability of this compound solutions?

A3: this compound is stable in neutral and alkaline solutions.[3] As a dry powder, it is stable for more than six years when stored in a well-sealed container at ambient temperature.[4] In solution, it can be sterilized by autoclaving at 100-110°C for 30 minutes without degradation.[3][5] However, at a pH below 3, it undergoes rapid hydrolysis, especially at elevated temperatures.[3][5]

Q4: My cells are clumping during separation. Could temperature be the cause?

A4: Yes, temperature is a likely cause of cell aggregation. If the this compound solution or the cell sample is too cold, it can lead to cell clumping. Ensure that all solutions and samples are equilibrated to room temperature (18-26°C) before starting the separation process. Improper or prolonged handling of cell samples can also lead to the formation of aggregates.[6]

Q5: How does temperature influence the viscosity and density of my this compound gradient?

Data Presentation

The following tables provide an approximation of the physical properties of this compound solutions at different temperatures. The data presented is for sucrose solutions, which can be used as a reference for this compound.

Table 1: Approximate Viscosity of Sucrose Solutions at Various Temperatures

Concentration (% w/w)Viscosity at 0°C (mPa·s)Viscosity at 20°C (mPa·s)Viscosity at 40°C (mPa·s)
103.131.711.05
207.333.241.79
3022.17.773.79
4091.824.29.77
5066810733.4

Source: Adapted from experimental data for sucrose solutions.[7][8][9] Note: This is an approximation for this compound.

Table 2: Approximate Density of Sucrose Solutions at 20°C

Concentration (% w/v)Density (g/mL)
101.038
201.078
301.119
401.163
501.209

Source: Adapted from publicly available data for sucrose solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Gradients for Room Temperature Centrifugation
  • Solution Preparation: Prepare sterile stock solutions of this compound at the desired concentrations (e.g., 10%, 20%, 30%, 40% w/v) in a suitable buffer (e.g., PBS). Ensure the pH is neutral.

  • Equilibration: Allow all this compound solutions and the biological sample to equilibrate to room temperature (18-26°C). This may take several hours for solutions stored at 4°C.

  • Gradient Formation:

    • Carefully layer the this compound solutions into a centrifuge tube, starting with the highest density solution at the bottom.

    • For a continuous gradient, a gradient maker can be used.

    • For a discontinuous (step) gradient, carefully pipette each layer on top of the previous one with minimal disturbance.

  • Sample Loading: Gently layer the biological sample on top of the gradient.

  • Centrifugation: Perform centrifugation according to your established protocol, ensuring the centrifuge temperature is set to maintain the desired temperature (e.g., 20°C).

Protocol 2: Preparation and Storage of this compound Gradients at 4°C
  • Solution Preparation: Prepare sterile this compound solutions as described in Protocol 1.

  • Gradient Formation: Prepare the gradients at room temperature as described in Protocol 1.

  • Storage: Once prepared, the gradients can be stored at 4°C for up to two days.[1] Ensure the tubes are well-sealed to prevent evaporation and contamination.

  • Pre-Centrifugation Equilibration: Before use, it is critical to allow the stored gradients to equilibrate to the intended operating temperature (e.g., room temperature for cell separation) to prevent issues like cell clumping. For applications requiring cold centrifugation (e.g., to preserve enzyme activity), the sample and centrifuge should also be pre-chilled to 4°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Cell Separation/Resolution Incorrect gradient temperature.Ensure both the this compound solutions and the sample are at the optimal temperature (typically 18-26°C) for the separation.
Temperature fluctuations during centrifugation.Use a temperature-controlled centrifuge and pre-cool or pre-warm the rotor and centrifuge chamber to the desired operating temperature.
Cell Aggregation/Clumping Solutions or sample are too cold.Equilibrate all components to room temperature before starting the procedure.[6]
Prolonged sample handling.Minimize the time the cell suspension is kept before layering onto the gradient.[6]
Inconsistent Results Between Runs Variation in starting temperatures of solutions.Standardize the equilibration time for all solutions and samples.
Convective mixing from temperature changes.If preparing gradients at room temperature for use at 4°C, allow sufficient time for the gradient to thermally equilibrate before loading the sample.
Low Cell Viability Inappropriate temperature for the cell type.While room temperature is often recommended for the separation process, some sensitive cells may require processing at 4°C to maintain viability. Optimize the temperature for your specific cell type.

Visualizations

experimental_workflow Experimental Workflow: Temperature Considerations cluster_prep Preparation cluster_gradient Gradient Formation cluster_centrifugation Centrifugation cluster_analysis Analysis prep_solutions Prepare this compound Stock Solutions equilibrate Equilibrate Solutions & Sample (Room Temperature or 4°C) prep_solutions->equilibrate form_gradient Layer Gradient equilibrate->form_gradient Critical Step: Temperature Homogeneity load_sample Load Sample form_gradient->load_sample centrifuge Centrifuge at Controlled Temperature load_sample->centrifuge fractionate Fractionate Gradient centrifuge->fractionate analyze Analyze Fractions fractionate->analyze

Caption: Workflow for density gradient centrifugation with key temperature control points.

troubleshooting_logic Troubleshooting Logic for Temperature-Related Issues start Experiment Start issue Poor Separation or Cell Clumping? start->issue check_temp Check Temperature of: - this compound solutions - Sample - Centrifuge issue->check_temp Yes other_issue Consider other factors: - Gradient linearity - Centrifugation time/speed - Sample preparation issue->other_issue No temp_correct Are all components at the correct temperature? check_temp->temp_correct equilibrate Action: Equilibrate all components to the recommended temperature. temp_correct->equilibrate No success Successful Separation temp_correct->success Yes equilibrate->start Re-run experiment

Caption: Decision tree for troubleshooting common temperature-related problems.

References

How to avoid contamination when working with Polysucrose 400 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination when working with Polysucrose 400 solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: Unexpected Cell Clumping or Low Cell Viability After Density Gradient Separation

Potential CauseRecommended Solution
Endotoxin Contamination Use this compound with a low endotoxin specification.[1] Prepare all solutions with endotoxin-free water and reagents. Depyrogenate all glassware by dry heat (250°C for at least 30 minutes).[2]
Incorrect Osmolality Ensure the osmolality of your this compound solution is compatible with your specific cell type. Prepare solutions in a balanced salt solution (e.g., PBS or HBSS).
Chemical Contamination (Leachables) Use high-quality, sterile polypropylene or glass centrifuge tubes. Be aware that plasticizers and other chemicals can leach from plasticware, especially during autoclaving or prolonged storage.[3][4][5][6][7] Consider performing an extraction study if you suspect leachables are affecting your results.
Inappropriate pH This compound is sensitive to acidic conditions (pH < 3), especially at elevated temperatures, which can lead to hydrolysis.[8][9][10] Ensure the pH of your solution is maintained in the neutral to alkaline range (pH 7.0-9.0).[9][10]

Issue 2: Visible Microbial Growth (Turbidity, Film, or Colonies) in this compound Solution

Potential CauseRecommended Solution
Inadequate Sterilization Autoclave this compound solutions at 100-110°C for 30 minutes at a neutral pH to ensure sterility without significant degradation.[8][9][10] For heat-sensitive additives, sterile filter the final solution using a 0.22 µm filter.
Compromised Aseptic Technique Prepare and handle all solutions in a certified biological safety cabinet (BSC). Use sterile pipettes, tubes, and containers. Minimize the time containers are open to the environment.
Contaminated Starting Material Use high-purity this compound powder with low microbiological contamination (<100 CFU/g).[9][10]
Improper Storage Store sterile this compound solutions at 2-8°C to inhibit microbial growth. Avoid repeated opening and closing of the storage container.

Frequently Asked Questions (FAQs)

Preparation and Sterilization

  • Q1: How should I prepare a sterile this compound solution? A1: To prepare a sterile this compound solution, slowly dissolve the powder in a suitable aqueous solvent (e.g., balanced salt solution) with constant stirring. Once fully dissolved, sterilize the solution by autoclaving at 100-110°C for 30 minutes.[8][9][10] It is crucial to ensure the solution is at a neutral pH before autoclaving to prevent hydrolysis.[8][9][10] For solutions containing heat-labile components, sterile filtration through a 0.22 µm membrane is recommended.

  • Q2: Can I autoclave this compound solutions? What are the optimal conditions? A2: Yes, this compound solutions can be sterilized by autoclaving. The recommended conditions are 100-110°C for 30 minutes.[8][9][10] It is critical to maintain a neutral pH during autoclaving, as acidic conditions (pH < 3) will cause rapid hydrolysis of the polymer, especially at elevated temperatures.[8][9][10]

Contamination and Purity

  • Q3: What are the common types of contaminants I should be concerned about with this compound solutions? A3: The primary contamination concerns are microbial (bacteria, yeast, and molds) and chemical (endotoxins and leachables from containers). While high concentrations of sucrose can inhibit the growth of some bacteria, osmophilic yeasts and certain bacteria can still proliferate. Endotoxins, which are byproducts of Gram-negative bacteria, are a major concern in cell culture applications as they can impact cell viability and function.[2] Chemical contaminants can leach from plastic storage containers and centrifuge tubes.[3][4][5][6][7]

  • Q4: My this compound solution is clear, does that mean it's free of contamination? A4: Not necessarily. While turbidity can indicate microbial growth, some contaminants like mycoplasma and endotoxins are not visible to the naked eye. Endotoxins are particularly problematic as they are heat-stable and can remain after sterilization.[2] It is recommended to use this compound with certified low endotoxin levels for sensitive applications.

  • Q5: How can I minimize endotoxin contamination? A5: To minimize endotoxin contamination, always use certified endotoxin-free (or low-endotoxin) this compound, water, and other reagents. Glassware should be depyrogenated by baking at 250°C for at least 30 minutes.[2] Use sterile, individually wrapped plasticware from reputable suppliers. Always follow strict aseptic techniques.

Experimental Procedures

  • Q6: I'm seeing a poor separation of my cells during density gradient centrifugation. Could this be a contamination issue? A6: Yes, contamination can affect cell separation. Endotoxins can alter cell properties, leading to improper banding. Microbial growth can increase the viscosity of the solution and physically interfere with cell migration. Additionally, ensure your this compound concentration and gradient are correctly prepared for your specific cell type.

Data Presentation

Table 1: this compound Specifications

ParameterSpecification
Average Molecular Weight (Mw)450,000 ± 100,000 g/mol
pH (10% w/v aqueous solution)7.0 – 9.0
Microbiological Contamination< 100 CFU/g
Yeast and Mold< 10 CFU/g
Bacterial Endotoxins< 1.6 EU/g
Data sourced from a representative Certificate of Analysis.[1]

Table 2: Viscosity of Aqueous Sucrose Solutions at 20°C (Approximation for this compound)

Concentration (% w/w)Viscosity (mPa·s)
101.3
202.2
304.6
4011.2
5037.5
Note: This data is for sucrose and serves as an estimate. The viscosity of this compound solutions will be higher due to its larger molecular weight.

Experimental Protocols

Protocol 1: Preparation of a Sterile 50% (w/v) this compound Stock Solution

  • Materials:

    • This compound powder (low endotoxin)

    • Endotoxin-free water or balanced salt solution (e.g., PBS)

    • Sterile glass bottle or flask

    • Sterile magnetic stir bar and stir plate

    • Autoclave

  • Procedure:

    • Weigh out 50 g of this compound powder.

    • In a biological safety cabinet, add the powder to a sterile glass bottle containing a sterile magnetic stir bar.

    • Slowly add the desired solvent (e.g., endotoxin-free water) while stirring to a final volume of 100 mL. Continue stirring until the powder is completely dissolved. This may take some time.

    • Loosely cap the bottle to allow for pressure exchange.

    • Autoclave at 110°C for 30 minutes.

    • Once cooled to room temperature, tighten the cap and store at 2-8°C.

Protocol 2: Density Gradient Centrifugation for Mononuclear Cell Isolation

  • Materials:

    • Sterile this compound solution (e.g., 1.077 g/mL in a balanced salt solution)

    • Whole blood sample collected with an anticoagulant (e.g., heparin or EDTA)

    • Sterile conical centrifuge tubes (15 mL or 50 mL)

    • Sterile Pasteur pipettes or serological pipettes

    • Centrifuge with a swinging-bucket rotor

  • Procedure:

    • Dilute the whole blood sample 1:1 with a balanced salt solution.

    • Carefully layer 3 mL of the this compound solution into the bottom of a 15 mL conical centrifuge tube.

    • Slowly and carefully layer 4 mL of the diluted blood sample on top of the this compound solution. Minimize mixing of the two layers.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • After centrifugation, four layers should be visible: a top layer of plasma, a distinct band of mononuclear cells (the "buffy coat"), the this compound solution, and a pellet of red blood cells and granulocytes at the bottom.

    • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

    • Collect the mononuclear cell layer using a sterile pipette.

    • Wash the collected cells by resuspending them in a balanced salt solution and centrifuging at 200 x g for 10 minutes. Repeat the wash step.

    • Resuspend the final cell pellet in the appropriate cell culture medium.

Mandatory Visualizations

G cluster_prep Preparation of this compound Solution weigh Weigh this compound Powder dissolve Dissolve in Endotoxin-Free Solvent with Stirring weigh->dissolve sterilize Sterilize (Autoclave or Filter) dissolve->sterilize store Store at 2-8°C sterilize->store G cluster_dgc Density Gradient Centrifugation Workflow start Dilute Whole Blood layer_poly Layer this compound in Tube start->layer_poly layer_blood Layer Diluted Blood onto this compound layer_poly->layer_blood centrifuge Centrifuge at 400 x g for 30 min (Brake Off) layer_blood->centrifuge aspirate_plasma Aspirate Plasma Layer centrifuge->aspirate_plasma collect_cells Collect Mononuclear Cell Layer aspirate_plasma->collect_cells wash_cells Wash Collected Cells collect_cells->wash_cells resuspend Resuspend Cell Pellet wash_cells->resuspend G cluster_sources Potential Contamination Sources cluster_types Types of Contamination cluster_prevention Prevention Strategies raw_materials This compound Powder microbial Microbial (Bacteria, Yeast, Mold) raw_materials->microbial solvents Water/Buffers solvents->microbial chemical Chemical (Endotoxins, Leachables) solvents->chemical labware Glassware/Plasticware labware->chemical environment Air/Surfaces environment->microbial personnel Operator Technique personnel->microbial aseptic_technique Strict Aseptic Technique microbial->aseptic_technique sterile_materials Use of Sterile/Depyrogenated Materials microbial->sterile_materials proper_storage Proper Storage Conditions microbial->proper_storage chemical->sterile_materials quality_reagents High-Quality Reagents chemical->quality_reagents

References

Technical Support Center: Optimizing Cell Separations with Polysucrose 400 Gradients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of cell bands in Polysucrose 400 density gradients.

Troubleshooting Guide

This guide addresses common issues encountered during cell separation experiments using this compound gradients.

Problem Potential Cause Recommended Solution
Poor or No Cell Band Formation Incorrect gradient preparationEnsure accurate preparation of this compound solutions to the desired densities. Verify the integrity of the gradient interface before centrifugation; a sharp line should be visible. Use freshly prepared gradients for best results as they can diffuse over time.[1]
Inappropriate centrifugation speed or timeOptimize centrifugation speed and time for the specific cell type. Insufficient force may not pellet cells effectively, while excessive force can lower yield. A general starting point for mononuclear cell isolation is 400 x g for 30-40 minutes with the brake off.[2][3]
Incorrect temperaturePerform the separation at the recommended temperature, typically 18-20°C.[2] Temperatures that are too low can increase the density of the gradient medium, preventing proper cell sedimentation.[2] Conversely, higher temperatures can decrease the medium's density, causing cells to penetrate the gradient.[2]
Low Cell Yield Cell aggregationDilute blood samples, especially those with high white cell counts, to reduce red blood cell aggregation that can trap white blood cells. Ensure all solutions, including the this compound gradient, are at room temperature (18-26°C) as cold temperatures can promote cell clumping. The use of powder-free gloves is recommended as glove powder can cause cell aggregation.
Improper sample collection or handlingUse fresh blood (drawn within 2-6 hours) for optimal viability and recovery. Ensure proper mixing of blood with anticoagulant immediately after drawing.
Excessive centrifugation forceHigher than necessary centrifugation speeds can damage cells and lead to lower yields.
Contamination of Cell Bands Platelet contaminationThis is often due to collecting too much of the plasma layer above the cell band. To remove platelets, perform a low-speed wash (e.g., 60-100 x g for 10 minutes) of the collected cell fraction.[2]
Red blood cell contaminationThis can occur if the blood sample is not properly diluted or if the centrifugation temperature is too low.[2] Ensure the blood and gradient medium are at 18-20°C.[2]
Granulocyte contaminationThis may result from collecting too much of the this compound layer below the mononuclear cell band. Ensure precise aspiration of the target cell layer.
Cell Clumping Presence of free DNA from lysed cellsThe sticky nature of DNA from ruptured cells is a primary cause of clumping.[4] Handle cells gently, and consider adding DNase I to the cell suspension to break down extracellular DNA.[4][5]
Over-digestion with enzymesExcessive use of enzymes like trypsin for tissue dissociation can damage cell membranes and lead to aggregation.[4][6] Optimize enzyme concentration and incubation time.
Inappropriate centrifuge settingsHigh centrifugation speeds can cause mechanical stress and damage to cells, leading to lysis and clumping.[7] Use gentle centrifugation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for cell separation using a this compound gradient?

A1: The optimal temperature for most applications is between 18°C and 20°C.[2] Temperature is a critical factor as the density of the gradient medium is temperature-dependent. Low temperatures can increase the density, impeding the sedimentation of red blood cells and granulocytes, which can lead to contamination of the mononuclear cell layer.[2] High temperatures can decrease the density, potentially causing lymphocytes to migrate into the gradient layer, resulting in lower yields.[2]

Q2: How can I minimize cell clumping in my samples?

A2: Cell clumping is often caused by the release of DNA from dead or dying cells.[4] To minimize clumping, handle cells gently to maintain viability. The addition of DNase I to your cell suspension can help break down the sticky extracellular DNA.[4][5] Using buffers without calcium and magnesium, or adding chelators like EDTA, can also help reduce cell aggregation.[4] Ensure proper centrifuge settings are used, as excessive force can damage cells.[7]

Q3: What are the recommended centrifugation speed and time for isolating mononuclear cells?

A3: A common starting point for isolating mononuclear cells from peripheral blood is to centrifuge at 400 x g for 30 to 40 minutes at 18-20°C, with the centrifuge brake turned off to prevent disruption of the cell layers upon deceleration.[2][3] However, optimal conditions may vary depending on the specific cell type, sample volume, and centrifuge tube geometry, so some optimization may be necessary.

Q4: Should I dilute my blood sample before layering it onto the this compound gradient?

A4: Yes, it is generally recommended to dilute the blood sample, typically with an equal volume of a balanced salt solution (like PBS). Dilution is particularly important for samples with high hematocrit or high white blood cell counts to reduce the formation of red blood cell aggregates, which can trap mononuclear cells and lead to lower yields.

Q5: How can I improve the purity of my isolated mononuclear cell fraction?

A5: To improve purity, be precise when collecting the mononuclear cell layer at the plasma-gradient interface. Avoid aspirating excess plasma, which can lead to platelet contamination, or excess gradient medium, which can result in granulocyte contamination. Performing subsequent washing steps of the collected cell fraction can also help to remove contaminating platelets and plasma proteins. A low-speed wash (e.g., 120 x g for 10 minutes with the brake off) is effective for platelet removal.

Experimental Protocols

Protocol 1: Preparation of a Discontinuous this compound Gradient

This protocol describes the preparation of a simple two-layer discontinuous gradient, which is a common starting point for many cell separations.

Materials:

  • This compound powder

  • Distilled water or appropriate buffer (e.g., PBS)

  • Solutions of different densities (e.g., 10% and 50% w/v this compound)

  • Sterile centrifuge tubes

  • Pipettes and sterile tips

Methodology:

  • Prepare Stock Solutions: Prepare sterile stock solutions of this compound at the desired high and low concentrations (e.g., 50% and 10% w/v) in a suitable buffer. Ensure the powder is completely dissolved.[8]

  • Layering the Gradient:

    • Carefully pipette the higher density solution (e.g., 50% this compound) into the bottom of a sterile centrifuge tube, taking care not to introduce air bubbles.

    • Gently overlay the lower density solution (e.g., 10% this compound) on top of the high-density layer. This can be done by slowly running the solution down the side of the tube or by using a syringe with a layering cannula.[9] A distinct interface between the two layers should be visible.

  • Gradient Diffusion (Optional for Continuous Gradient): For a continuous gradient, the layered gradient can be allowed to diffuse over a controlled period. This is often done by carefully tilting the tube to a horizontal position and allowing it to sit for a specific time at a controlled temperature (e.g., 4°C for 2 hours) before use.

  • Storage: It is best to use gradients as soon as possible after preparation to avoid excessive diffusion, which can lead to poor or inconsistent results.[1] If necessary, gradients can be stored for a short period at reduced temperatures.[1]

Protocol 2: Isolation of Mononuclear Cells from Peripheral Blood

This protocol provides a standard method for the isolation of lymphocytes and monocytes.

Materials:

  • Anticoagulated whole blood

  • Balanced salt solution (e.g., PBS)

  • This compound-based density gradient medium (e.g., with a density of 1.077 g/mL)

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Methodology:

  • Preparation: Bring the this compound gradient medium and the blood sample to room temperature (18-20°C).

  • Blood Dilution: Dilute the anticoagulated whole blood 1:1 with a balanced salt solution in a centrifuge tube.

  • Gradient Layering:

    • Add the appropriate volume of this compound gradient medium to a new centrifuge tube (e.g., 3 mL for a 15 mL tube).

    • Carefully layer the diluted blood sample on top of the gradient medium, minimizing mixing of the two layers.[2]

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at 18-20°C with the centrifuge brake turned off.[2][3]

  • Cell Collection: After centrifugation, four distinct layers will be visible:

    • Top layer: Plasma and platelets

    • Second layer: A "buffy coat" of mononuclear cells at the plasma-gradient interface

    • Third layer: The this compound gradient medium

    • Bottom pellet: Red blood cells and granulocytes

    • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

    • Using a clean pipette, carefully collect the mononuclear cell layer.

  • Washing:

    • Transfer the collected cells to a new centrifuge tube and add at least 3 volumes of balanced salt solution.

    • Centrifuge at 100-250 x g for 10 minutes to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in the appropriate medium for your downstream application. Repeat the wash step if necessary.

Visualizations

Experimental_Workflow_Mononuclear_Cell_Isolation Workflow for Mononuclear Cell Isolation cluster_prep Sample Preparation cluster_gradient Gradient Centrifugation cluster_collection Cell Collection & Washing start Start: Anticoagulated Whole Blood dilute Dilute 1:1 with Balanced Salt Solution start->dilute layer Layer Diluted Blood onto this compound dilute->layer centrifuge Centrifuge: 400 x g, 30-40 min, 18-20°C (Brake Off) layer->centrifuge collect Aspirate Plasma, Collect Mononuclear Cell Layer centrifuge->collect wash1 Wash with Balanced Salt Solution collect->wash1 pellet Centrifuge to Pellet Cells wash1->pellet resuspend Resuspend in Desired Medium pellet->resuspend end End: Purified Mononuclear Cells resuspend->end

Caption: A flowchart of the key steps for isolating mononuclear cells using a this compound gradient.

Troubleshooting_Logic_Poor_Resolution Troubleshooting Logic for Poor Cell Band Resolution cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Cell Band Resolution cause1 Incorrect Gradient Preparation start->cause1 cause2 Suboptimal Centrifugation start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Cell Aggregation start->cause4 sol1 Verify densities. Use fresh gradient. Ensure sharp interface. cause1->sol1 Check sol2 Optimize speed and time. Ensure brake is off. cause2->sol2 Adjust sol3 Maintain 18-20°C. cause3->sol3 Control sol4 Dilute sample. Use DNase I. Gentle handling. cause4->sol4 Address

Caption: A decision-making diagram for troubleshooting poor cell band resolution in density gradient centrifugation.

References

Addressing lot-to-lot variability in Polysucrose 400 for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address lot-to-lot variability in Polysucrose 400 and ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic, high molecular weight polymer created by the copolymerization of sucrose and epichlorohydrin.[1] It is a neutral, water-soluble molecule with a highly branched structure and a high density of hydroxyl groups, which contributes to its excellent solubility in aqueous solutions.[1][2][3] this compound is noted for its ability to form solutions with low osmotic pressure but high viscosity.

Common applications include:

  • Density Gradient Centrifugation: Used for the separation of cells, organelles, and viruses.[4][5]

  • Protein Stabilization: Acts as a stabilizing agent in protein solutions.[1][6]

  • Immunological Studies: Can function as an immunologically inert carrier for haptens.[1][6]

  • Nucleic Acid Hybridization: Reduces non-specific binding of probes to nitrocellulose membranes.[1][6]

  • Drug Delivery Studies: Utilized in permeability and cell tracking studies.[7]

Q2: What are the key sources of lot-to-lot variability in this compound?

Lot-to-lot variability in this compound can arise from the manufacturing process, which involves the polymerization of sucrose with epichlorohydrin.[2] This can lead to variations in:

  • Molecular Weight Distribution: The average molecular weight and the distribution of polymer sizes can differ between batches.[8][9][10]

  • Degree of Branching: The branching structure of the polymer can vary, affecting its hydrodynamic properties.[1][2]

  • Residual Impurities: Trace amounts of unreacted monomers, salts, or other contaminants from the synthesis and purification process can be present.

  • Physical Properties: This can manifest as differences in viscosity, pH of the solution, and the presence of particulates.

Q3: How should I properly store and handle this compound to maintain its quality?

To ensure the stability and quality of this compound, proper storage and handling are crucial:

  • Storage Conditions: Store the powder in a tightly sealed container in a dry place at room temperature.[8] this compound powder is stable for several years under these conditions.[2][3]

  • Solution Preparation: Dissolve this compound by adding it slowly to the aqueous solution while stirring continuously to prevent clumping.[1][6]

  • pH Stability: this compound is stable in neutral and alkaline solutions.[1][6] Avoid acidic conditions (pH < 3), as this can cause rapid hydrolysis, especially at elevated temperatures.[1][6]

  • Sterilization: Solutions can be sterilized by autoclaving at 100-110°C for 30 minutes in a neutral pH solution without significant degradation.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent Cell Separation in Density Gradients

Q: My lymphocyte separation protocol is yielding variable cell purity and recovery with a new lot of this compound. What could be the cause and how can I troubleshoot it?

A: Inconsistent cell separation is a common issue that can be linked to variations in the density and viscosity of your gradient medium.

Troubleshooting Workflow for Inconsistent Cell Separation

A Start: Inconsistent Cell Separation B Verify Protocol Parameters (Centrifugation speed, time, temperature) A->B C Prepare Density Gradient Medium with New and Old Lots of this compound B->C D Measure Physical Properties (Refractive Index, Viscosity, pH) C->D E Are Physical Properties within Acceptable Range of Old Lot? D->E F Perform a Mock Separation with a Standardized Cell Sample E->F Yes I Contact Supplier for Certificate of Analysis and Report the Lot Variability E->I No G Are Separation Results Consistent? F->G H Adjust Concentration of New Lot to Match Desired Physical Properties G->H No J Qualify New Lot for Use G->J Yes H->F A Start: Cloudy or Precipitated Solution B Was the this compound Added Slowly with Continuous Stirring? A->B C Re-prepare Solution with Proper Dissolution Technique B->C No D Is the Solution Still Cloudy? B->D Yes C->D E Prepare this compound in High-Purity Water D->E Yes I Proceed with Experiment D->I No F Is the Water-Only Solution Clear? E->F G Investigate Buffer Components for Incompatibility F->G Yes H Contact Supplier: Potential Contamination in the Lot F->H No A Start: New Lot of this compound Received B Review Certificate of Analysis A->B C Perform Basic Quality Control (Protocol 1) B->C D Does it Meet Acceptance Criteria? C->D E Perform Functional Assay (Protocol 2) D->E Yes H Quarantine Lot and Contact Supplier D->H No F Does it Meet Acceptance Criteria? E->F G Qualify New Lot for Experimental Use F->G Yes F->H No

References

How to properly sterilize Polysucrose 400 solutions without causing degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper sterilization of Polysucrose 400 solutions to prevent degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Q1: My this compound solution turned yellow and/or the pH decreased after autoclaving. What happened?

A: Discoloration and a drop in pH are primary indicators of this compound degradation. This compound, a polymer of sucrose, is susceptible to hydrolysis of its glycosidic bonds, especially at high temperatures and acidic pH.[1][2][3] This degradation can break down the polymer into its constituent sugars (fructose and glucose), which can then be further degraded into acidic compounds, causing the pH to drop.[1][2]

Q2: I need to sterilize my this compound solution by autoclaving. What are the recommended settings to minimize degradation?

A: To minimize degradation, a gentle autoclaving cycle is recommended. For neutral solutions (pH 7.0), autoclaving at 110°C for 30 minutes has been suggested as a method that does not cause degradation.[3] It is crucial to ensure your solution is at a neutral pH before autoclaving, as acidic conditions significantly accelerate hydrolysis.[3]

Q3: Can I sterilize this compound solutions at the standard 121°C autoclaving temperature?

A: While standard autoclaving at 121°C is a more effective method for sterilization, it significantly increases the risk of this compound degradation.[4][5] If this temperature is necessary, the duration of the cycle should be kept to an absolute minimum. However, for sensitive applications where the integrity of the this compound is critical, this method is not recommended.

Q4: I am trying to sterile filter my this compound solution, but the filter clogs quickly, and the flow rate is very slow. What can I do?

A: The high viscosity of this compound solutions can make sterile filtration challenging.[6][7][8][9] Here are several troubleshooting steps:

  • Use a Prefilter: A prefilter with a larger pore size (e.g., 0.45 µm or larger) placed upstream of your sterilizing grade filter (0.22 µm) can significantly improve throughput by removing larger particles and aggregates.[6][10]

  • Increase Filtration Area: Using a larger diameter filter or a filtration device with a larger surface area will reduce the load on any single point of the membrane.

  • Apply Consistent, Moderate Pressure: Do not apply excessive pressure, as this can compact the filter and worsen clogging.[8] A peristaltic pump or a pressure vessel can provide a more consistent and controlled flow than a syringe.[11]

  • Consider High-Pressure Sterile Filtration (HPSF): For highly viscous solutions, specialized HPSF systems that can operate at higher pressures (up to 900 psi) can be effective.[7][9]

Q5: Will sterile filtration alter the concentration of my this compound solution?

A: For highly viscous solutions, there is a risk of concentration changes due to retention of the polymer by the filter membrane, especially at low pressures.[7] Using a filtration system designed for viscous solutions and potentially a higher, controlled pressure can help mitigate this issue.[7][9] It is advisable to measure the concentration of the solution before and after filtration to confirm that no significant change has occurred.

Data Summary: Sterilization Parameters for this compound

Sterilization MethodKey ParametersPotential for DegradationRecommended for this compound?
Gentle Autoclaving 110°C for 30 minutes at neutral pH (pH 7.0)Low to negligibleYes, with strict pH and temperature control
Standard Autoclaving 121°C for 15-20 minutesHighNot recommended for sensitive applications
Sterile Filtration 0.22 µm pore size filterNoneYes, recommended as the primary method

Experimental Protocols

Protocol 1: Gentle Autoclaving of this compound Solution
  • Preparation: Prepare the this compound solution in a suitable aqueous solvent.

  • pH Adjustment: Adjust the pH of the solution to 7.0 using a suitable buffer or pH adjuster. This is a critical step to prevent acid-catalyzed hydrolysis.

  • Dispensing: Dispense the solution into an autoclavable container. Do not fill the container to more than 75% of its capacity to allow for expansion. Loosely cap the container.

  • Autoclaving: Autoclave at 110°C for 30 minutes. Use a slow exhaust or liquid cycle.

  • Cooling: Allow the solution to cool to room temperature before use.

  • Quality Control: Visually inspect the solution for any discoloration. Optionally, measure the pH and viscosity to confirm that no significant degradation has occurred.

Protocol 2: Sterile Filtration of this compound Solution
  • Filter Selection: Choose a sterilizing-grade filter with a 0.22 µm pore size. For viscous solutions, a filter with a high surface area is recommended. Consider using a prefilter (e.g., 0.45 µm) to improve flow rate and prevent clogging.

  • System Setup:

    • Syringe Filtration (for small volumes): Aseptically attach the filter to a sterile syringe.

    • Pump-Driven Filtration (for larger volumes): Use a peristaltic pump with sterile tubing connected to the filter inlet. This provides a consistent flow rate.

    • Pressure Vessel Filtration: For larger volumes, a pressure vessel can be used to apply even pressure to the solution.

  • Filtration Process:

    • Aseptically transfer the this compound solution to the filtration apparatus.

    • Apply gentle, consistent pressure to start the filtration. Avoid sudden pressure surges.

    • If using a prefilter, ensure it is placed in-line before the sterilizing filter.

    • Collect the sterile filtrate in a sterile container.

  • Integrity Testing: After filtration, it is good practice to perform an integrity test (e.g., bubble point test) on the filter to ensure it was not compromised during the process.[12]

  • Quality Control: Measure the concentration of the this compound solution before and after filtration to ensure no significant retention by the filter occurred.

Visualization

Sterilization_Decision_Workflow start Start: Need to sterilize This compound solution check_sensitivity Is the downstream application sensitive to minor degradation? start->check_sensitivity sterile_filtration Recommended Method: Sterile Filtration check_sensitivity->sterile_filtration Yes gentle_autoclaving Alternative Method: Gentle Autoclaving check_sensitivity->gentle_autoclaving No check_viscosity Is the solution highly viscous? sterile_filtration->check_viscosity autoclaving_protocol Follow Protocol 1: Gentle Autoclaving gentle_autoclaving->autoclaving_protocol filtration_protocol Follow Protocol 2: Sterile Filtration check_viscosity->filtration_protocol No prefiltration Use a prefilter and consider a pump or pressure vessel check_viscosity->prefiltration Yes end End: Sterile this compound solution filtration_protocol->end autoclaving_protocol->end prefiltration->filtration_protocol

Caption: Decision workflow for selecting a sterilization method for this compound.

References

Validation & Comparative

Polysucrose 400 versus Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunological research, cancer studies, and drug development, the isolation of high-quality Peripheral Blood Mononuclear Cells (PBMCs) is a critical first step. The most widely adopted method for this purpose is density gradient centrifugation. This guide provides an in-depth comparison of two key players in this technique: the commercially available, ready-to-use Ficoll-Paque medium and custom-prepared density gradient media using Polysucrose 400.

This comparison will delve into the composition, performance metrics such as cell yield, purity, and viability, and the detailed experimental protocols for each. The information is tailored for researchers, scientists, and drug development professionals to make an informed decision based on the specific needs of their experimental workflows.

The Principle of Density Gradient Centrifugation for PBMC Isolation

The separation of PBMCs from whole blood is based on the differential migration of blood components through a density gradient medium during centrifugation. The medium, with a density of approximately 1.077 g/mL, is carefully layered under diluted whole blood. Upon centrifugation, erythrocytes and granulocytes, which have a higher density, pass through the gradient and pellet at the bottom of the tube. PBMCs, which consist of lymphocytes and monocytes, have a lower density and therefore band at the interface between the plasma and the density gradient medium. Platelets, also having a low density, remain in the plasma layer.

Compositional Analysis: A Closer Look at the Media

Ficoll-Paque is a sterile, ready-to-use solution that has become a staple in many laboratories. A custom-prepared medium using this compound offers a potentially more cost-effective alternative, though it requires in-house preparation and quality control.

FeatureThis compound-Based Medium (Custom-Prepared)Ficoll-Paque (Commercial)
Polysaccharide This compound (a synthetic, high-molecular-weight polymer of sucrose and epichlorohydrin)Ficoll™ 400 (a brand of this compound)[1]
Radiocontrast Agent Sodium DiatrizoateSodium Diatrizoate[1]
Typical Density Adjusted to 1.077 g/mL at 20°C1.077 ± 0.001 g/mL at 20°C[1]
Preparation Prepared in-house from powder componentsPre-sterilized and ready-to-use
Quality Control Dependent on laboratory protocolsCommercially validated for performance and sterility

It is important to note that "Ficoll" is a registered trademark for a specific brand of this compound. Therefore, the core polysaccharide component in both is fundamentally the same. The performance of a custom-prepared medium is highly contingent on the purity of the starting materials and the accuracy of the formulation.

Performance Comparison: Yield, Purity, and Viability

While direct, peer-reviewed studies exhaustively comparing the performance of a generic, custom-prepared this compound medium with the commercial Ficoll-Paque are limited, performance data for Ficoll-Paque is well-documented by the manufacturer and in numerous publications. The performance of a properly formulated this compound-based medium is expected to be comparable, as it is based on the same foundational principles established by Böyum in 1968.

Performance MetricThis compound-Based Medium (Expected)Ficoll-Paque (Reported)
PBMC Recovery ~60-80%60 ± 20% of mononuclear cells from the original blood sample[1]
Purity >90% mononuclear cells95 ± 5% mononuclear cells[1]
Viability >90%>90%[1]
Erythrocyte Contamination Variable, dependent on techniqueMaximum 10%[1]
Granulocyte Contamination Variable, dependent on techniqueMaximum 5%[1]

Note: The performance of a custom-prepared this compound medium is highly dependent on the quality of the raw materials and the precision of the preparation.

Experimental Protocols

Detailed methodologies for PBMC isolation using both Ficoll-Paque and a custom-prepared this compound-based medium are provided below. The core steps are largely similar, with the primary difference being the source of the density gradient medium.

Preparation of a this compound-Based Density Gradient Medium (1.077 g/mL)

This protocol outlines the preparation of a density gradient medium with a final density of approximately 1.077 g/mL.

Materials:

  • This compound powder

  • Sodium Diatrizoate powder

  • Distilled, deionized water

  • 0.22 µm sterile filter

  • Sterile storage bottles

Procedure:

  • For 100 mL of solution, dissolve 5.7 g of this compound in approximately 70 mL of distilled, deionized water. This may require gentle heating and stirring.

  • Once the this compound is fully dissolved, add 9.0 g of Sodium Diatrizoate.

  • Stir until the Sodium Diatrizoate is completely dissolved.

  • Adjust the final volume to 100 mL with distilled, deionized water.

  • Verify the density of the solution using a hydrometer or a density meter and adjust as necessary. The target density is 1.077 g/mL at 20°C.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store in sterile, light-protected bottles at 4°C.

PBMC Isolation Protocol

This protocol is applicable to both Ficoll-Paque and a custom-prepared this compound-based medium.

Materials:

  • Anticoagulated whole blood (e.g., with heparin or EDTA)

  • Density gradient medium (Ficoll-Paque or custom-prepared this compound medium) at room temperature

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a conical tube.

  • Carefully layer the appropriate volume of the density gradient medium into a new sterile conical tube. For a 15 mL tube, typically 3-4 mL of medium is used. For a 50 mL tube, 15 mL is common.

  • Slowly and carefully layer the diluted blood on top of the density gradient medium, minimizing the disturbance of the interface.

  • Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer of PBMCs at the plasma-medium interface, the layer of the density gradient medium, and a pellet of erythrocytes and granulocytes at the bottom.

  • Using a sterile pipette, carefully aspirate the PBMC layer and transfer it to a new sterile conical tube.

  • Wash the isolated PBMCs by adding at least 3 volumes of sterile PBS.

  • Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the PBMCs.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications. A second wash step may be performed to ensure the complete removal of the density gradient medium and platelets.

Visualizing the Workflow

The following diagrams illustrate the key steps in the preparation of a custom this compound-based medium and the subsequent PBMC isolation workflow.

G cluster_prep Medium Preparation dissolve_poly Dissolve this compound in distilled water add_diatrizoate Add and dissolve Sodium Diatrizoate dissolve_poly->add_diatrizoate adjust_vol Adjust to final volume add_diatrizoate->adjust_vol check_density Verify density (1.077 g/mL) adjust_vol->check_density sterilize Sterile filter (0.22 µm) check_density->sterilize storage Store at 4°C, protected from light sterilize->storage

Preparation of this compound-Based Medium

G cluster_iso PBMC Isolation Workflow start Dilute whole blood 1:1 with PBS layer_blood Carefully layer diluted blood onto medium start->layer_blood layer_medium Add density gradient medium to tube layer_medium->layer_blood centrifuge Centrifuge at 400-500 x g for 30-40 min (brake off) layer_blood->centrifuge harvest Aspirate PBMC layer at interface centrifuge->harvest wash1 Wash PBMCs with PBS harvest->wash1 pellet1 Centrifuge to pellet cells wash1->pellet1 resuspend Resuspend in appropriate buffer pellet1->resuspend

PBMC Isolation Workflow Diagram

Conclusion: Making the Right Choice

The choice between a custom-prepared this compound-based medium and a commercial product like Ficoll-Paque depends on several factors:

  • Cost: Preparing the medium in-house from raw materials can be significantly more cost-effective, especially for large-scale studies.

  • Convenience: Ficoll-Paque offers the convenience of a sterile, ready-to-use solution, saving time and eliminating the need for in-house preparation and quality control.

  • Consistency and Quality: Commercial products undergo rigorous quality control, ensuring batch-to-batch consistency in density and performance. This can be a critical factor for the reproducibility of experimental results. In-house preparations may be subject to variability.

  • Application: For routine, high-throughput applications where consistency is paramount, a commercial product may be preferred. For smaller-scale studies or in laboratories with established protocols for reagent preparation and quality control, a custom-prepared medium can be a viable and economical option.

Ultimately, both approaches, when executed correctly, are based on the same robust scientific principle and can yield high-quality PBMCs suitable for a wide range of downstream applications in research and drug development.

References

A Comparative Analysis of Polysucrose 400 and OptiPrep for Creating Density Gradients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal medium for density gradient centrifugation, this guide provides a detailed comparison of Polysucrose 400 and OptiPrep™. This analysis is supported by a review of their physicochemical properties and performance in various biological separation applications.

Density gradient centrifugation is a cornerstone technique for the purification of cells, organelles, viruses, and macromolecules. The choice of gradient medium is critical for achieving high resolution and maintaining the biological integrity of the sample. This guide compares two commonly used media: this compound, a synthetic polymer of sucrose, and OptiPrep™, a solution based on the iodinated compound iodixanol.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a density gradient medium is largely dictated by its physical and chemical properties. This compound and OptiPrep™ differ significantly in their composition, which in turn affects their viscosity, osmolality, and biocompatibility.

PropertyThis compoundOptiPrep™ (60% Iodixanol)
Composition Synthetic high molecular weight polymer of sucrose and epichlorohydrin.[1]60% (w/v) solution of iodixanol in water.[2][3]
Molecular Weight Approximately 400,000 Da.[1]1550 Da.[4]
Viscosity High, which can impact sedimentation rates.Low viscosity, allowing for shorter centrifugation times.[2][3][5]
Osmolality Can be hypertonic, potentially affecting cell viability and morphology.Can be made iso-osmotic at all densities, preserving cell integrity.[2][3][5]
Sterility & Endotoxins Typically supplied as a non-sterile powder requiring preparation and sterilization.Provided as a sterile, endotoxin-tested solution.[2][3]
Biocompatibility Generally considered non-toxic to cells.Non-ionic and non-toxic to cells, metabolically inert.[2][3]

Performance in Key Research Applications

The choice between this compound and OptiPrep™ often depends on the specific application and the biological material being isolated.

Cell Separation

Both media are used for the separation of various cell types. This compound, often in combination with sodium metrizoate (e.g., in Lymphoprep™), is a classic medium for isolating peripheral blood mononuclear cells (PBMCs).[6][7] The polysaccharide aggregates erythrocytes, accelerating their sedimentation.[1][6]

OptiPrep™, on the other hand, offers significant advantages for cell separation due to its iso-osmotic nature, which is crucial for maintaining the viability and function of sensitive cell types.[2][3] It can be used to create both continuous and discontinuous gradients for the purification of various cells, including blood cells, progenitor cells, and islets of Langerhans.[2][3] The low viscosity of OptiPrep™ also allows for faster separation at lower centrifugal forces, further preserving cell integrity.[5]

Organelle Isolation

For the isolation of subcellular organelles, maintaining an iso-osmotic environment is critical to prevent organelle lysis. Traditional methods often use hypertonic sucrose gradients, which can cause organelles to shrink and alter their buoyant density. OptiPrep™ provides a significant advantage by allowing for the creation of iso-osmotic gradients, leading to better preservation of organelle structure and function.[5][8][9] This has been demonstrated in the purification of mitochondria, nuclei, and other organelles, where OptiPrep™ gradients have been shown to yield purer fractions with higher functional integrity compared to sucrose gradients.[5]

Virus Purification

In virology, maintaining the infectivity of the purified virus is paramount. While both media can be used for virus purification, OptiPrep™ offers distinct advantages. Traditional sucrose and cesium chloride (CsCl) gradients are often hyperosmotic and can lead to a significant loss of viral infectivity.[10] In contrast, OptiPrep™ allows for the isolation of viruses under iso-osmotic conditions, resulting in a higher recovery of infectious viral particles.[10][11][12][13] Studies have shown that viruses purified using OptiPrep™ gradients exhibit a much better retention of their surface architecture and higher infectivity-to-particle ratios compared to those purified with CsCl or sucrose gradients.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for creating density gradients with this compound and OptiPrep™.

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) using a Polysucrose-based Gradient (Ficoll-Paque™)

This protocol describes a standard method for the isolation of PBMCs from whole blood.

  • Preparation: Dilute the anticoagulated blood sample 1:1 with a balanced salt solution.

  • Layering: Carefully layer the diluted blood sample over the Ficoll-Paque™ PLUS solution in a centrifuge tube, minimizing mixing at the interface.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Collection: After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll-Paque™ interface. Carefully aspirate this layer.

  • Washing: Wash the collected cells with a balanced salt solution and centrifuge to pellet the cells. Repeat the wash step.

  • Resuspension: Resuspend the final cell pellet in the appropriate culture medium or buffer for downstream applications.

G cluster_prep Sample Preparation cluster_gradient Gradient Formation cluster_centrifugation Centrifugation cluster_collection Cell Collection & Washing start Anticoagulated Whole Blood dilute Dilute 1:1 with Balanced Salt Solution start->dilute layer Layer Diluted Blood over Ficoll-Paque™ dilute->layer ficoll Ficoll-Paque™ PLUS ficoll->layer centrifuge Centrifuge 400 x g, 30-40 min, RT (Brake off) layer->centrifuge collect Aspirate PBMC Layer centrifuge->collect wash1 Wash with Balanced Salt Solution collect->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in Desired Medium wash2->resuspend

PBMC Isolation Workflow with Polysucrose-based Gradient.
Protocol 2: Isolation of Senescent Cells using an OptiPrep™ Discontinuous Gradient

This protocol, adapted from a published study, demonstrates the use of OptiPrep™ for separating senescent cells based on their size and density.[14]

  • Gradient Preparation:

    • Prepare different concentrations of OptiPrep™ (e.g., 5%, 10%, 15%, 22-25%) by diluting the 60% stock solution in cell culture medium.[14]

    • Create a discontinuous gradient by carefully layering the different OptiPrep™ solutions in a centrifuge tube, starting with the highest density at the bottom. A typical gradient might consist of a 22-25% layer, followed by a 15% layer, and then a 5% or 10% layer.[14]

  • Sample Loading: Resuspend the cell pellet in the highest percentage OptiPrep™ solution used in the gradient and load it at the bottom of the tube.[14]

  • Centrifugation: Centrifuge the gradient at 1000 x g for 20-30 minutes at room temperature.[14]

  • Fraction Collection: After centrifugation, distinct cell layers will be visible at the interfaces of the different OptiPrep™ concentrations. Carefully collect the desired cell fraction (e.g., the layer containing senescent cells).

  • Washing and Resuspension: Wash the collected cells with phosphate-buffered saline (PBS) and resuspend them in the appropriate medium for further analysis.[14]

G cluster_gradient_prep Gradient Preparation cluster_sample_prep Sample Preparation & Loading cluster_centrifugation_collection Centrifugation & Collection stock 60% OptiPrep™ Stock dilutions Prepare 5%, 10%, 15%, 22-25% dilutions stock->dilutions layering Layer discontinuous gradient in tube dilutions->layering load Load at the bottom of the gradient layering->load cells Cell Pellet resuspend_sample Resuspend in 22-25% OptiPrep™ cells->resuspend_sample resuspend_sample->load centrifuge Centrifuge 1000 x g, 20-30 min, RT load->centrifuge collect_fraction Collect desired cell fraction centrifuge->collect_fraction wash_resuspend Wash with PBS and resuspend in medium collect_fraction->wash_resuspend

Senescent Cell Isolation Workflow with OptiPrep™.

Summary and Recommendations

Both this compound and OptiPrep™ are effective tools for creating density gradients, but they cater to different experimental needs and priorities.

This compound is a cost-effective option that has been a staple in many laboratories for decades, particularly for robust applications like PBMC isolation. However, its high viscosity and the hypertonic nature of its solutions can be detrimental to sensitive biological samples.

OptiPrep™ represents a more advanced solution, offering significant advantages in terms of biocompatibility. Its iso-osmotic nature, low viscosity, sterility, and low endotoxin levels make it the superior choice for applications where cell viability, organelle integrity, and viral infectivity are critical. While it may be a more expensive option, the improved quality and reproducibility of the results often justify the investment, especially in sensitive downstream applications common in drug development and fundamental research.

For researchers working with delicate cells, isolating functional organelles, or purifying infectious viruses, OptiPrep™ is the recommended medium. For routine, less sensitive applications where cost is a primary concern, this compound remains a viable alternative.

References

A Comparative Analysis of Polysucrose 400 and Sucrose for Enhanced Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of proteins is a critical aspect of formulating effective and safe therapeutics. This guide provides an in-depth comparison of two excipients, Polysucrose 400 and sucrose, evaluating their efficacy in protein stabilization. The comparison is supported by experimental data and detailed methodologies to assist in making informed decisions for formulation development.

Executive Summary

Both this compound (a synthetic polymer of sucrose) and sucrose are effective in stabilizing proteins, albeit through different primary mechanisms. Sucrose, a disaccharide, is a well-established stabilizer that acts primarily through preferential exclusion and vitrification, leading to an increase in the thermal stability of proteins. This compound, a high-molecular-weight polymer, is recognized for its cryoprotective properties and its ability to stabilize macromolecules in solution and during drying. While direct comparative studies are limited, available data suggests that this compound can offer unique stabilizing benefits, particularly in the context of cryopreservation and macromolecular crowding.

Mechanism of Action

Sucrose: Preferential Exclusion and Vitrification

Sucrose is known to stabilize proteins in aqueous solutions primarily through the mechanism of preferential exclusion . In this model, sucrose is preferentially excluded from the protein's surface, which increases the free energy of the system. To minimize this unfavorable interaction, the protein adopts a more compact, native conformation, thus increasing its stability.[1][2][3] During freeze-drying, sucrose forms a glassy amorphous matrix, a process known as vitrification , which immobilizes the protein and prevents degradation.[3][4] Another proposed mechanism is the water replacement hypothesis , where sucrose molecules form hydrogen bonds with the protein, replacing the water molecules lost during desiccation.[3]

This compound: Cryoprotection and Macromolecular Crowding

This compound, also known by the trade name Ficoll® 400, is a synthetic, highly branched polymer of sucrose.[5] It is noted for its role as a cryoprotective agent , protecting sensitive macromolecules both in solution and during vacuum drying.[5] The large size of this compound contributes to a macromolecular crowding effect. This effect can accelerate the association of protein molecules, which in some cases may promote aggregation, but can also favor the formation of more compact and stable protein structures.[6] Its high molecular weight and numerous hydroxyl groups also allow it to form a viscous, protective environment around the protein.

The proposed mechanisms of protein stabilization by these two excipients can be visualized as follows:

cluster_sucrose Sucrose Stabilization cluster_polysucrose This compound Stabilization Sucrose Sucrose Protein_N Native Protein Sucrose->Protein_N Preferential Exclusion Vitrification Vitrification (Glassy Matrix) Sucrose->Vitrification Water_Replacement Water Replacement (H-bonding) Sucrose->Water_Replacement Protein_U Unfolded Protein Protein_U->Protein_N Stabilization Vitrification->Protein_N Immobilization Water_Replacement->Protein_N Structural Integrity Polysucrose This compound Crowding Macromolecular Crowding Polysucrose->Crowding Cryoprotection Cryoprotection Polysucrose->Cryoprotection Protein_U_Poly Unfolded Protein Protein_N_Poly Native Protein Protein_U_Poly->Protein_N_Poly Stabilization Crowding->Protein_N_Poly Favors Compact State Cryoprotection->Protein_N_Poly Protection during Freezing

Figure 1: Mechanisms of protein stabilization by Sucrose and this compound.

Quantitative Data Comparison

While direct head-to-head studies providing quantitative data for this compound in comparison to sucrose for the same protein under identical conditions are scarce, we can infer their relative efficacy from existing literature.

ParameterSucroseThis compound (Ficoll® 400)Protein Model(s)Reference(s)
Thermal Stability (Tm) Increases Tm by 6-8°C (at 40 wt%)Increases Tm by up to 8 K (for Ficoll 70 at 260 mg/ml)Whey Protein Isolate, Creatine Kinase[2][7]
Aggregation Reduces aggregation rates with increasing concentrationCan accelerate fibrillation (e.g., α-synuclein) due to macromolecular crowdingVarious proteins, α-synuclein[6][8]
Cryoprotection Effective cryoprotectant, often used in freeze-dryingEffective cryoprotectant, improves post-thaw characteristicsRabbit Spermatozoa[9]

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of a protein by determining its melting temperature (Tm).[10][11][12]

Experimental Workflow:

A Prepare protein solutions with and without excipient (Sucrose or this compound) B Load protein solution into the sample cell and buffer into the reference cell of the DSC instrument A->B C Heat both cells at a constant rate over a defined temperature range B->C D Measure the differential heat capacity (ΔCp) between the sample and reference cells C->D E Plot ΔCp versus temperature to obtain a thermogram D->E F Determine the melting temperature (Tm) from the peak of the thermogram E->F

Figure 2: Workflow for Differential Scanning Calorimetry (DSC).

Detailed Protocol:

  • Sample Preparation: Prepare protein solutions at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare parallel samples containing the desired concentration of sucrose or this compound.

  • DSC Measurement: Load the protein solution into the sample cell and the corresponding buffer (with or without excipient) into the reference cell of the calorimeter.

  • Temperature Scan: Heat the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis: The resulting thermogram (a plot of excess heat capacity versus temperature) is analyzed to determine the Tm, which is the temperature at which 50% of the protein is unfolded.

Aggregation Kinetics Assay using Thioflavin T (ThT)

The Thioflavin T (ThT) assay is a common method for monitoring the formation of amyloid fibrils, a type of protein aggregate.

Experimental Workflow:

A Prepare protein solutions under conditions that induce aggregation B Add Thioflavin T to the protein solutions A->B C Incubate the samples at a constant temperature with intermittent shaking B->C D Measure the fluorescence intensity of ThT at regular time intervals (Excitation ~440 nm, Emission ~485 nm) C->D E Plot fluorescence intensity versus time to monitor aggregation kinetics D->E

Figure 3: Workflow for Thioflavin T (ThT) Aggregation Assay.

Detailed Protocol:

  • Sample Preparation: Prepare protein solutions in a buffer that promotes aggregation (e.g., low pH, elevated temperature). Prepare identical samples containing different concentrations of sucrose or this compound.

  • ThT Addition: Add a stock solution of ThT to each sample to a final concentration of approximately 10-20 µM.

  • Incubation and Measurement: Incubate the samples in a plate reader at a constant temperature with periodic shaking. Measure the fluorescence intensity at regular intervals.

  • Data Analysis: An increase in fluorescence intensity indicates the formation of amyloid fibrils. The lag time, elongation rate, and final plateau of the fluorescence curve provide quantitative information about the aggregation process.

Conclusion

The choice between this compound and sucrose for protein stabilization will depend on the specific protein, the formulation requirements, and the intended storage conditions.

  • Sucrose is a well-characterized and effective stabilizer, particularly for increasing the thermal stability of proteins in both liquid and lyophilized formulations. Its mechanism of action through preferential exclusion is broadly applicable to a wide range of proteins.

  • This compound shows promise as a cryoprotectant and may offer advantages in specific applications, such as the cryopreservation of cells and complex biological samples. Its effect on protein stability through macromolecular crowding should be carefully evaluated, as it can potentially accelerate aggregation for some proteins.

For optimal formulation development, it is recommended to empirically test both excipients, along with other potential stabilizers, to determine the most effective solution for a given protein therapeutic. The experimental protocols provided in this guide can serve as a starting point for such investigations.

References

Validation studies of Polysucrose 400 for the isolation of a specific cell type

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell types is a critical first step for a multitude of downstream applications. Polysucrose 400, a synthetic, non-ionic polymer of sucrose and epichlorohydrin, is a widely utilized density gradient medium for the separation of cells, cellular organelles, and viruses. This guide provides a comprehensive comparison of this compound with alternative cell isolation techniques, supported by experimental data and detailed protocols.

Performance Comparison of Cell Isolation Methods

The selection of a cell isolation method is contingent on the specific cell type, the required purity, viability, and the intended downstream applications. This section compares this compound-based density gradient centrifugation with other common methods for the isolation of mesenchymal stem cells (MSCs) and pancreatic islets.

Data Summary: Mesenchymal Stem Cell (MSC) Isolation from Bone Marrow

ParameterThis compound (Ficoll)Percoll
Nucleated Cell Recovery 25.3 ± 8.9 x 10⁷ cells13.6 ± 6.6 x 10⁷ cells
Colony Forming Unit-Fibroblast (CFU-F) Efficiency 119 ± 69 CFU-F/10⁷ mononuclear cells46 ± 35 CFU-F/10⁷ mononuclear cells
Cell Viability of Nucleated Cells 53.8 ± 2.7%40.2 ± 3%

Data Summary: Pancreatic Islet Isolation

ParameterThis compound (Ficoll Gradient)Hand-Picking Isolation (HPI)
Time Consumption 34 ± 3 min30 ± 4 min
Purity Lower than HPIHigher than Ficoll Gradient
Viability 82.6 ± 4.5%96.2 ± 3.2%
Yield Lower (especially for smaller islets)Higher

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cell isolation experiments. Below are protocols for the isolation of human lymphocytes and rat pancreatic islets using this compound-based media.

Protocol 1: Isolation of Human Lymphocytes using Lympholyte®-H (this compound-based)

Materials:

  • Lympholyte®-H (5.64% this compound and 9.65% Sodium Diatrizoate, Density: 1.077 g/cm³)

  • Human whole blood collected in an anticoagulant (e.g., heparin)

  • Serum-free medium (e.g., Phosphate Buffered Saline, PBS)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Sterile pipettes

Procedure:

  • Bring Lympholyte®-H and the serum-free medium to room temperature.

  • Dilute the whole blood with an equal volume of the serum-free medium.

  • Carefully layer 6 mL of the diluted blood over 3 mL of Lympholyte®-H in a 15 mL centrifuge tube, minimizing mixing at the interface.

  • Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible:

    • Top layer: Plasma

    • Second layer (interface): Lymphocytes and monocytes (buffy coat)

    • Third layer: Lympholyte®-H

    • Bottom pellet: Erythrocytes and granulocytes

  • Carefully aspirate the lymphocyte/monocyte layer from the interface.

  • Wash the collected cells by adding an excess of serum-free medium and centrifuging at 800 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

Protocol 2: Isolation of Rat Pancreatic Islets using a Discontinuous this compound (Ficoll) Gradient

Materials:

  • Collagenase P solution (1 U/mL)

  • Quenching buffer (e.g., HBSS with 10% FBS)

  • Ficoll solutions of different densities (prepared with this compound):

    • 1.108 g/cm³

    • 1.096 g/cm³

    • 1.037 g/cm³

  • Culture medium (e.g., CMRL 1066 with 10% FBS and Penicillin/Streptomycin)

  • Sterile centrifuge tubes (50 mL)

  • Shaking water bath at 37°C

Procedure:

  • Perfuse the pancreas with cold Collagenase P solution.

  • Excise the pancreas and digest it in the Collagenase P solution in a shaking water bath at 37°C for approximately 20 minutes.

  • Stop the digestion by adding cold Quenching buffer.

  • Filter the tissue suspension through a 400 µm screen.

  • Wash the filtered digest by centrifugation at 200 x g for 1 minute at 4°C.

  • Resuspend the cell pellet in 12 mL of the 1.108 g/cm³ Ficoll solution.

  • Carefully overlay the cell suspension with 10 mL of the 1.096 g/cm³ Ficoll solution, followed by 10 mL of the 1.037 g/cm³ Ficoll solution to create a discontinuous gradient.

  • Centrifuge the gradient at 2000 rpm for 4 minutes at 4°C with the brake off.

  • Islets will be located at the interface between the 1.096 g/cm³ and 1.037 g/cm³ layers.

  • Collect the islets from the interface, wash with culture medium, and culture as required.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the cell isolation workflow and relevant signaling pathways in the isolated cells.

G cluster_workflow Density Gradient Cell Isolation Workflow start Whole Blood or Digested Tissue layering Layer Sample onto This compound Gradient start->layering centrifugation Centrifugation layering->centrifugation separation Separation into Layers centrifugation->separation collection Collect Cell Layer from Interface separation->collection washing Wash Isolated Cells collection->washing end Pure Cell Population washing->end

Caption: A generalized workflow for cell isolation using density gradient centrifugation with this compound.

G cluster_insulin Insulin Signaling Pathway in Pancreatic β-Cells Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Ras Ras IRS->Ras AKT Akt/PKB PI3K->AKT CellGrowth Cell Growth & Proliferation AKT->CellGrowth Survival Cell Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression

Caption: Key components of the insulin signaling pathway relevant to the function of isolated pancreatic β-cells.

G cluster_tgf TGF-β Signaling in Mesenchymal Stem Cell Differentiation TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor SMADs SMAD 2/3 Receptor->SMADs SMAD4 SMAD 4 SMADs->SMAD4 Nucleus Nucleus SMAD4->Nucleus Transcription Gene Transcription Nucleus->Transcription Chondrogenesis Chondrogenesis Transcription->Chondrogenesis Osteogenesis Osteogenesis (Inhibition/Promotion) Transcription->Osteogenesis

Caption: Simplified TGF-β signaling pathway influencing the differentiation of mesenchymal stem cells.

Assessing the Purity of Cells Isolated with Polysucrose 400 using Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. The purity of the isolated cells directly impacts the reliability and reproducibility of experimental results. Polysucrose 400 is a high molecular weight, hydrophilic polymer of sucrose used to form density gradients for the separation of cells and organelles. This guide provides a comprehensive comparison of this compound-based density gradient centrifugation with alternative cell isolation methods, supported by experimental data and detailed protocols. The purity of the isolated cells is assessed using flow cytometry, the gold standard for single-cell analysis.

Comparison of Cell Isolation Methodologies

The choice of cell isolation method depends on several factors, including the starting sample, the target cell type, the desired purity and yield, and the available resources. Here, we compare density gradient centrifugation using this compound (often used in formulations like Ficoll-Paque) with immunomagnetic cell separation, a widely used alternative.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of density gradient centrifugation with this compound/Ficoll-Paque and immunomagnetic separation for the isolation of lymphocytes from peripheral blood mononuclear cells (PBMCs).

Performance MetricDensity Gradient Centrifugation (this compound/Ficoll-Paque)Immunomagnetic Separation (Negative Selection)
Purity 95% ± 5% mononuclear cells[1]>95% target cells[2]
Viability >90%[1]>95%
Recovery 60% ± 20% of mononuclear cells[1]Typically >80%
Hands-on Time ~2 hours~30 minutes
Cost per Sample LowModerate to High
Throughput Low to MediumHigh
Principle Separation based on cell density[1]Separation based on cell surface antigen expression[2]

Experimental Protocols

Detailed methodologies for cell isolation and subsequent purity assessment are crucial for obtaining reliable results.

Protocol 1: Lymphocyte Isolation using this compound/Ficoll-Paque

This protocol is based on the principle of density gradient centrifugation.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound/Ficoll-Paque solution (density 1.077 g/mL)

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood sample 1:1 with PBS in a conical tube.

  • Carefully layer 3 mL of the this compound/Ficoll-Paque solution under the diluted blood sample in a new conical tube, creating a distinct interface.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.

  • After centrifugation, four distinct layers will be visible: plasma and platelets at the top, a "buffy coat" of mononuclear cells (lymphocytes and monocytes) at the plasma-Polysucrose 400 interface, the this compound layer, and a pellet of granulocytes and erythrocytes at the bottom.

  • Carefully aspirate the buffy coat layer containing the lymphocytes and transfer it to a new conical tube.

  • Wash the collected cells by adding at least 3 volumes of PBS and centrifuge at 100-250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications, such as flow cytometry staining buffer.

Protocol 2: Lymphocyte Isolation using Immunomagnetic Separation (Negative Selection)

This protocol utilizes antibodies conjugated to magnetic particles to deplete unwanted cells, leaving a highly purified population of untouched target lymphocytes.

Materials:

  • PBMCs isolated by density gradient centrifugation or whole blood

  • Immunomagnetic lymphocyte isolation kit (e.g., EasySep™ Direct Human Total Lymphocyte Isolation Kit)

  • Appropriate buffer (as recommended by the kit manufacturer)

  • Magnetic stand

  • Sterile tubes and pipettes

Procedure:

  • Prepare the cell suspension according to the manufacturer's protocol. This may involve starting with whole blood or a pre-enriched PBMC fraction.

  • Add the antibody cocktail (containing antibodies against non-lymphocyte cell surface markers) to the cell suspension and incubate.

  • Add the magnetic particles and incubate to allow binding to the antibody-labeled cells.

  • Place the tube in the magnetic stand for the recommended time to allow the magnetically labeled, unwanted cells to adhere to the side of the tube.

  • Carefully pour or pipette off the supernatant containing the untouched, purified lymphocytes into a new tube.

  • The isolated lymphocytes are now ready for downstream analysis.

Protocol 3: Purity Assessment by Flow Cytometry

This protocol outlines the general steps for staining isolated lymphocytes and analyzing their purity using a flow cytometer.

Materials:

  • Isolated lymphocyte suspension

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against lymphocyte-specific markers (e.g., CD45, CD3, CD19, CD56) and markers for potential contaminating cells (e.g., CD14 for monocytes)

  • Viability dye (e.g., 7-AAD, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Adjust the cell concentration of the isolated lymphocyte suspension to 1 x 10^7 cells/mL in flow cytometry staining buffer.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the predetermined optimal concentrations of the fluorochrome-conjugated antibodies to the respective tubes. Include an unstained control and single-stain controls for compensation.

  • Incubate the tubes for 20-30 minutes at 4°C in the dark.

  • Wash the cells by adding 2 mL of flow cytometry staining buffer and centrifuge at 300-400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

  • Just before analysis, add a viability dye to distinguish live from dead cells.

  • Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

G cluster_0 Density Gradient Centrifugation Workflow start Whole Blood Sample dilute Dilute 1:1 with PBS start->dilute layer Layer over this compound dilute->layer centrifuge Centrifuge 400g, 30 min layer->centrifuge harvest Harvest Buffy Coat centrifuge->harvest wash Wash with PBS harvest->wash resuspend Resuspend for Analysis wash->resuspend

Caption: Workflow for lymphocyte isolation using this compound.

G cluster_1 Immunomagnetic Separation Workflow start_mag Cell Suspension add_ab Add Antibody Cocktail start_mag->add_ab add_beads Add Magnetic Particles add_ab->add_beads incubate Incubate add_beads->incubate place_magnet Place in Magnetic Field incubate->place_magnet collect Collect Supernatant (Purified Cells) place_magnet->collect

Caption: Workflow for immunomagnetic cell separation.

G cluster_2 Flow Cytometry Purity Assessment Workflow start_flow Isolated Cells stain Stain with Antibodies & Viability Dye start_flow->stain wash_flow Wash stain->wash_flow acquire Acquire on Flow Cytometer wash_flow->acquire analyze Analyze Data (Gating) acquire->analyze purity_result Determine Purity analyze->purity_result

References

Polysucrose 400: A Viable Alternative to Ficoll® for High-Yield Cell Separation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cell separation techniques, the choice of a reliable and efficient density gradient medium is paramount. Ficoll® has long been a staple in laboratories for the isolation of mononuclear cells and other cell types. However, Polysucrose 400 has emerged as a chemically similar and cost-effective alternative, delivering comparable performance in various research applications. This guide provides an objective comparison of this compound and Ficoll®, supported by their physicochemical properties and a detailed experimental protocol for lymphocyte separation.

Introduction to this compound and Ficoll®

This compound and Ficoll® 400 are non-ionic, synthetic polymers of sucrose and epichlorohydrin.[1][2][3] Both are highly branched, hydrophilic polymers with an average molecular weight of approximately 400,000 daltons.[4] These characteristics make them ideal for creating density gradients for the separation of cells, organelles, and viruses.[1][5] Due to their high molecular weight and low osmotic pressure, solutions of this compound and Ficoll® preserve cell morphology and function effectively during separation.[1] In fact, the terms are often used interchangeably in product literature, with some products being labeled as "Ficoll® 400 [this compound]," highlighting their fundamental similarity.[6][7][8][9]

Physicochemical and Performance Comparison

Below is a summary of the key properties and expected performance characteristics based on available data for both reagents when used in density gradient media for cell separation.

Property/Performance MetricThis compoundFicoll® 400
Chemical Composition Synthetic polymer of sucrose and epichlorohydrinSynthetic polymer of sucrose and epichlorohydrin
Average Molecular Weight ~400,000 g/mol ~400,000 g/mol
Ionic Nature Non-ionicNon-ionic
Solubility Highly soluble in aqueous solutionsHighly soluble in aqueous solutions
Osmolality in Solution LowLow
Biocompatibility High, preserves cell viability and morphologyHigh, preserves cell viability and morphology
Typical Application Density gradient centrifugation for cell separationDensity gradient centrifugation for cell separation
Expected Cell Viability >90%>90%[10]
Expected Mononuclear Cell Purity 95 ± 5%[10]95 ± 5%[10]
Expected Mononuclear Cell Recovery 60 ± 20%[10]60 ± 20%[10]

Experimental Protocols

A common application for both this compound and Ficoll® is the isolation of peripheral blood mononuclear cells (PBMCs). The following is a detailed methodology for this procedure.

Preparation of Density Gradient Medium (e.g., 1.077 g/mL)

A density gradient medium for lymphocyte separation is typically prepared by combining this compound or Ficoll® 400 with a dense, iodinated contrast agent like sodium diatrizoate. Many commercial preparations, such as Ficoll-Paque™ PLUS and Lymphoprep™, are available pre-formulated.[2][10] A typical formulation consists of 5.7% (w/v) this compound or Ficoll® 400 and 9.0% (w/v) sodium diatrizoate in water, with a final density of 1.077 g/mL.

Protocol for PBMC Isolation
  • Blood Collection and Dilution:

    • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).

    • Dilute the blood with an equal volume of a balanced salt solution (e.g., PBS) at room temperature.[11]

  • Layering the Density Gradient:

    • Carefully add the density gradient medium (prepared with either this compound or Ficoll®) to a sterile centrifuge tube. For every 4 mL of diluted blood, use approximately 3 mL of the density gradient medium.

    • Slowly and carefully layer the diluted blood on top of the density gradient medium, minimizing the mixing of the two layers to create a sharp interface.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature (18-20°C) with the centrifuge brake turned off to avoid disturbing the layers.[11][12]

  • Isolation of Mononuclear Cells:

    • After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a cloudy band of mononuclear cells (the "buffy coat"), the density gradient medium, and a pellet of erythrocytes and granulocytes at the bottom of the tube.

    • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

    • Using a clean pipette, collect the layer of mononuclear cells at the interface.[12]

  • Washing the Cells:

    • Transfer the collected cells to a new centrifuge tube.

    • Add at least 3 volumes of a balanced salt solution to wash the cells and dilute the density gradient medium.

    • Centrifuge at 100-250 x g for 10 minutes to pellet the cells.[11]

    • Discard the supernatant and repeat the washing step at least once more to remove any remaining platelets and density gradient medium.

  • Cell Counting and Viability Assessment:

    • Resuspend the final cell pellet in an appropriate cell culture medium or buffer.

    • Determine the cell count and assess viability using a method such as trypan blue exclusion.

Visualizing the Process and Relationship

To better understand the experimental workflow and the relationship between this compound and Ficoll®, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Separation cluster_2 Isolation & Washing Dilute Blood Dilute Blood Add Gradient Medium Add Gradient Medium Layer Blood Layer Blood Add Gradient Medium->Layer Blood Centrifuge Centrifuge Layer Blood->Centrifuge Collect Buffy Coat Collect Buffy Coat Centrifuge->Collect Buffy Coat Wash Cells Wash Cells Collect Buffy Coat->Wash Cells Final Cell Pellet Final Cell Pellet Wash Cells->Final Cell Pellet

Experimental workflow for density gradient cell separation.

G This compound This compound Chemically Similar Chemically Similar This compound->Chemically Similar Ficoll® 400 Ficoll® 400 Ficoll® 400->Chemically Similar Density Gradient Centrifugation Density Gradient Centrifugation Chemically Similar->Density Gradient Centrifugation Cell Separation Cell Separation Density Gradient Centrifugation->Cell Separation

Relationship between this compound and Ficoll® 400.

Conclusion

This compound stands as a scientifically sound and economically advantageous alternative to Ficoll® for a wide range of research applications involving cell separation. Their identical chemical composition and physical properties translate to equivalent performance in creating effective density gradients. For laboratories seeking to optimize their resources without compromising the quality of their cell separation results, this compound is a highly recommended option. The choice between the two often comes down to supplier preference and cost considerations rather than demonstrable differences in performance.

References

A Researcher's Guide to Selecting and Evaluating Polysucrose 400 for High-Performance Cell Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible results. Polysucrose 400, a non-ionic, synthetic polymer of sucrose, is a widely used reagent for density gradient centrifugation to separate cells and organelles. However, the performance of this compound can vary between suppliers, impacting the efficiency of separation, cell viability, and purity. This guide provides a comparative overview of this compound from various suppliers based on their published specifications and offers detailed experimental protocols to empower researchers to conduct their own performance evaluations.

Comparative Analysis of Supplier Specifications

The selection of a this compound supplier should be guided by a thorough review of their product specifications. Key parameters that can influence performance include molecular weight distribution, purity (indicated by factors like low endotoxin levels and heavy metal content), and physical properties such as viscosity and pH of the solution. While direct comparative studies are scarce, a summary of the technical data provided by prominent suppliers offers a baseline for selection.

SpecificationSupplier ASupplier BSupplier CSupplier DSupplier E
Molecular Weight (kDa) 300-500400 ± 100350-550~400300-550
Form White PowderWhite PowderWhite to off-white powderWhite crystalline powderWhite Powder
Endotoxin Level < 1.0 EU/mg< 0.5 EU/mgNot Specified< 1.0 EU/mgNot Specified
Loss on Drying ≤ 5%≤ 3%≤ 5%≤ 2%≤ 4%
pH (10% solution) 5.0 - 7.06.0 - 7.55.5 - 7.56.5 - 7.55.0 - 7.0
Heavy Metals (as Pb) ≤ 5 ppm≤ 5 ppm≤ 10 ppmNot Specified≤ 5 ppm

Disclaimer: This table is a compilation of publicly available data from various supplier websites and technical data sheets and is intended for informational purposes only. Specifications may vary by lot and are subject to change by the manufacturer. Researchers are encouraged to obtain the most current certificate of analysis from the supplier for lot-specific data.

Experimental Protocols for Performance Evaluation

To ensure the chosen this compound meets the specific demands of your research, it is crucial to perform in-house validation. The following protocols provide a standardized framework for preparing the density gradient medium and evaluating its performance in a common application: the isolation of peripheral blood mononuclear cells (PBMCs).

Preparation of Density Gradient Medium

The proper preparation of the density gradient medium is a critical first step that can highlight differences in the solubility and purity of this compound from various suppliers.

G cluster_0 Medium Preparation A Weigh this compound and Sodium Diatrizoate B Dissolve in Deionized Water with gentle heating and stirring A->B C Adjust pH to 7.0-7.5 B->C D Adjust Final Volume and verify density (1.077 g/mL) C->D E Sterile Filter (0.22 µm) D->E F Store at 4°C, protected from light E->F

Figure 1. Workflow for preparing a this compound-based density gradient medium.

Methodology:

  • Weighing: Accurately weigh the required amounts of this compound and sodium diatrizoate. A typical formulation for a density of 1.077 g/mL is approximately 5.7 g of this compound and 9.0 g of sodium diatrizoate per 100 mL of solution.

  • Dissolving: Gradually add the powders to a volume of deionized water (approximately 80% of the final volume) while stirring continuously. Gentle heating (37-50°C) may be required to facilitate dissolution. Observe for any insolubles, which could indicate impurities.

  • pH Adjustment: Once fully dissolved, allow the solution to cool to room temperature. Adjust the pH to a physiological range of 7.0-7.5 using 1N HCl or 1N NaOH.

  • Density Verification: Adjust the solution to the final volume with deionized water. The density of the medium is a critical parameter for successful cell separation and should be verified using a hydrometer or a density meter. The target density for PBMC isolation is 1.077 ± 0.001 g/mL at 20°C.

  • Sterilization: Sterile filter the medium through a 0.22 µm filter into a sterile container.

  • Storage: Store the prepared medium at 4°C, protected from light. Properly prepared and stored media are typically stable for several months.

Isolation and Evaluation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the use of the prepared density gradient medium for the separation of PBMCs from whole blood and outlines key performance indicators to compare the efficacy of this compound from different suppliers.

G cluster_0 PBMC Isolation and Evaluation A Dilute Whole Blood (1:1 with PBS) B Layer Diluted Blood onto Density Gradient Medium A->B C Centrifuge at 400 x g for 30 min (no brake) B->C D Harvest Mononuclear Cell Layer C->D E Wash Cells with PBS D->E F Perform Cell Count and Viability Assessment E->F G Assess Purity (e.g., Flow Cytometry) F->G

Figure 2. Experimental workflow for PBMC separation and performance evaluation.

Methodology:

  • Blood Collection and Dilution: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA). Dilute the blood 1:1 with a balanced salt solution, such as phosphate-buffered saline (PBS).

  • Layering: Carefully layer the diluted blood over the prepared density gradient medium in a centrifuge tube. It is crucial to maintain a sharp interface between the blood and the medium.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off to avoid disturbing the cell layers.

  • Harvesting: After centrifugation, four distinct layers should be visible: an upper plasma layer, a cloudy band of mononuclear cells (the "buffy coat") at the plasma-medium interface, the density gradient medium, and a pellet of red blood cells and granulocytes at the bottom. Carefully aspirate the mononuclear cell layer using a sterile pipette.

  • Washing: Transfer the harvested cells to a new centrifuge tube and wash them with an excess of PBS to remove platelets and residual gradient medium. Centrifuge at 180-240 x g for 10 minutes. Discard the supernatant and repeat the wash step.

  • Cell Counting and Viability: Resuspend the final cell pellet in a known volume of PBS or cell culture medium. Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a trypan blue exclusion assay.

    • Performance Metric - Cell Yield: Calculate the total number of viable mononuclear cells recovered per mL of whole blood processed.

    • Performance Metric - Viability: Should be >95%.

  • Purity Assessment: The purity of the isolated mononuclear cell population can be assessed by flow cytometry using antibodies against specific cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD19 for B cells, and CD14 for monocytes, while markers like CD15 or CD66b can identify contaminating granulocytes).

    • Performance Metric - Purity: The percentage of mononuclear cells in the final preparation should be consistently high (>90%).

By systematically evaluating this compound from different suppliers using these standardized protocols, researchers can make data-driven decisions to select the most suitable product for their specific application, ensuring the highest quality and consistency in their experimental outcomes.

Evaluating Polysucrose 400 for Isolated Cell Viability and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of viable and functional cells is a critical first step for a multitude of downstream applications. Polysucrose 400, a synthetic high molecular weight polymer of sucrose and epichlorohydrin, is a key component of several density gradient media used for cell separation. This guide provides an objective comparison of this compound-based methods with other common cell isolation techniques, supported by available experimental data and detailed protocols.

Introduction to this compound

This compound is a hydrophilic, non-ionic polymer that is iso-osmotic and non-toxic to cells at working concentrations.[1][2] It is the primary component of various lymphocyte separation media, such as Lymphoprep™.[3] Its principle of action in cell separation relies on density gradient centrifugation. When whole blood is layered over a this compound-based medium and centrifuged, erythrocytes and granulocytes, which have a higher density, sediment to the bottom. Mononuclear cells (lymphocytes and monocytes) have a lower density and are arrested at the interface between the plasma and the separation medium.[3][4]

Comparison of Cell Isolation Methods

The performance of this compound-based media is often compared to other widely used methods for peripheral blood mononuclear cell (PBMC) isolation, including those using Ficoll-Paque™, SepMate™ tubes, and Cell Preparation Tubes (CPTs).

Quantitative Data Summary

The following tables summarize key performance indicators for different cell isolation methods. While direct comprehensive studies comparing this compound against all alternatives are limited, data from studies comparing Lymphoprep™ (containing this compound) with Ficoll-Paque™, and other studies comparing Ficoll-Paque™ with SepMate™ and CPTs, allow for an indirect comparison.

Parameter This compound-based Medium (e.g., Lymphoprep™) Ficoll-Paque™ SepMate™ Tubes Cell Preparation Tubes (CPTs) Source(s)
Cell Viability >90%>90%>95%>95%[4][5]
PBMC Recovery No significant difference compared to Ficoll-Paque™VariableGenerally higher than Ficoll-Paque™Generally higher than Ficoll-Paque™[4][5]
Purity of Mononuclear Cells HighHighHighHigh[3][4]
Red Blood Cell Contamination LowLowLowCan be higher[4][5]
Platelet Contamination Can be present, requires extra washing stepsCan be present, requires extra washing stepsReduced compared to standard FicollVariable[1]
Processing Time ~30-60 minutes~30-60 minutes~15 minutes~20-30 minutes[5][6][7]
Ease of Use Requires careful layeringRequires careful layeringEasy, no careful layering requiredEasy, integrated blood draw and separation[6][7]

Impact on Cell Function

Studies have shown that the choice of isolation method can have an impact on the functional capacity of the isolated cells.

  • Lymphocyte Proliferation: A direct comparison between Lymphoprep™ (this compound) and Ficoll-Paque™ for the isolation of bone marrow mononuclear cells showed no significant difference in the proportions of various cell phenotypes, including T-lymphocytes, B-lymphocytes, and NK cells.[4] This suggests that this compound-based media are comparable to Ficoll-Paque™ in preserving the representation of different lymphocyte subsets.

  • Neutrophil Activation: Density gradient centrifugation methods, in general, have the potential to cause some level of non-specific activation of neutrophils.[8] Therefore, for studies sensitive to neutrophil activation state, the choice of isolation medium and protocol should be carefully considered.

Experimental Protocols

Detailed methodologies for the primary cell isolation techniques are provided below.

Protocol 1: PBMC Isolation using this compound-based Medium (e.g., Lymphoprep™)

Materials:

  • Whole blood collected with an anticoagulant (e.g., heparin, EDTA)

  • This compound-based density gradient medium (e.g., Lymphoprep™), warmed to room temperature

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer 3 mL of the density gradient medium into a sterile 15 mL conical tube.

  • Slowly and carefully layer 6 mL of the diluted blood over the density gradient medium, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" of mononuclear cells at the plasma/medium interface, the separation medium, and a pellet of erythrocytes and granulocytes at the bottom.

  • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

  • Collect the mononuclear cell layer using a sterile pipette and transfer to a new centrifuge tube.

  • Wash the collected cells by adding at least 3 volumes of PBS and centrifuge at 250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

Protocol 2: PBMC Isolation using Ficoll-Paque™

The protocol for Ficoll-Paque™ is very similar to that of this compound-based media.[9] The key steps of dilution, layering, centrifugation, and washing are performed in the same manner.

Protocol 3: PBMC Isolation using SepMate™ Tubes

Materials:

  • Whole blood collected with an anticoagulant

  • Density gradient medium (e.g., Lymphoprep™ or Ficoll-Paque™), at room temperature

  • PBS or other balanced salt solution

  • SepMate™ tubes

  • Sterile pipettes

Procedure:

  • Add the density gradient medium to the SepMate™ tube by pipetting it through the central hole of the insert.

  • Dilute the whole blood 1:1 with PBS.

  • Pour the diluted blood down the side of the SepMate™ tube. The insert prevents the blood from mixing with the density gradient medium.

  • Centrifuge at 1200 x g for 10 minutes at room temperature with the brake on.

  • After centrifugation, pour off the top layer containing the enriched PBMCs into a new tube.

  • Wash the collected cells as described in Protocol 1.[6][10]

Protocol 4: PBMC Isolation using Cell Preparation Tubes (CPTs)

Materials:

  • BD Vacutainer® CPT™ with Sodium Heparin or Sodium Citrate

  • PBS or other balanced salt solution

  • Sterile conical centrifuge tubes

Procedure:

  • Draw blood directly into the CPT™.

  • Gently invert the tube 8-10 times to mix the anticoagulant.

  • Centrifuge the CPT™ at 1500-1800 x g for 20-30 minutes at room temperature in a swinging-bucket rotor.

  • After centrifugation, the mononuclear cells and plasma will be above the gel barrier, while erythrocytes and granulocytes will be below.

  • Invert the tube several times to mix the plasma and mononuclear cells.

  • Pour the cell suspension into a new centrifuge tube.

  • Wash the collected cells as described in Protocol 1.[7][11][12]

Visualizations

Experimental Workflow for Density Gradient Centrifugation

G cluster_0 Sample Preparation cluster_1 Density Gradient Centrifugation cluster_2 Cell Isolation & Washing Blood Whole Blood Collection Dilute Dilute Blood with PBS (1:1) Blood->Dilute Layer Layer Diluted Blood over Density Medium Dilute->Layer Centrifuge Centrifuge (400g, 30 min, brake off) Layer->Centrifuge Collect Collect Mononuclear Cell Layer Centrifuge->Collect Wash1 Wash with PBS (250g, 10 min) Collect->Wash1 Wash2 Repeat Wash Wash1->Wash2 Resuspend Resuspend in Desired Medium Wash2->Resuspend Viability Viability & Function Assays Resuspend->Viability Downstream Applications

Caption: Workflow for PBMC isolation using density gradient centrifugation.

Comparison of Cell Isolation Methodologies

G cluster_Polysucrose This compound / Ficoll-Paque™ cluster_SepMate SepMate™ cluster_CPT CPT™ P_Start Start P_Layer Manual Layering P_Start->P_Layer P_Centrifuge Centrifugation P_Layer->P_Centrifuge P_Collect Manual Collection P_Centrifuge->P_Collect Washes Washing Steps P_Collect->Washes S_Start Start S_Pour Pour Blood S_Start->S_Pour S_Centrifuge Centrifugation S_Pour->S_Centrifuge S_PourOff Pour Off PBMCs S_Centrifuge->S_PourOff S_PourOff->Washes C_Draw Blood Draw into Tube C_Centrifuge Centrifugation C_Draw->C_Centrifuge C_Invert Invert to Mix C_Centrifuge->C_Invert C_PourOff Pour Off PBMCs C_Invert->C_PourOff C_PourOff->Washes End End Washes->End Isolated Cells

Caption: Comparison of workflows for different PBMC isolation methods.

Conclusion

This compound-based density gradient media are a reliable and effective tool for the isolation of mononuclear cells. Available data suggests that their performance in terms of cell viability and recovery is comparable to the widely used Ficoll-Paque™ method.[4] For routine applications, this compound provides a cost-effective and established method.

For applications requiring higher throughput, reduced processing time, and greater ease of use, newer technologies such as SepMate™ tubes and CPTs offer significant advantages.[5][6][7] The choice of the optimal cell isolation method will ultimately depend on the specific requirements of the downstream application, including the cell type of interest, the importance of minimizing processing time, and budget considerations. It is always recommended to validate the chosen isolation method to ensure it meets the specific needs of your research.

References

Cross-validation of results obtained using Polysucrose 400 with other separation techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioscientific research and drug development, the purity and viability of isolated biological materials are paramount. Polysucrose 400, a high molecular weight, hydrophilic polymer of sucrose, has emerged as a valuable tool for the separation of cells, viruses, and organelles through density gradient centrifugation. This guide provides a comprehensive comparison of this compound with other established separation techniques, supported by available experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific applications.

Lymphocyte Separation

Density gradient centrifugation is a cornerstone technique for the isolation of peripheral blood mononuclear cells (PBMCs), including lymphocytes and monocytes. This compound is a key component in several commercial lymphocyte separation media.

Comparative Performance

While direct head-to-head studies exclusively comparing this compound with a wide array of other methods are limited, performance data is available for media containing this compound (often in combination with sodium diatrizoate) against other density gradient media and techniques.

Separation MethodPrincipleTypical RecoveryPurityViabilityReference
This compound-based Media (e.g., Lymphoprep™) Density Gradient Centrifugation~70-90%>95% Mononuclear Cells>90-95%[1]
Ficoll-Paque™ Density Gradient Centrifugation~70%High~100%[2]
SepMate™ Tubes Density Gradient Centrifugation (with barrier)~70% higher than FicollHigh~100%[2]
Cell Preparation Tubes (CPT™) Density Gradient Centrifugation (with gel barrier)~70% higher than FicollHigh (with some erythrocyte contamination)~100%[2]

Note: Ficoll-Paque™ is a well-established density gradient medium that also contains a high molecular weight sucrose polymer, making its performance characteristics relevant for comparison.

Experimental Protocol: Lymphocyte Isolation using this compound-based Medium

This protocol is a general guideline for the isolation of mononuclear cells from whole blood.

Materials:

  • Whole blood collected with an anticoagulant (e.g., EDTA, heparin)

  • This compound-based lymphocyte separation medium (e.g., Lymphoprep™)

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Bring the this compound medium and blood sample to room temperature.

  • Dilute the whole blood 1:1 with PBS in a sterile tube.

  • Carefully layer 3 mL of the this compound medium into a new centrifuge tube.

  • Slowly and carefully layer the diluted blood sample on top of the this compound medium, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible:

    • Top layer: Plasma

    • Second layer (at the interface): Mononuclear cells (lymphocytes and monocytes)

    • Third layer: this compound medium

    • Bottom pellet: Erythrocytes and granulocytes

  • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

  • Collect the mononuclear cell layer using a sterile pipette and transfer it to a new centrifuge tube.

  • Wash the collected cells by adding at least 3 volumes of PBS and centrifuge at 250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in the appropriate buffer or medium for downstream applications.

  • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

Experimental_Workflow_Lymphocyte_Isolation start Start: Whole Blood Sample dilute Dilute Blood 1:1 with PBS start->dilute layer_blood Carefully Layer Diluted Blood dilute->layer_blood layer_medium Layer this compound Medium layer_medium->layer_blood centrifuge Centrifuge 400 x g for 30 min layer_blood->centrifuge collect Collect Mononuclear Cell Layer centrifuge->collect wash Wash Cells with PBS collect->wash resuspend Resuspend Cell Pellet wash->resuspend end End: Purified Lymphocytes resuspend->end Logical_Relationship_Separation_Method_Selection start Biological Sample q_type What is the target for separation? start->q_type node_cells Cells (e.g., Lymphocytes) q_type->node_cells Cells node_virus Viruses q_type->node_virus Viruses node_organelle Organelles q_type->node_organelle Organelles node_exosome Exosomes q_type->node_exosome Exosomes q_cell_viability Is high viability critical? node_cells->q_cell_viability q_virus_infectivity Is maintaining infectivity crucial? node_virus->q_virus_infectivity method_sucrose Sucrose Gradient node_organelle->method_sucrose q_purity_vs_yield Purity vs. Yield? node_exosome->q_purity_vs_yield method_polysucrose This compound-based media q_cell_viability->method_polysucrose Yes method_ficoll Ficoll-Paque q_cell_viability->method_ficoll Yes method_elutriation Elutriation q_cell_viability->method_elutriation Alternative q_virus_infectivity->method_sucrose No (Hypertonic) method_iodixanol Iodixanol Gradient q_virus_infectivity->method_iodixanol Yes (Isotonic) method_sec Size-Exclusion Chromatography (SEC) q_purity_vs_yield->method_sec High Purity method_uc Ultracentrifugation q_purity_vs_yield->method_uc High Yield

References

Safety Operating Guide

Proper Disposal Procedures for Polysucrose 400

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for Polysucrose 400, a synthetic high molecular weight polymer of sucrose. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Hazard Assessment

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] It is not considered acutely toxic, corrosive to skin, or damaging to eyes.[2][3] However, prudent laboratory practices should always be observed. The primary physical hazard is the potential for dust formation, which can lead to a dust explosion if fine dust becomes enriched in the atmosphere.[1][2][3]

Hazard and Safety Data Summary

Hazard ClassificationAccording to Regulation (EC) No 1272/2008 (CLP) & GHSKey Safety Precautions
Acute Toxicity Not classifiedAvoid ingestion and inhalation of dust.[4]
Skin Corrosion/Irritation Not classifiedWear suitable gloves and wash hands after handling.[2][5]
Eye Damage/Irritation Not classifiedUse safety goggles with side protection.[2][3]
Respiratory/Skin Sensitisation Not classifiedFor dust formation, use respiratory protection (e.g., P1 filter).[2][3]
Carcinogenicity Not classifiedN/A
Aquatic Hazard Not classified as hazardous to the aquatic environmentKeep away from drains, surface water, and ground water.[1]
PBT and vPvB Assessment Not a PBT or vPvB substanceN/A

PBT: Persistent, Bioaccumulative and Toxic; vPvB: very Persistent and very Bioaccumulative

Disposal Workflow and Decision Making

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Uncontaminated Solid (e.g., expired powder) waste_type->solid Solid liquid Uncontaminated Aqueous Solution waste_type->liquid Liquid contaminated Contaminated Material (e.g., with biohazards, chemicals) waste_type->contaminated Contaminated check_local Consult Institutional EHS & Local Regulations solid->check_local liquid->check_local contaminated->check_local disposal_solid Collect in a sealed, labeled container. Dispose as non-hazardous solid waste per institutional guidelines. check_local->disposal_solid Uncontaminated Solid disposal_liquid Neutralize if necessary. Consult EHS for sewer disposal permissibility. If not permitted, collect for chemical waste pickup. check_local->disposal_liquid Uncontaminated Liquid disposal_contaminated Dispose of as hazardous waste according to the nature of the contaminant (e.g., biohazardous, chemical waste). check_local->disposal_contaminated Contaminated end_solid End disposal_solid->end_solid end_liquid End disposal_liquid->end_liquid end_contaminated End disposal_contaminated->end_contaminated

This compound Disposal Decision Workflow

Step-by-Step Disposal Protocols

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses and gloves. If there is a risk of significant dust generation, respiratory protection is necessary.[2]

  • Containment: Carefully sweep up the solid material, taking precautions to minimize dust.[6] Place the material into a suitable, clearly labeled, and sealed container for disposal.

  • Disposal Route: Although this compound is non-hazardous, many institutions prohibit the disposal of any laboratory chemicals in the regular trash.[7] The collected waste should be disposed of through your institution's chemical waste program or a licensed waste disposal contractor.

  • Assess Contamination: Ensure the solution is not contaminated with other hazardous chemicals or biological materials. If it is, it must be treated as hazardous waste based on the contaminant (see Protocol 3).

  • Consult Local Regulations: Do not empty into drains without authorization. [1][3][8] While some safety data sheets suggest small, flushed spills may enter the sewer, the official guidance is to keep it from drains and consult local waste disposal experts.[1][3][6] Your institution's Environmental Health & Safety (EHS) department will provide specific guidance on whether sewer disposal is permissible for dilute, non-hazardous solutions.

  • Collection for Disposal: If sewer disposal is not permitted, collect the aqueous waste in a sealed and properly labeled container. Arrange for pickup through your institution's chemical waste management service.

Materials such as gloves, pipette tips, or containers contaminated with this compound, as well as the substance itself mixed with other hazardous agents, must be disposed of according to the hazard of the contaminant.

  • Waste Segregation: Segregate the waste based on the type of contamination (e.g., biohazardous, specific chemical hazards).

  • Handling: Handle contaminated packages and materials in the same way as the hazardous substance itself.[1][3]

  • Disposal: Follow the specific disposal protocols for the identified hazardous waste stream as mandated by your institution and local regulations. For example, material contaminated with biohazards must be autoclaved or chemically decontaminated before disposal.

Accidental Spill and Release Procedures

  • Ensure Safety: For non-emergency personnel, ensure adequate ventilation and control dust.[1][2][3] Wear appropriate PPE, including respiratory protection if dust is present.

  • Containment: Prevent the spilled material from entering drains, surface water, or groundwater.[1][2][3] Cover drains if necessary.[2]

  • Clean-up:

    • Solids: Take up the material mechanically (e.g., with a wet mop or by careful sweeping) to avoid creating dust.[6]

    • Liquids: Absorb with an inert, non-combustible material (e.g., sand, earth) and place in a suitable container for disposal.[9]

  • Final Disposal: Place all collected spill material into an appropriate, sealed container and dispose of it according to the protocols outlined above.[2] Contaminated washing water should be retained for proper disposal and not discharged into the environment.[1][2][3]

References

Safeguarding Your Research: A Guide to Handling Polysucrose 400

Author: BenchChem Technical Support Team. Date: December 2025

For the innovators in research, science, and drug development, ensuring a safe laboratory environment is paramount to groundbreaking discovery. This guide provides essential safety and logistical information for the handling of Polysucrose 400, a synthetic high-molecular-weight polymer of sucrose. While this compound is not classified as a hazardous substance, adhering to proper handling and disposal protocols is a critical component of responsible laboratory practice.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its powder form, the use of appropriate personal protective equipment is recommended to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesUse safety goggles with side protection to shield against dust particles.[1][2][3]
Hand Protection GlovesWear suitable chemical-resistant gloves, such as those made of nitrile rubber (NBR).[1][2] Ensure gloves are tested according to EN 374.[1][2][3]
Respiratory Protection Dust Mask/RespiratorIf dust formation is likely, use a particulate filter device (EN 143) such as a P1 or N95 respirator.[1][2][3]
Skin and Body Protection Lab Coat/Protective ClothingStandard laboratory coats or coveralls are recommended to protect skin and personal clothing.[4][5]

Operational Workflow for Handling and Disposal

To ensure a systematic and safe approach to working with this compound, from initial handling to final disposal, the following workflow should be implemented. This process is designed to mitigate risks and streamline laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Handle this compound in a well-ventilated area B->C Proceed to handling D If dust is generated, use respiratory protection C->D E Avoid contact with skin and eyes C->E I Place waste in a suitable, labeled container E->I After use F In case of spill, collect mechanically G For eye contact, rinse with water H For skin contact, wash with soap and water J Consult local regulations for disposal I->J K Do not empty into drains J->K

Safe Handling Workflow for this compound

First Aid and Emergency Procedures

In the event of accidental exposure, follow these immediate first aid measures:

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[2]

  • Skin Contact: Wash the affected area with soap and water.[4]

  • Inhalation: If dust is inhaled, move to an area with fresh air.[4]

  • Ingestion: Rinse mouth with water. If a large amount is ingested, seek medical advice.[2][4]

Spill and Disposal Protocols

Spill Containment: In the case of a spill, take up the material mechanically, avoiding dust generation.[2][3] Place the spilled material into a suitable container for disposal.[2][3][4]

Waste Disposal: Consult with local waste disposal experts for proper disposal methods.[1][3] Do not empty this compound into drains.[1][3] Contaminated packaging should be treated with the same precautions as the substance itself and can be recycled if completely emptied.[1][3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.